4-(Benzyloxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJHWVWEYBJDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76716-51-3 | |
| Record name | 4-(benzyloxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Benzyloxy)piperidine CAS number 76716-51-3 properties
An In-Depth Technical Guide to 4-(Benzyloxy)piperidine (CAS: 76716-51-3)
Authored by Senior Application Scientist
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can be readily modified to interact with a diverse range of biological targets. The piperidine ring is a quintessential example of such a scaffold, and its derivative, this compound, represents a particularly versatile and strategically important building block for drug discovery and development.[1] Its structure, which combines the conformational flexibility of the piperidine ring with the synthetic handle of the benzyloxy group, offers a unique platform for creating novel therapeutics.
This technical guide provides an in-depth analysis of this compound (CAS No. 76716-51-3), intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic routes, its reactivity, its central role in the development of targeted therapies, and the critical protocols for its safe handling.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. It is also known by its synonym, benzyl 4-piperidinyl ether.
Physicochemical Properties
The compound's physical characteristics dictate its handling, storage, and reaction conditions. Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 76716-51-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Boiling Point | 288.3 ± 33.0 °C (Predicted) | |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, Protect from light | [4] |
Spectroscopic Signature
While specific spectra are proprietary to suppliers, typical spectroscopic data for similar structures confirm the compound's identity. Researchers should expect characteristic signals corresponding to the piperidine ring protons, the benzylic protons, and the aromatic protons of the benzyl group in ¹H NMR. The ¹³C NMR would similarly show distinct signals for the aliphatic piperidine carbons and the aromatic carbons.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly and efficiently achieved via nucleophilic substitution, specifically the Williamson ether synthesis. This route is favored for its high yields and straightforward execution, provided that key mechanistic pitfalls are avoided.
Primary Synthetic Route: Alkylation of 4-Hydroxypiperidine
The most prevalent strategy involves the benzylation of a 4-hydroxypiperidine precursor.[1][2][5] A critical consideration in this approach is the potential for a side reaction: N-alkylation of the piperidine nitrogen, which is also nucleophilic. To ensure selective O-alkylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
Experimental Protocol: N-Boc Protected Synthesis
-
Deprotonation: N-Boc-4-hydroxypiperidine is dissolved in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0°C. The NaH deprotonates the hydroxyl group to form a nucleophilic alkoxide. Causality: Anhydrous conditions are critical to prevent quenching the NaH and hydrolysis of the starting material. THF is chosen for its ability to dissolve the reactants and its inertness under these conditions.
-
Nucleophilic Attack (SN2): Benzyl bromide (BnBr) is added to the solution. The alkoxide performs an SN2 attack on the benzylic carbon of BnBr, displacing the bromide and forming the benzyl ether linkage. The reaction is typically allowed to warm to room temperature and stirred until completion.[1][5]
-
Deprotection: Following the successful formation of tert-butyl this compound-1-carboxylate, the Boc group is removed. This is achieved by treating the intermediate with a strong acid, such as hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol), to yield the desired this compound, often as its hydrochloride salt.[1][6] Yields for this two-step process are typically high, often in the 85-92% range.[1]
Synthetic Workflow Diagram
Caption: Synthesis of this compound via protected alkylation.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to serve as a rigid scaffold that can be functionalized at two key positions: the piperidine nitrogen and the benzyl group, allowing for the systematic exploration of structure-activity relationships (SAR).
A Scaffold for Dopamine Receptor Antagonists
Recent and significant research has focused on utilizing the this compound scaffold to develop selective antagonists for the dopamine D4 receptor (D₄R).[6][7] The D₄R is a key target in the central nervous system (CNS) for treating neurological disorders, including L-DOPA-induced dyskinesias in Parkinson's disease.[6][7]
In this context, the this compound core serves as the central anchor. The piperidine nitrogen interacts with key residues in the receptor's binding pocket (such as Asp115), while modifications to this nitrogen (e.g., adding substituted benzyl groups) and the benzyloxy moiety allow for fine-tuning of potency and selectivity against other dopamine receptor subtypes.[6]
Role as a Versatile Building Block
The reactivity of the secondary amine in this compound makes it an ideal starting point for a variety of synthetic transformations essential in drug development:
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen.[1][6]
-
N-Alkylation: Further alkylation to explore SAR.[6]
-
Amide Coupling: Acylation to form amides, which are common functionalities in drug molecules.
This versatility has led to its use in the synthesis of compounds targeting a range of conditions beyond neuroscience, including analgesics and antipsychotics.[8]
Drug Development Pathway
Caption: Role as a scaffold in developing therapeutic agents.
Part 4: Safety, Handling, and Storage Protocols
As with any laboratory chemical, adherence to strict safety protocols is paramount when working with this compound and its hydrochloride salt.
Hazard Identification and GHS Classification
The compound is classified as harmful and an irritant. The following GHS hazard statements apply.
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | [9] |
| H319 | Causes serious eye irritation | [9] |
| H335 | May cause respiratory irritation | [9] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[9][10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all personal contact.[12]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.
-
Storage and Stability
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[4] Some suppliers recommend 0-8°C.[8]
-
Light: The material should be protected from light.[4]
-
Container: Keep containers tightly sealed to prevent moisture contamination and degradation.[9][12]
First Aid and Spill Procedures
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Spills: For minor spills, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable container for disposal.[12] For major spills, evacuate the area and contact emergency services.[12]
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility as a privileged scaffold for high-value therapeutic targets, particularly in the CNS space, ensure its continued relevance in drug discovery. A thorough understanding of its properties, synthetic nuances, and safety protocols, as detailed in this guide, is essential for any research professional aiming to leverage this versatile building block for the creation of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 76716-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-(Benzyloxy)piperidine: Molecular Structure, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(Benzyloxy)piperidine, a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core molecular structure, detail its physicochemical properties, and present a validated synthetic protocol. Furthermore, this guide will explore the compound's chemical reactivity and its pivotal role as a key intermediate in the synthesis of prominent therapeutic agents, including the second-generation antihistamine, Ebastine, and novel dopamine D4 receptor antagonists. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction to this compound: A Privileged Scaffold
The piperidine ring is a quintessential example of a "privileged structure" in medicinal chemistry.[1] This six-membered saturated heterocycle is a common motif in a vast array of natural products and synthetic pharmaceuticals, owing to its ability to be readily modified to interact with a multitude of biological targets.[1] Its flexible, three-dimensional chair conformation allows for the precise spatial orientation of substituents, which is a critical factor in optimizing drug-receptor interactions and enhancing physicochemical properties.[1]
Within this important class of compounds, this compound (also known as benzyl 4-piperidinyl ether) has emerged as a particularly valuable synthetic intermediate.[2][3] Its structure combines the foundational piperidine scaffold with a benzyloxy moiety at the 4-position. This unique combination offers multiple avenues for chemical modification, making it a cornerstone for constructing complex molecular architectures. The piperidine nitrogen can be readily functionalized, while the benzyl group can serve as a stable protecting group or as a pharmacophoric element itself. Consequently, this compound is a key starting material in the synthesis of compound libraries for high-throughput screening and a crucial component in the development of targeted therapeutics.[4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central piperidine ring, with an oxygen atom at the 4-position forming an ether linkage to a benzyl group (a phenylmethyl group). The secondary amine of the piperidine ring provides a key site for synthetic elaboration.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Benzyl 4-piperidinyl ether, 4-Phenylmethoxypiperidine | [2] |
| CAS Number | 76716-51-3 | [2] |
| Appearance | Off-white to light yellow oil | [5] |
| Predicted Boiling Point | 288.3 ± 33.0 °C | [5] |
| Predicted Density | 1.03 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 9.84 ± 0.10 | [5] |
| InChI Key | ILJHWVWEYBJDDM-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Characterization
A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis, starting from commercially available 4-hydroxypiperidine and benzyl bromide. To prevent undesired N-alkylation of the piperidine nitrogen, it is often protected with a tert-butyloxycarbonyl (Boc) group, which can be removed post-synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures for similar compounds.[6]
Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.
-
Causality: NaH is a strong base that deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a more nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(benzyloxy)piperidine.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-4-(benzyloxy)piperidine from the previous step in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4M solution) or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.
-
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 10.
-
Extract the product into an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as an oil.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group between δ 7.2-7.4 ppm. A singlet corresponding to the benzylic methylene protons (-O-CH₂-Ph) would appear around δ 4.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm), including a signal for the proton on the carbon bearing the ether oxygen (C4-H) at approximately δ 3.4-3.6 ppm. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between δ 127-138 ppm. The benzylic carbon (-O-CH₂-Ph) is expected around δ 70 ppm. The piperidine ring carbons will resonate in the upfield region, with the carbon attached to the ether oxygen (C4) appearing around δ 75 ppm, and the carbons adjacent to the nitrogen (C2, C6) at approximately δ 45-50 ppm.
-
IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for both aromatic and aliphatic groups. A prominent C-O-C ether stretching band will be visible around 1100 cm⁻¹. A broad absorption corresponding to the N-H stretch of the secondary amine will be present in the region of 3300-3500 cm⁻¹.
Chemical Reactivity and Functionalization
The synthetic utility of this compound lies in the reactivity of its secondary amine. This nitrogen atom can be readily functionalized through various chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.
-
N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides (e.g., benzyl bromide, substituted alkyl chlorides) in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3]
-
Reductive Amination: This is a powerful method for forming C-N bonds. This compound can react with aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield N-substituted piperidines.[3] This reaction is highly versatile and tolerates a wide range of functional groups.
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine) will form the corresponding N-acylpiperidine (an amide).
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a bond between the piperidine nitrogen and an aryl or heteroaryl group.
The following diagram illustrates the key functionalization pathways for this compound.
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery and Development
The versatility of the this compound scaffold has made it a crucial intermediate in the synthesis of several marketed drugs and clinical candidates.
Case Study 1: Intermediate in the Synthesis of Ebastine
Ebastine is a potent, long-acting, and non-sedating second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4] The synthesis of Ebastine relies on the N-alkylation of a piperidine derivative. While some synthetic routes utilize 4-hydroxypiperidine derivatives directly,[7][8] others employ a pre-formed 4-substituted piperidine. Specifically, 4-benzhydryloxypiperidine (a close analog of 4-benzyloxy) is reacted with 4'-tert-butyl-4-chlorobutyrophenone in the presence of a base to construct the final Ebastine molecule.[9] The benzyloxy- (or benzhydryloxy-) piperidine moiety is a critical component of the final pharmacophore, contributing to the drug's high affinity for the H1 receptor.
Case Study 2: Scaffold for Dopamine D4 Receptor Antagonists
The dopamine D4 receptor (D₄R) is a G protein-coupled receptor highly expressed in brain regions associated with cognition and emotion. As such, it is an attractive target for the treatment of various central nervous system (CNS) disorders.[4] Research has demonstrated that the 4-benzyloxypiperidine scaffold is an excellent starting point for developing selective D₄R antagonists.[6][10] In these studies, this compound is synthesized and then subjected to N-alkylation or reductive amination with various aromatic and heteroaromatic groups.[6] This systematic modification allows for the exploration of the structure-activity relationship (SAR), leading to the identification of compounds with high potency and selectivity for the D₄R over other dopamine receptor subtypes.[10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C, and it should be protected from light.[5]
Conclusion
This compound is a high-value synthetic intermediate that leverages the privileged nature of the piperidine scaffold. Its well-defined molecular structure offers distinct sites for chemical modification, enabling the efficient construction of complex molecules for drug discovery. Its demonstrated utility in the synthesis of established drugs like Ebastine and in the development of novel CNS-active agents underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the advancement of medicinal chemistry and the creation of new therapeutics.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109593058A - A kind of preparation method of Ebastine - Google Patents [patents.google.com]
- 5. 76716-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 8. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 9. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
A-Technical-Guide-to-the-Synthesis-of-4-Benzyloxy-piperidine-from-4-Hydroxypiperidine
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
4-(Benzyloxy)piperidine is a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry. Its incorporation into molecular scaffolds is a common strategy in the development of therapeutic agents, including but not limited to CCR5 antagonists, opioid receptor modulators, and various central nervous system (CNS) targeted compounds. The synthesis of this key intermediate from 4-hydroxypiperidine is a fundamental transformation, typically accomplished via the Williamson ether synthesis. This guide provides an in-depth examination of this process, focusing on the underlying mechanisms, critical process parameters, and detailed, field-tested protocols.
Mechanistic-Underpinnings:-The-Williamson-Ether-Synthesis
The conversion of 4-hydroxypiperidine to this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide and forming the desired ether linkage.[1][2]
The reaction can be dissected into two primary steps:
-
Deprotonation: The hydroxyl group of 4-hydroxypiperidine is weakly acidic and requires a strong base to form the corresponding alkoxide. The choice of base is a critical parameter that dictates the reaction conditions, such as the choice of solvent and temperature.
-
Nucleophilic Attack: The newly formed piperidin-4-oxide anion acts as a potent nucleophile. It attacks the benzyl halide in a concerted, backside attack, leading to an inversion of stereochemistry at the benzylic carbon (though in this case, the carbon is achiral).[1]
A critical consideration in this synthesis is the potential for the secondary amine of the piperidine ring to compete as a nucleophile, leading to N-benzylation. However, the hydroxyl group is generally more acidic and, upon deprotonation, a significantly stronger nucleophile than the neutral secondary amine, making O-alkylation the predominant pathway under basic conditions.
Critical-Parameters:-Reagent-and-Condition-Selection
The success of the synthesis hinges on the judicious selection of the base, solvent, and benzylating agent.
Choice of Base:
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH is highly effective for deprotonating alcohols.[3][4] It reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the reaction to completion.[2][5] This method requires anhydrous conditions as NaH reacts violently with water.[4][6] The use of NaH as a 60% dispersion in mineral oil is a common practice to improve handling safety.[4][7]
-
Sodium Hydroxide (NaOH): A more cost-effective and less hazardous alternative, NaOH can also be used. However, since it is a weaker base than NaH, the reaction may require more forcing conditions, such as elevated temperatures.[3] Often, a phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous or solid NaOH and the organic-soluble reactants.[8]
Choice of Solvent:
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for SN2 reactions as they solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile relatively free and reactive.[7][9] Anhydrous solvents are essential when using reactive bases like NaH.[7] It is worth noting that NaH can exhibit reducing properties and react with solvents like DMF and acetonitrile, which can lead to byproduct formation.[10]
Choice of Benzylating Agent:
-
Benzyl bromide (BnBr) is typically preferred over benzyl chloride due to the better leaving group ability of bromide, resulting in faster reaction rates. However, benzyl bromide is a potent lachrymator and requires careful handling in a well-ventilated fume hood.[11]
Experimental-Protocols
Two primary protocols are presented below, reflecting different choices of base and reaction conditions.
Protocol-A:-Sodium-Hydride-in-Anhydrous-DMF
This protocol is a robust and high-yielding method suitable for laboratory-scale synthesis.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (5–10 mL per mmol of substrate).[7]
-
Cool the solution to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise to the stirred solution.[7] Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water or methanol at 0 °C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol-B:-Sodium-Hydroxide-with-a-Phase-Transfer-Catalyst
This method avoids the use of pyrophoric NaH and is more amenable to larger-scale synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq), powdered sodium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add toluene or another suitable organic solvent.
-
To the stirred suspension, add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir vigorously until the reaction is complete by TLC analysis.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield the final product.
Data-Presentation
| Parameter | Protocol A (NaH) | Protocol B (NaOH/PTC) |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Stoichiometry (Base) | ~2.0 eq | ~3.0 eq |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Solvent | Anhydrous DMF or THF | Toluene |
| Temperature | 0 °C to Room Temperature | 60-80 °C |
| Typical Yield | High (>85%) | Good to High (70-90%) |
| Key Advantage | High reactivity, clean conversion | Safer reagents, scalable |
| Key Disadvantage | Requires anhydrous/inert conditions | Slower reaction, requires heating |
Product-Characterization
Successful synthesis of this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the benzylic protons (a singlet around 4.5 ppm), the phenyl protons (a multiplet between 7.2-7.4 ppm), and the piperidine ring protons.
-
¹³C NMR: Expect signals for the benzylic carbon (around 70 ppm), the carbon bearing the ether oxygen (around 75 ppm), and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Visualizations
Reaction-Mechanism
Caption: SN2 mechanism for this compound synthesis.
Experimental-Workflow
Caption: General experimental workflow for the synthesis.
Safety-Considerations
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[6][12] It liberates flammable hydrogen gas upon contact with water or protic solvents.[13] Handle exclusively under an inert atmosphere (e.g., nitrogen or argon).[6] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and nitrile gloves.[6][13]
-
Benzyl Bromide (BnBr): A lachrymator and irritant to the skin, eyes, and respiratory system.[11] All manipulations should be performed in a certified chemical fume hood. Wear safety goggles, gloves, and a lab coat.
-
Solvents: DMF is a potential reproductive toxin. THF can form explosive peroxides. Always use in a well-ventilated area and consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from 4-hydroxypiperidine via the Williamson ether synthesis is a reliable and versatile transformation crucial for drug discovery and development. The choice between a strong, anhydrous system using sodium hydride and a more scalable, phase-transfer catalyzed approach with sodium hydroxide allows for flexibility based on laboratory capabilities and scale requirements. A thorough understanding of the SN2 mechanism, careful reagent selection, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. reddit.com [reddit.com]
- 4. Sodium Hydride [commonorganicchemistry.com]
- 5. Alcohols and Ethers [chem.latech.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
The Evolving Landscape of 4-(Benzyloxy)piperidine Derivatives: A Technical Guide to Structure-Activity Relationships
Introduction: The Privileged Scaffold of 4-(Benzyloxy)piperidine
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a "privileged structure," a molecular framework consistently found in compounds targeting a diverse array of biological entities.[1][2] Its inherent structural features—a basic piperidine nitrogen amenable to substitution, a flexible benzyloxy linker, and an aromatic ring ready for functionalization—provide a versatile platform for drug discovery.[2][3] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity. We will delve into the causal relationships behind experimental choices, present detailed protocols, and visualize key concepts to illuminate the path from molecular structure to therapeutic potential.
The significance of this scaffold is underscored by its presence in a wide range of therapeutic agents and clinical candidates, from central nervous system (CNS) modulators to anticancer agents.[3][4] Extensive research has demonstrated the remarkable adaptability of the this compound core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for various targets, including dopamine receptors, opioid receptors, and enzymes like acetylcholinesterase and lysine-specific demethylase 1 (LSD1).[4][5][6][7]
Core Chemical Structure and Key Modification Points
The foundational this compound structure presents three primary regions for chemical modification, each offering a distinct opportunity to influence the compound's interaction with its biological target. Understanding these regions is fundamental to deciphering the SAR of this class of molecules.
Caption: General structure of this compound derivatives highlighting key modification points.
Structure-Activity Relationship Insights Across Different Biological Targets
The versatility of the this compound scaffold is best illustrated by examining its SAR across various biological targets. The following sections synthesize key findings from numerous studies, providing a target-centric analysis.
Dopamine Receptor Antagonists
The dopamine D4 receptor has been a significant target for this compound derivatives, particularly in the context of CNS disorders.[3][4] SAR studies have revealed critical determinants of potency and selectivity.
-
N-Substitution (R1): The nature of the substituent on the piperidine nitrogen is a major driver of activity. Large, aromatic, or heteroaromatic groups are often favored. For instance, moving from a simple N-benzyl to more complex moieties like N-3-fluoro-4-methoxybenzyl can significantly impact binding affinity.[4] The basicity of the piperidine nitrogen is also crucial for interaction with key acidic residues, such as Asp115 in the D4 receptor.[8]
-
Benzyl Ring Substituents (R2): Modifications to the benzyloxy portion of the molecule can fine-tune activity and selectivity. Halogenation, such as the introduction of fluorine or chlorine, on the benzyl ring has been shown to enhance potency.[4] For example, a 3-fluorobenzyl group at the 4-position of the piperidine ring resulted in a compound with a Kᵢ of 167 nM for the D4 receptor.[4]
-
Scaffold Variations: Replacing the 4-benzyloxypiperidine with a 4-oxopiperidine scaffold has been a productive strategy, eliminating a stereocenter and simplifying synthesis while maintaining or even improving activity.[4]
Table 1: SAR of this compound Derivatives as Dopamine D4 Receptor Antagonists
| Compound ID | N-Substitution (R1) | O-Substitution (R2) | D4 Ki (nM) |
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |
| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 9a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |
| 9d | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 |
| 9j | 1-Imidazo[1,5-a]pyridine (3-methyl) | 3,4-Difluorobenzyl | 96 |
Data synthesized from Berry et al. (2022).[4]
Opioid Receptor Modulators
The this compound scaffold has also been explored for its potential to modulate opioid receptors, with derivatives showing promise as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[7]
-
Side Chain Length and Flexibility: The linker between the piperidine ring and other pharmacophoric elements is critical. Altering the length and flexibility of side chains at the 4-position can significantly improve binding affinity at both MOR and DOR.[7]
-
Aromatic Substituents: In the broader class of 4-arylpiperidine derivatives, substitutions on the aromatic ring play a pivotal role. For instance, a phenolic hydroxyl group on the aryl ring is often crucial for high-affinity binding to opioid receptors.[1] Methylation of this hydroxyl group generally leads to a decrease in binding affinity.[1]
Acetylcholinesterase (AChE) Inhibitors
Derivatives of 1-benzyl-4-(substituted)piperidine have been extensively investigated as potent and selective AChE inhibitors for potential use in Alzheimer's disease.[6][9][10]
-
N-Benzyl Group: The N-benzyl group is a common feature in this class of inhibitors, contributing to binding at the peripheral anionic site of AChE.
-
Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of inhibitory potency. Bulky, rigid moieties often lead to a substantial increase in activity. For example, replacing a flexible N-benzoylaminoethyl side chain with a more rigid phthalimidoethyl group can enhance activity.[6]
-
Amide N-Substitution: Introduction of an alkyl or phenyl group on the nitrogen atom of a benzamide side chain can dramatically enhance AChE inhibitory activity.[9]
Table 2: SAR of Piperidine Derivatives as AChE Inhibitors
| Compound ID | Key Structural Feature | AChE IC50 (nM) |
| 2 | N-benzoyl-N-methylaminoethyl at C4 | Potent |
| 9 | Isoindolone at C4 (rigid analogue) | Comparable to 2 |
| 19 | 4-(benzoylamino)phthalimidoethyl at C4 | 1.2 |
| 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylaminoethyl at C4 | 0.56 |
Data synthesized from Sugimoto et al. (1995) and Sugimoto et al. (1990).[6][9]
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
More recently, 4-(4-benzyloxy)phenoxypiperidines have been identified as selective and reversible inhibitors of LSD1, a promising target in cancer therapy.[5]
-
Benzyloxy-Phenoxy Moiety: This extended ether linkage at the 4-position of the piperidine appears to be a key pharmacophoric element for LSD1 inhibition.
-
SAR of Substituents: A study of various derivatives identified compound 10d as having potent and reversible inhibitory activity against LSD1 with an IC₅₀ of 4 µM.[5] This compound was also shown to inhibit the migration of colon and lung cancer cells.[5]
Experimental Protocols
To ensure the practical applicability of this guide, the following section details representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Pathway
A common and versatile method for the synthesis of this compound derivatives involves the N-alkylation or reductive amination of a this compound intermediate.[4]
Caption: A generalized synthetic workflow for this compound derivatives.
Step-by-Step Protocol for Synthesis:
-
Synthesis of this compound Intermediate:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in an appropriate solvent (e.g., THF), add sodium hydride (NaH) at 0°C.[3][4]
-
Stir the mixture for a specified time, then add benzyl bromide (BnBr).[3][4]
-
Allow the reaction to proceed to completion, then quench and extract the product.
-
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) to yield this compound.[4][11]
-
-
N-Alkylation:
-
Combine this compound, cesium carbonate (Cs₂CO₃), and the desired alkyl or benzyl bromide (R1-Br) in a suitable solvent.[4]
-
Heat the reaction mixture and monitor for completion.
-
Purify the final product using standard techniques such as column chromatography.
-
-
Reductive Amination:
-
To a solution of this compound and the desired aldehyde (R1-CHO) in a solvent like dichloromethane (DCM), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][11]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the final N-substituted derivative.
-
Biological Evaluation: Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[4]
Principle: The ability of a test compound to inhibit the binding of a specific radioligand to its receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.[1]
Materials:
-
Membranes from HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D4R).
-
Radioligand (e.g., [³H]N-methylspiperone).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plates for a specified time at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by non-linear regression analysis of the competition curves.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a strong foundation for future drug design efforts. Key areas for future exploration include:
-
Multi-Target Ligands: Designing derivatives that simultaneously modulate multiple targets could offer new therapeutic strategies for complex multifactorial diseases like Alzheimer's.[10]
-
Improving Pharmacokinetic Properties: A continued focus on optimizing metabolic stability and brain penetration will be crucial for the development of successful CNS drugs.[4]
-
Exploring New Biological Targets: The inherent versatility of the scaffold suggests that its potential is not limited to the targets discussed herein. Screening this compound libraries against new and emerging biological targets could unveil novel therapeutic applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of 4-Benzylpiperidine and Related Structures
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks emerge as "privileged structures"—scaffolds that can interact with multiple, diverse biological targets through strategic modification. The 4-benzylpiperidine core is a quintessential example of such a scaffold. Its simple yet elegant architecture, comprising a piperidine ring attached to a benzyl group, provides a robust foundation for developing potent and selective ligands for a wide array of central nervous system (CNS) targets.
This guide provides a comprehensive technical overview of the pharmacology of 4-benzylpiperidine and its derivatives. We will move beyond a simple cataloging of compounds to explore the underlying structure-activity relationships (SAR), delve into the causality behind experimental design, and provide detailed protocols for key pharmacological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.
Part 1: Core Pharmacology of the 4-Benzylpiperidine Scaffold
The parent compound, 4-benzylpiperidine, is not merely a synthetic intermediate but possesses intrinsic biological activity. It functions primarily as a monoamine releasing agent with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1] It also exhibits weak monoamine oxidase inhibitor (MAOI) properties.[1] This foundational activity profile, centered on the dopaminergic and noradrenergic systems, has established the 4-benzylpiperidine core as a premier starting point for CNS drug discovery.
Synthesis of the Core Structure
A common and efficient synthesis route involves the reaction of 4-cyanopyridine with toluene to yield 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring saturates the heterocycle, completing the synthesis of the 4-benzylpiperidine scaffold.[1][2] This straightforward process allows for the accessible production of the core structure for further derivatization.
Key Pharmacological Targets
Medicinal chemistry efforts have successfully modified the 4-benzylpiperidine scaffold to target a diverse range of receptors and enzymes. The primary targets include:
-
Monoamine Transporters (DAT, NET, SERT)
-
Sigma (σ) Receptors (σ₁ and σ₂)
-
Acetylcholinesterase (AChE)
-
Opioid Receptors (μ, δ, κ)
-
NMDA Receptors
The following sections will explore the specific structural modifications that confer affinity and selectivity for each of these target classes.
Part 2: Structure-Activity Relationships (SAR) at Major Targets
The true power of the 4-benzylpiperidine scaffold lies in its amenability to chemical modification. Subtle changes to the N-substituent, the benzyl ring, or the piperidine ring can dramatically alter the pharmacological profile of the resulting compound.
Monoamine Transporter Ligands
The initial characterization of 4-benzylpiperidine as a dopamine-releasing agent prompted extensive research into its derivatives as inhibitors of the dopamine transporter (DAT), a key target in conditions like ADHD, depression, and substance abuse.[3]
Causality in SAR: The goal for DAT inhibitors is often high affinity for DAT with significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) to minimize off-target effects. Research has shown that modifying the N-benzyl group is a highly effective strategy. The addition of electron-withdrawing groups (e.g., halogens, trifluoromethyl, cyano) at the C4-position of the N-benzyl ring consistently enhances binding affinity and selectivity for DAT.[4][5] This suggests that the electronic properties of this region are critical for optimal interaction with a specific pocket within the DAT binding site.
Table 1: Binding Affinities of N-Benzylpiperidine Analogs at Monoamine Transporters
| Compound | N-Benzyl C4-Substituent | DAT IC₅₀ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
|---|---|---|---|---|---|
| Analog 1 | -H | 25.3 | 40 | 15 | [5] |
| Analog 2 | -F | 1.8 | 350 | 167 | [5] |
| Analog 3 | -Cl | 1.4 | 450 | 171 | [5] |
| Analog 4 | -CF₃ | 1.1 | 400 | 155 | [5] |
| Analog 5 | -CN | 1.2 | 500 | 175 |[5] |
Further studies on 4-benzylpiperidine carboxamides have shown that the linker length between the piperidine and an aromatic moiety, as well as the nature of that moiety (e.g., biphenyl vs. diphenyl), can modulate the profile from a dual SERT/NET inhibitor to a triple reuptake inhibitor that also potently blocks DAT.[6]
Caption: General SAR map for monoamine transporter ligands.
Sigma (σ) Receptor Ligands
The 4-benzylpiperidine scaffold is also a privileged structure for targeting sigma receptors, which are implicated in psychosis, pain, and neurodegenerative diseases.[7] Derivatives often show high, nanomolar affinity for both σ₁ and σ₂ subtypes, with a slight preference for σ₁.[8][9]
Causality in SAR: The primary site for modification in developing sigma receptor ligands is the piperidine nitrogen. The nature of the 1-aralkyl substituent is a critical determinant of affinity.[8] A proposed pharmacophore for σ₁ binding includes the basic amine of the piperidine flanked by two hydrophobic domains.[8] The inherent 4-benzyl group serves as one hydrophobic domain, while the custom-synthesized 1-aralkyl group serves as the second. The length and character of this aralkyl chain allow for fine-tuning of affinity and selectivity. Some derivatives have been found to possess dual high affinity for σ₁ and serotonin 5-HT₁ₐ receptors, suggesting their potential as novel atypical antipsychotics.[9]
Table 2: Binding Affinities of 1-Aralkyl-4-Benzylpiperidine Derivatives at Sigma Receptors
| Compound | 1-Aralkyl Moiety | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Lead Cmpd (6) | 3-phenylpropyl | 0.4 | 3.3 | 8.25 | [8] |
| Analog 10aa | 2-phenylethyl | 1.4 | 0.14 | 0.1 | [8] |
| Analog 11aa | 4-phenylbutyl | 0.2 | 0.5 | 2.5 | [8] |
| Analog 13 | 2-(naphthalen-1-yl)ethyl | 2.0 | 0.2 | 0.1 | [8] |
| 4-IBP | 4-iodobenzoyl | 4.6 (Ki) | - | - |[10] |
These compounds are not just research tools; radiolabeled derivatives like [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) are being developed as imaging agents for tumors that overexpress sigma receptors, such as breast cancer.[10]
Acetylcholinesterase (AChE) Inhibitors
Targeting the cholinergic system is a cornerstone of symptomatic treatment for Alzheimer's disease. The N-benzylpiperidine moiety is a key structural component of the highly successful AChE inhibitor, donepezil. Consequently, this scaffold has been extensively explored for novel AChE inhibitors.[11]
Causality in SAR: Molecular modeling and SAR studies reveal that the N-benzylpiperidine moiety typically interacts with the catalytic anionic site (CAS) of the AChE enzyme via π-π stacking interactions.[12] The rest of the molecule is then modified to extend into and interact with the peripheral anionic site (PAS). This dual-site binding is a hallmark of highly potent AChE inhibitors. By linking the benzylpiperidine core to other pharmacophores, such as quinolones or benzimidazolinones, researchers have created hybrid molecules with dual functions, such as combined AChE inhibition and antioxidant activity, offering a multi-pronged approach to treating Alzheimer's disease.[12][13]
Opioid Receptor Ligands
Derivatives of 4-benzylpiperidine have also been developed as potent ligands for opioid receptors, crucial targets for pain management.[14] A particularly promising strategy involves creating dual-acting ligands that are agonists at the μ-opioid receptor (MOR) while simultaneously being antagonists at the σ₁ receptor.[15][16]
Causality in SAR: The rationale behind this dual-target approach is to separate the analgesic effects of MOR agonism from the common side effects (e.g., respiratory depression, dependence, constipation). Sigma-1 receptor activation can potentiate opioid-induced side effects, so antagonizing it may lead to a safer analgesic profile.[17] Studies have successfully produced benzylpiperidine derivatives with high affinity for both targets, demonstrating potent antinociceptive effects in animal models with a reduced side-effect burden compared to traditional opioids like oxycodone.[15][16]
Part 3: Methodologies in 4-Benzylpiperidine Research
The characterization of novel 4-benzylpiperidine derivatives relies on a suite of standardized and robust experimental protocols. The trustworthiness of the resulting data is paramount and is ensured by the self-validating nature of these assays, which include appropriate controls and standards.
Experimental Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining the affinity of a test compound for a specific receptor or transporter. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from its target.
Objective: To determine the inhibitory constant (Kᵢ) of a novel 4-benzylpiperidine derivative for the Dopamine Transporter (DAT).
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 cells).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM).
-
Test compound (novel 4-benzylpiperidine derivative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup (in triplicate): To each well of the 96-well plate, add:
-
50 µL of assay buffer (for Total Binding wells).
-
50 µL of non-specific binding control (for Non-Specific Binding wells).
-
50 µL of test compound at a specific concentration.
-
-
Add Radioligand: Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kₔ, e.g., 2-3 nM) to all wells.
-
Add Membranes: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.
-
Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a typical radioligand competition binding assay.
Part 4: Therapeutic Potential and Future Directions
The remarkable versatility of the 4-benzylpiperidine scaffold has positioned its derivatives as promising candidates for treating a wide range of disorders.
-
Neurodegenerative Diseases: As potent and selective AChE inhibitors, derivatives are being pursued for Alzheimer's disease.[12] The neuroprotective properties of σ₁ receptor agonists also offer potential in conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS).[18]
-
Pain Management: Dual MOR agonist/σ₁ antagonist derivatives represent a frontier in developing safer and more effective analgesics with a lower potential for abuse and side effects.[15][16]
-
Psychiatric Disorders: Selective DAT inhibitors are being investigated for depression and ADHD.[19] Furthermore, dual σ₁/5-HT₁ₐ ligands are being explored as novel atypical antipsychotics for schizophrenia.[9]
-
Oncology: The overexpression of σ receptors in certain cancer cell lines has led to the development of 4-benzylpiperidine derivatives as potential imaging agents and targeted therapeutics for breast and prostate cancer.[10][18]
The future of research in this area will likely focus on multi-target-directed ligands (MTDLs), where a single molecule is rationally designed to interact with multiple disease-relevant targets, such as combining AChE inhibition with σ₁ agonism for a synergistic effect in Alzheimer's disease.
Conclusion
The 4-benzylpiperidine core has proven to be an exceptionally fruitful scaffold in modern medicinal chemistry. Its synthetic tractability and the well-defined structure-activity relationships at numerous high-value biological targets have enabled the development of a vast and diverse chemical library. From monoamine transporter inhibitors to dual-action opioid analgesics, these compounds are at the forefront of research into novel treatments for complex CNS disorders. The continued exploration of this privileged structure, guided by the principles of rational drug design and robust pharmacological evaluation, promises to yield the next generation of therapeutics for some of humanity's most challenging diseases.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. painphysicianjournal.com [painphysicianjournal.com]
- 15. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. | Semantic Scholar [semanticscholar.org]
- 18. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 4-(Benzyloxy)piperidine Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(Benzyloxy)piperidine Moiety
In the landscape of contemporary drug discovery, the this compound scaffold has emerged as a privileged structural motif, offering a unique combination of synthetic accessibility, conformational flexibility, and favorable physicochemical properties. This guide provides an in-depth technical exploration of this versatile scaffold, delving into its synthesis, structure-activity relationships (SAR), and its crucial role in the development of therapeutic agents across a spectrum of diseases. As a senior application scientist, the narrative that follows is designed to not only present established protocols but to also offer insights into the causal relationships that underpin the successful application of this scaffold in medicinal chemistry. The piperidine ring, a ubiquitous feature in numerous natural products and synthetic drugs, provides a three-dimensional framework that can be strategically modified to optimize interactions with biological targets.[1] The addition of a benzyloxy group at the 4-position introduces a key structural element that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while also serving as a versatile handle for further chemical elaboration.[2] This guide will illuminate the journey of the this compound core from a versatile building block to a central component in clinically relevant molecules.
Core Synthesis and Derivatization Strategies
The synthetic utility of the this compound scaffold begins with its accessible and scalable preparation, typically from readily available starting materials like 4-hydroxypiperidine. The strategic protection and functionalization of the piperidine nitrogen and the hydroxyl group are paramount to achieving the desired molecular architecture.
Synthesis of the Core Scaffold: this compound
The foundational step in harnessing this scaffold is the benzylation of the 4-hydroxyl group of a suitably N-protected piperidine. A common and efficient method involves the Williamson ether synthesis, where the alkoxide of an N-protected 4-hydroxypiperidine reacts with a benzyl halide.
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
This protocol details the synthesis of a key intermediate where the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
Materials:
-
tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.
Following the synthesis of the N-protected this compound, the protecting group can be removed to liberate the secondary amine, which is then available for a wide array of functionalization reactions.
Key Derivatization Reactions
The true power of the this compound scaffold lies in the diverse chemical transformations that can be performed on the piperidine nitrogen.
N-Alkylation: A fundamental derivatization, often achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination with various aldehydes or ketones is a particularly versatile method for introducing a wide range of substituents.[3]
Amide Bond Formation: Coupling of the piperidine nitrogen with carboxylic acids or their activated derivatives (e.g., acid chlorides) provides access to a large family of amide-containing compounds with diverse pharmacological activities.
Experimental Protocol: N-Alkylation of this compound via Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound hydrochloride
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM at room temperature, add a base such as triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate under reduced pressure to obtain the crude N-alkylated product, which can be further purified by column chromatography if necessary.
Diagram of Synthetic Pathways
Caption: Synthetic routes to the this compound core and its key derivatives.
Applications in Drug Discovery: A Multi-Target Scaffold
The this compound scaffold has been successfully employed in the design of ligands for a diverse range of biological targets, underscoring its status as a privileged structure.
Central Nervous System (CNS) Disorders
The scaffold has found significant application in the development of agents targeting CNS disorders, particularly as antagonists for the dopamine D4 receptor.[2][4]
Dopamine D4 Receptor Antagonists:
The dopamine D4 receptor is a key target for the treatment of neuropsychiatric disorders.[2] Structure-activity relationship studies have revealed that the 4-benzyloxy group can be modified to fine-tune potency and selectivity.[2] Molecular docking studies suggest that the piperidine nitrogen forms a crucial interaction with Asp115 in the D4 receptor, while the N-substituent and the benzyloxy moiety explore other regions of the binding pocket.[2]
| Compound | R (N-substituent) | O-Alkyl Group | D4R Ki (nM)[2] |
| 1 | 3-fluoro-4-methoxybenzyl | 3-fluorobenzyl | 205.9 |
| 2 | 3-fluoro-4-methoxybenzyl | 3,4-difluorobenzyl | 169 |
| 3 | 3-fluoro-4-methoxybenzyl | 4-fluoro-3-methylbenzyl | 135 |
| 4 | 3-fluoro-4-methoxybenzyl | 4-methylbenzyl | 241 |
| 5 | 3-fluoro-4-methoxybenzyl | 2-methylbenzyl | 343 |
Serotonin Transporter (SERT) Ligands:
Derivatives of this compound have also shown high affinity for the serotonin transporter, a primary target for antidepressant medications.[5] The benzyloxy moiety can be strategically modified to enhance SERT binding and selectivity over other monoamine transporters.[6][7]
Opioid Receptor Modulators:
The piperidine core is a well-established pharmacophore for opioid receptor ligands. Recent studies have explored benzylpiperidine derivatives as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, which may offer a path to potent analgesics with reduced side effects.[8] One study identified a compound with high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM).[8]
Oncology
Beyond the CNS, the this compound scaffold is being investigated for its potential in cancer therapy.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors:
LSD1 is an epigenetic regulator implicated in several human cancers, making it a promising antitumor target.[7] A series of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as LSD1 inhibitors.[7] One compound from this series demonstrated potent and reversible inhibitory activity against LSD1 with an IC50 of 4 μM and was shown to inhibit the migration of colon and lung cancer cells.[7]
Diagram of Target Interaction
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 8. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzyloxypiperidine Scaffold: A Versatile Privileged Structure in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The benzyloxypiperidine motif is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties allows it to serve as a versatile scaffold for a multitude of CNS targets. This guide provides a comprehensive overview of the role of benzyloxypiperidine derivatives in CNS drug discovery, delving into their interactions with key protein targets, outlining structure-activity relationships (SAR), and providing detailed experimental protocols for their synthesis and evaluation. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this privileged scaffold in their own discovery campaigns.
The Benzyloxypiperidine Scaffold: A Gateway to the CNS
The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, and its combination with a benzyloxy moiety creates a scaffold with a compelling set of characteristics for CNS drug design.[1] The N-benzyl piperidine motif is frequently used to fine-tune efficacy and physicochemical properties. The core structure offers an ideal balance of lipophilicity, crucial for traversing the blood-brain barrier (BBB), and aqueous solubility. The tertiary amine of the piperidine ring is typically protonated at physiological pH, providing a key interaction point for many receptor binding sites, while the benzyloxy group offers a vector for exploring deep hydrophobic pockets within target proteins.[1] Furthermore, the synthetic tractability of this scaffold allows for systematic modification at three key positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Key CNS Targets for Benzyloxypiperidine Derivatives
The versatility of the benzyloxypiperidine scaffold is evident in the wide array of CNS targets for which potent and selective ligands have been developed.
Monoamine Transporters: DAT and SERT
The dopamine (DAT) and serotonin (SERT) transporters are critical regulators of neurotransmission and primary targets for treating depression, anxiety, and other mood disorders. Benzyloxypiperidine derivatives have emerged as potent inhibitors of these transporters.
-
Dopamine Transporter (DAT): Derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have shown high affinity for DAT.[2] Introducing a polar hydroxy substituent into the piperidine ring can lead to compounds with marked stereospecificity and extremely high potency, with IC50 values for inhibiting radiolabeled cocaine analogue binding reaching the sub-nanomolar range (e.g., 0.46 nM).[3] These compounds are being explored as potential treatments for cocaine abuse.[3]
-
Serotonin Transporter (SERT): 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized as high-affinity ligands for SERT, with inhibition constants (Ki) in the low nanomolar range (2-400 nM), comparable to established antidepressants like fluoxetine.[4]
Dopamine D4 Receptors
The dopamine D4 receptor (D4R) is implicated in conditions like Parkinson's disease and schizophrenia.[5] A new class of 3- or 4-benzyloxypiperidine antagonists has been discovered, demonstrating high selectivity for D4R over other dopamine receptor subtypes (>30-fold).[5] These compounds show improved metabolic stability, a critical factor for CNS drug candidates.[5] Optimization of these scaffolds is guided by metrics like the CNS Multiparameter Optimization (MPO) score, which predicts the likelihood of success for a CNS candidate based on physicochemical properties.[5]
Sigma (σ) Receptors
Initially misclassified as opioid receptors, sigma receptors (σ1 and σ2) are now understood to be unique molecular chaperones involved in a range of cellular functions and are therapeutic targets for pain, neurodegenerative diseases, and psychiatric disorders.[6][7]
-
σ1 Receptor: Benzylpiperazine and related piperidine derivatives have been developed as potent and highly selective σ1 receptor ligands, with Ki values as low as 1.6 nM and selectivity ratios (Ki σ2/Ki σ1) up to 886.[8][9] These ligands, often functioning as antagonists, have demonstrated significant antinociceptive and anti-allodynic effects in preclinical pain models.[8][10][11] The interaction typically involves the protonated amine of the piperidine ring forming a key interaction with residue E172 in the receptor binding site.[12]
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[13] Its overactivation leads to excitotoxicity, a pathological process in many neurodegenerative disorders.[14][15] Benzyloxypiperidine derivatives have been incorporated into potent and subtype-selective NMDA receptor antagonists. For example, 4-benzyl-1-piperidinylalkynylpyrroles have been identified as potent antagonists of the NR1A/2B subtype, showing promise in models of Parkinson's disease.[16] The development of subtype-selective antagonists is a key goal, as non-selective blockade of NMDA receptors can lead to significant side effects.[15][17] Despite promising preclinical data, many NMDA antagonists have faced challenges in clinical trials due to poor bioavailability or adverse effects.[15][17]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the benzyloxypiperidine scaffold is key to achieving high potency and selectivity. The general approach involves exploring substitutions on the benzyl ring, the piperidine ring, and the nature of the linker connecting them.
General SAR Insights
-
Benzyl Ring Substitution: Modifications to the benzyl portion of the benzyloxy group directly impact interactions within hydrophobic sub-pockets of the target protein. For D4R antagonists, electron-withdrawing groups (e.g., fluorine, chlorine) and electron-donating groups (e.g., methoxy) have been explored, with substitutions at the 3- and 4-positions of the benzyl ring yielding highly potent compounds.[5]
-
Piperidine Ring Substitution: Adding substituents to the piperidine ring can enhance potency and introduce stereoselectivity. For DAT ligands, the addition of a hydroxyl group at the 3-position of the piperidine ring resulted in a 122-fold difference in binding affinity between enantiomers.[3]
-
Piperidine Nitrogen Substituent: The group attached to the piperidine nitrogen is critical for modulating affinity and selectivity. For σ1 receptor ligands, bulky hydrophobic groups linked by a short alkyl chain often lead to high affinity.[8] For D4R antagonists, various N-benzyl substituents have been shown to be active.[5]
Table 1: SAR Data for Benzyloxypiperidine Derivatives at Various CNS Targets
| Compound Class | Target | Key Structural Feature | Representative Ki / IC50 | Selectivity | Reference |
| 3-Hydroxy-4-(benzhydryloxyethyl)piperidine | DAT | (+)-enantiomer | 0.46 nM (IC50) | High vs. SERT/NET | [3] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | SERT | 4-Fluorobenzyloxy | 2 - 400 nM (Ki) | N/A | [4] |
| 3-(S)-Benzyloxypiperidine | D4R | N-(3-fluoro-4-methoxybenzyl) | 165 nM (Ki) | >30-fold vs. D2/D3 | [5] |
| Benzylpiperazine Derivative 15 | σ1 Receptor | 4-methoxybenzylpiperazinyl | 1.6 nM (Ki) | 886-fold vs. σ2 | [8][9] |
| 1'-benzyl-spiro[benzofuran-piperidine] | σ1 Receptor | N-benzyl | 1.14 nM (Ki) | >1100-fold vs. σ2 | [18] |
Experimental Protocols & Methodologies
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of benzyloxypiperidine derivatives.
Synthesis of a Representative Derivative: 3-Benzyloxypiperidine
This protocol describes a general method for preparing the core benzyloxypiperidine scaffold.
Rationale: This two-step procedure involves the protection of the piperidine nitrogen, followed by Williamson ether synthesis to introduce the benzyloxy group, and subsequent deprotection. Acetyl protection is chosen for its stability during the ether synthesis and its straightforward removal under basic conditions.
Step-by-Step Protocol:
-
Step 1: Acetylation of 3-Hydroxypiperidine:
-
Dissolve 3-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-3-hydroxypiperidine.
-
-
Step 2: Williamson Ether Synthesis:
-
Dissolve 1-acetyl-3-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction to reflux and stir for 12-16 hours until TLC indicates the consumption of starting material.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield crude 1-acetyl-3-benzyloxypiperidine.
-
-
Step 3: Deprotection:
-
Combine 1-acetyl-3-benzyloxypiperidine (1 equivalent) with a 10% aqueous sodium hydroxide solution.[4]
-
Reflux the mixture for 24 hours.[4]
-
Cool the reaction mixture and saturate it with potassium carbonate.[4]
-
Extract the product three times with diethyl ether.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation (e.g., 92°-94° C at 0.3 mm Hg) to yield pure 3-benzyloxypiperidine.[4]
-
In Vitro Assay: DAT Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the dopamine transporter.
Rationale: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [3H]BTCP or [3H]WIN 35,428) for binding to DAT in a membrane preparation from a tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant DAT. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat striatal tissue or DAT-expressing cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]
-
-
Binding Assay:
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[10]
-
Add the following to each well:
-
For Total Binding wells, add 50 µL of assay buffer instead of the test compound.
-
For Non-Specific Binding (NSB) wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP or 10 µM mazindol).[19][20]
-
-
Incubation and Filtration:
-
Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[10][19]
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
In Vivo Assay: Mouse Forced Swim Test (FST)
This assay is a widely used behavioral model to screen for antidepressant-like activity.
Rationale: The test is based on the principle that when a mouse is placed in an inescapable cylinder of water, it will eventually cease escape-oriented behaviors and become immobile. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of immobility, increasing the time spent swimming or climbing.[3][16]
Step-by-Step Protocol:
-
Apparatus:
-
Acclimation:
-
Transport mice to the testing room at least 60 minutes before the test to allow for acclimation to the new environment.[3]
-
-
Procedure:
-
Administer the test compound (e.g., benzyloxypiperidine derivative) or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the mouse into the water-filled cylinder.[16]
-
A video camera should be used to record the session for later analysis.
-
-
Scoring and Data Analysis:
-
Typically, the first 2 minutes of the test are considered a habituation period and are not scored.[3][5]
-
During the final 4 minutes, a trained observer, blind to the experimental conditions, scores the duration of immobility.
-
Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.[16]
-
Calculate the total time (in seconds) spent immobile for each mouse.
-
Compare the immobility times between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests antidepressant-like activity.
-
-
Post-Test Care:
-
After the 6-minute session, remove the mouse from the water.
-
Gently dry the animal with a towel and place it in a clean, dry cage, partially on a heating pad, until it is fully dry and has resumed normal activity.[3]
-
Visualization of Key Concepts
General Structure and Points of Modification
The benzyloxypiperidine scaffold allows for chemical diversification at three primary points (R1, R2, and R3) to optimize pharmacological properties.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. prepchem.com [prepchem.com]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 14. US20240293343A1 - Benzylideneaminoguanidine derivatives as NR2B-selective NMDA receptor antagonists and their therapeutic applications - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: A Technical Guide to 4-(Benzyloxy)piperidine in Modern Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Among the pantheon of privileged structures, the piperidine scaffold holds a place of distinction, offering a versatile three-dimensional framework that is a cornerstone of numerous pharmaceuticals.[1][2] This guide delves into the multifaceted utility of a particularly valuable derivative: 4-(benzyloxy)piperidine. Herein, we explore its synthesis, key transformations, and strategic applications, providing not just protocols, but a rationale-driven understanding of its role as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the realm of medicinally relevant compounds.
The Strategic Advantage of this compound
This compound is more than a simple heterocyclic compound; it is a strategically designed building block. The piperidine ring itself is a common motif in a wide array of bioactive natural products and synthetic drugs, prized for its conformational flexibility and ability to present substituents in a well-defined spatial orientation.[3][4] The benzyloxy group at the 4-position serves a dual purpose. Firstly, it acts as a protected hydroxyl group, masking its reactivity until a desired stage of the synthesis. Secondly, the benzyl group offers a handle for deprotection under relatively mild conditions, typically through catalytic hydrogenation, revealing the 4-hydroxy functionality for further elaboration. This latent hydroxyl group can be a key pharmacophoric element or a point for further diversification. The secondary amine of the piperidine ring provides a readily functionalizable site for the introduction of a wide range of substituents, a critical feature for modulating the physicochemical and pharmacological properties of the final molecule.[5]
Synthesis of the Building Block: A Tale of Protection and Alkylation
The most common and efficient route to this compound begins with the commercially available and relatively inexpensive 4-hydroxypiperidine. To prevent undesired N-alkylation in the subsequent step, the piperidine nitrogen is first protected, often with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-4-hydroxypiperidine is then subjected to Williamson ether synthesis with benzyl bromide in the presence of a strong base, such as sodium hydride, to afford N-Boc-4-(benzyloxy)piperidine. The final step involves the deprotection of the Boc group under acidic conditions to yield the target molecule, this compound, typically as a hydrochloride salt.[6][7]
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound from 4-hydroxypiperidine.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Protection of 4-hydroxypiperidine
-
To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
Step 2: Benzylation of N-Boc-4-hydroxypiperidine
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-4-(benzyloxy)piperidine.[6]
Step 3: Deprotection of the Boc group
-
Dissolve N-Boc-4-(benzyloxy)piperidine (1.0 eq) in a saturated solution of hydrogen chloride in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the solvent under reduced pressure to obtain this compound hydrochloride as a solid.[7]
Key Transformations: Unleashing the Synthetic Potential
The true value of this compound lies in the diverse array of chemical transformations it can undergo, enabling the construction of complex molecular frameworks. The secondary amine is the primary site of reactivity, allowing for the introduction of various substituents through N-alkylation, N-arylation, and reductive amination.
N-Alkylation
Direct N-alkylation of this compound with alkyl halides is a straightforward method for introducing alkyl substituents. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct.[5][8] This reaction is fundamental in the synthesis of numerous pharmaceutical agents where a specific N-alkyl substituent is required for biological activity.
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated product.[8]
Reductive Amination
Reductive amination is a powerful and often one-pot procedure for the formation of C-N bonds. This compound can be reacted with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the corresponding tertiary amine.[6][9] This method is particularly advantageous for introducing more complex and sterically hindered groups onto the piperidine nitrogen.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
N-Arylation: The Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a critical transformation in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a versatile method for the N-arylation of amines with aryl halides or triflates.[10][11][12] this compound can serve as the amine coupling partner in this reaction, enabling the synthesis of N-arylpiperidine derivatives, which are prevalent in central nervous system (CNS) active compounds.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.
Applications in Medicinal Chemistry: Crafting Bioactive Molecules
The utility of this compound as a building block is best illustrated by its application in the synthesis of biologically active molecules. Its structural features make it an ideal starting material for compounds targeting a variety of receptors and enzymes.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a G-protein coupled receptor (GPCR), is a target of significant interest for the treatment of various CNS disorders.[6] Several potent and selective D4 receptor antagonists have been synthesized using this compound as a key intermediate.[6] In these syntheses, the piperidine nitrogen is typically functionalized with a substituted benzyl or heteroarylmethyl group via reductive amination, while the benzyloxy group is often retained in the final molecule.
Table 1: Examples of Dopamine D4 Receptor Antagonists Synthesized from this compound Derivatives
| Compound | N-Substituent | O-Substituent | Biological Activity (Ki, nM) | Reference |
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | [6] |
| 9a | 2-Imidazo[1,2-a]pyridin-3-yl | 3-Fluorobenzyl | 167 | [6] |
| 9j | 3-Methyl-1-imidazo[1,5-a]pyridin-3-yl | 3-Fluorobenzyl | 96 | [6] |
Precursors to N-Type Calcium Channel Blockers
N-type voltage-sensitive calcium channels (VSCCs) are involved in neurotransmitter release and are validated targets for the treatment of pain and neurodegenerative disorders. This compound derivatives have been utilized in the synthesis of potent N-type VSCC blockers.[13] For instance, a series of 4-(4-benzyloxyphenyl)piperidine analogues have been developed, demonstrating the versatility of this scaffold in generating compounds with therapeutic potential.[13]
Debenzylation: Unveiling the 4-Hydroxypiperidine Core
In many synthetic strategies, the benzyl group is used as a temporary protecting group for the 4-hydroxyl functionality. Its removal is a key step to either reveal a pharmacophoric hydroxyl group or to provide a handle for further functionalization. The most common method for debenzylation is catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source such as hydrogen gas or ammonium formate.[14]
Diagram 3: Debenzylation of this compound Derivatives
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Methodological & Application
The Versatile Virtuoso: 4-(Benzyloxy)piperidine as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, while also serving as a versatile scaffold for introducing diverse pharmacophoric elements. Among the functionalized piperidines, 4-(benzyloxy)piperidine has emerged as a particularly valuable synthetic intermediate. The benzyloxy group serves a dual purpose: it acts as a protecting group for the 4-hydroxyl functionality, preventing unwanted side reactions, and its strategic removal at a later synthetic stage allows for the introduction of further molecular complexity or reveals a key hydrogen bond donor. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the development of pharmaceuticals, complete with detailed experimental protocols for key transformations.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety profile of a synthetic intermediate, is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 76716-51-3 | |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Storage | Store at 4°C, protected from light |
Safety Information: this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of this compound: A Foundational Protocol
The most common and straightforward synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 4-hydroxypiperidine. The N-H bond of the piperidine is typically protected, for instance as a hydrochloride salt, to prevent N-benzylation.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol details the synthesis of the hydrochloride salt of this compound, a common form for storage and handling.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxypiperidine | 101.15 | 10.0 g | 0.0989 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.35 g | 0.1088 | 1.1 |
| Benzyl Bromide | 171.04 | 18.6 g (12.9 mL) | 0.1088 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Saturated Aqueous Ammonium Chloride | - | As needed | - | - |
| Hydrochloric Acid (in diethyl ether) | - | As needed | - | - |
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxypiperidine (10.0 g, 0.0989 mol).
-
Add anhydrous DMF (100 mL) and cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (4.35 g of 60% dispersion, 0.1088 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (12.9 mL, 0.1088 mol) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).
-
To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
Expected Yield: 75-85%
Key Synthetic Transformations of this compound
The secondary amine of this compound is a nucleophilic handle that allows for a variety of synthetic modifications, primarily N-alkylation and N-acylation. These reactions are fundamental in building the molecular complexity of pharmaceutical candidates.
N-Alkylation: Introducing Diverse Substituents
N-alkylation of this compound is a common strategy to introduce various alkyl or arylalkyl groups, which can significantly influence the pharmacological profile of the final compound.[2] A prominent example is the synthesis of dopamine D4 receptor antagonists.[2]
Reductive amination is a mild and efficient method for N-alkylation, proceeding through an iminium ion intermediate that is subsequently reduced in situ.
Reaction Workflow:
Caption: N-Alkylation via Reductive Amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 191.27 | 1.0 g | 5.23 mmol | 1.0 |
| Benzaldehyde | 106.12 | 0.61 g (0.58 mL) | 5.75 mmol | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.66 g | 7.84 mmol | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |
| Saturated Aqueous Sodium Bicarbonate | - | As needed | - | - |
Procedure:
-
To a solution of this compound (1.0 g, 5.23 mmol) in anhydrous DCM (20 mL) at room temperature, add benzaldehyde (0.58 mL, 5.75 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.66 g, 7.84 mmol) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford N-benzyl-4-(benzyloxy)piperidine.
Expected Yield: 85-95%
N-Acylation: Formation of Amide Linkages
N-acylation introduces an amide functionality, a common feature in many drug molecules, which can participate in key hydrogen bonding interactions with biological targets. This reaction is crucial in the synthesis of various analgesics, including analogs of fentanyl.
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 191.27 | 1.0 g | 5.23 mmol | 1.0 |
| Propionyl Chloride | 92.52 | 0.53 g (0.50 mL) | 5.75 mmol | 1.1 |
| Triethylamine | 101.19 | 0.73 mL | 5.23 mmol | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |
| Saturated Aqueous Sodium Bicarbonate | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.23 mmol) and triethylamine (0.73 mL, 5.23 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (0.50 mL, 5.75 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Expected Yield: >90%
Deprotection: Unveiling the 4-Hydroxyl Group
The final step in many synthetic sequences involving this compound is the cleavage of the benzyl ether to reveal the free hydroxyl group. This is typically achieved through catalytic hydrogenolysis.
Protocol 4: Catalytic Hydrogenolysis
This method offers a mild and efficient way to deprotect the benzyl ether without affecting many other functional groups.
Deprotection Workflow:
Caption: Catalytic Hydrogenolysis for Deprotection.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Benzyl-4-(benzyloxy)piperidine | 281.39 | 1.0 g | 3.55 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |
| Ethanol | - | 20 mL | - |
| Hydrogen Gas | - | Balloon pressure | - |
Procedure:
-
To a solution of N-benzyl-4-(benzyloxy)piperidine (1.0 g, 3.55 mmol) in ethanol (20 mL) in a round-bottom flask, add 10% Pd/C (100 mg).
-
Seal the flask and carefully evacuate and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow it to dry completely.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, N-benzyl-4-hydroxypiperidine.
Expected Yield: >95%
Applications in Pharmaceutical Development
The utility of this compound as a synthetic intermediate is underscored by its application in the synthesis of a range of bioactive molecules.
-
Dopamine D4 Receptor Antagonists: As detailed in the N-alkylation protocol, derivatives of this compound are key precursors to potent and selective dopamine D4 receptor antagonists, which are being investigated for the treatment of neuropsychiatric disorders.[2]
-
Analgesics: The piperidine scaffold is central to the structure of potent opioid analgesics. This compound derivatives can be elaborated into analogs of fentanyl and other related compounds.
-
Antipsychotics: The structural motif derived from this compound is also found in certain atypical antipsychotics.[3]
Conclusion
This compound stands out as a highly valuable and versatile building block in the pharmaceutical industry. Its straightforward synthesis, coupled with the predictable reactivity of its secondary amine and the utility of the benzyloxy group as a protecting group, allows for the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this important synthetic intermediate in the quest for novel and improved therapeutics. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of the next generation of life-saving medicines.
References
Application Notes and Protocols for the Synthesis and Evaluation of 4-(4-benzyloxy)phenoxypiperidine-Based LSD1 Inhibitors
Introduction: Targeting LSD1 in Epigenetic Therapy
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The aberrant overexpression of LSD1 has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[3][4] By erasing activating histone marks (H3K4me1/2), LSD1 contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state in cancer cells.[1] Consequently, the development of small molecule inhibitors of LSD1 has emerged as a promising therapeutic strategy in oncology.
The 4-(4-benzyloxy)phenoxypiperidine scaffold has been identified as a promising chemotype for the development of selective and reversible LSD1 inhibitors.[5][6][7] These compounds are designed to occupy the substrate-binding pocket of LSD1, where the benzyloxy moiety can establish key interactions, leading to potent enzymatic inhibition. This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a representative 4-(4-benzyloxy)phenoxypiperidine-based LSD1 inhibitor.
Rationale for the 4-(4-benzyloxy)phenoxypiperidine Scaffold
The design of this inhibitor class is rooted in establishing specific molecular interactions within the catalytic site of LSD1. The core structure is comprised of three key motifs, each with a defined purpose:
-
Piperidine Moiety: This unit serves as a versatile scaffold, allowing for the introduction of various substituents to modulate physicochemical properties and target engagement.
-
Phenoxypiperidine Linkage: This rigid linker optimally positions the benzyloxy and aryl moieties within the LSD1 active site.
-
4-(4-benzyloxy)phenyl Group: This key pharmacophore is designed to mimic the substrate of LSD1 and establish critical interactions with amino acid residues in the catalytic pocket, contributing to the inhibitor's potency and selectivity. Molecular docking studies suggest that this moiety can form favorable interactions within the enzyme's active site.[5][6]
Experimental Protocols
Part 1: Synthesis of a Representative LSD1 Inhibitor
This section details a representative synthetic route for a 4-(4-benzyloxy)phenoxypiperidine-based LSD1 inhibitor, starting from commercially available materials. The chosen synthetic strategy involves a key Buchwald-Hartwig amination reaction for the crucial C-N bond formation.[8][9]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the 4-(4-benzyloxy)phenoxypiperidine LSD1 inhibitor.
Step 1: Synthesis of 1-Benzyl-4-(4-benzyloxyphenoxy)piperidine (Intermediate 1)
This step involves a Mitsunobu reaction to couple 1-benzyl-4-hydroxypiperidine with 4-benzyloxyphenol.
-
Reagents and Materials:
-
1-Benzyl-4-hydroxypiperidine
-
4-Benzyloxyphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
-
Protocol:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 1-benzyl-4-hydroxypiperidine (1.0 equiv.), 4-benzyloxyphenol (1.1 equiv.), and triphenylphosphine (1.2 equiv.).
-
Dissolve the solids in anhydrous THF (10 mL per mmol of 1-benzyl-4-hydroxypiperidine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a white solid.
-
Step 2: Synthesis of 4-(4-Benzyloxyphenoxy)piperidine (Intermediate 2)
This step involves the hydrogenolysis of the N-benzyl protecting group.
-
Reagents and Materials:
-
Intermediate 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
-
-
Protocol:
-
Dissolve Intermediate 1 (1.0 equiv.) in methanol (20 mL per mmol of Intermediate 1) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10% by weight of Intermediate 1) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.
-
Step 3: Synthesis of the Final LSD1 Inhibitor via Buchwald-Hartwig Amination
This final step couples the piperidine intermediate with an appropriate aryl halide.
-
Reagents and Materials:
-
Intermediate 2
-
Aryl halide (e.g., 4-bromobenzonitrile, 1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
-
Protocol:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add Intermediate 2 (1.0 equiv.) and the aryl halide (1.1 equiv.) to the tube.
-
Add anhydrous, degassed toluene (5 mL per mmol of Intermediate 2).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final LSD1 inhibitor.
-
Part 2: Characterization of the Synthesized Inhibitor
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Characteristic peaks for the aromatic protons of the benzyloxy and aryl groups, the piperidine ring protons, and the benzylic protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (>95%). |
Part 3: Biological Evaluation of the LSD1 Inhibitor
The inhibitory activity of the synthesized compound against LSD1 should be evaluated using both biochemical and cell-based assays.
Diagram of the Biological Evaluation Workflow:
Caption: Workflow for the biological evaluation of the synthesized LSD1 inhibitor.
Protocol 1: In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.[10][11][12]
-
Materials:
-
Purified recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Synthesized inhibitor at various concentrations
-
HTRF detection reagents (Eu³⁺ cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
White, low-volume 384-well microplate
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO vehicle control.
-
Add a solution containing the LSD1 enzyme and FAD to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm * 10,000) and plot the values against the inhibitor concentration to determine the IC₅₀ value. A representative compound from this class, 10d, exhibited an IC₅₀ of 4 μM in a similar assay.[6][7]
-
Protocol 2: Cell-Based Assay for LSD1 Inhibition
This protocol assesses the anti-proliferative activity of the LSD1 inhibitor in a relevant cancer cell line.
-
Materials:
-
Cancer cell line known to be sensitive to LSD1 inhibition (e.g., HCT-116 colon cancer cells or A549 lung cancer cells).[6]
-
Complete cell culture medium
-
Synthesized inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor or DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Summary
| Compound | Target | Assay Type | IC₅₀/GI₅₀ | Reference |
| Compound 10d | LSD1 | In vitro enzymatic | 4 μM | [6][7] |
| Synthesized Inhibitor | LSD1 | HTRF | To be determined | - |
| Synthesized Inhibitor | Cancer Cell Line | Cell Viability | To be determined | - |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Buchwald-Hartwig amination | Inactive catalyst, poor quality reagents or solvent, insufficient inert atmosphere. | Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and degassed. Maintain a strict inert atmosphere throughout the reaction.[6] |
| Inconsistent HTRF assay results | Inaccurate pipetting, improper reagent concentrations, temperature fluctuations. | Use calibrated pipettes and perform serial dilutions carefully. Optimize enzyme and substrate concentrations. Maintain a stable room temperature during the assay. |
| High variability in cell-based assays | Uneven cell seeding, edge effects in the plate, compound precipitation. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Check the solubility of the compound in the culture medium. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of 4-(4-benzyloxy)phenoxypiperidine-based LSD1 inhibitors. By following these detailed procedures, researchers can efficiently synthesize these promising compounds, characterize their physicochemical properties, and assess their biological activity in both biochemical and cellular contexts. This will enable the further exploration of this chemical scaffold for the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. rsc.org [rsc.org]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Role of 4-(Benzyloxy)piperidine Derivatives in the Development of Analgesics and Antipsychotics
Introduction: The Privileged 4-(Benzyloxy)piperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The piperidine ring is one such "privileged structure," valued for its conformational flexibility and three-dimensional character, which allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[1] The N-benzyl piperidine motif, in particular, is a versatile tool for medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates.[2] This guide focuses on a specific, highly valuable derivative: the this compound scaffold. This structure serves as a versatile intermediate and core component in the synthesis of compounds targeting the central nervous system (CNS), with significant applications in the development of novel analgesics and antipsychotics.[3][4] Its utility stems from the strategic placement of the benzyloxy group, which can be modified to fine-tune receptor affinity and selectivity, crucial for designing drugs with improved therapeutic windows and reduced side effects.
This document provides a comprehensive overview of the application of this compound derivatives in these two critical therapeutic areas. We will delve into the mechanistic rationale behind their use, present detailed protocols for their synthesis and evaluation, and provide insights into the structure-activity relationships (SAR) that govern their biological effects.
Part 1: this compound Derivatives as Novel Analgesics
The quest for potent and safe analgesics is a paramount challenge in modern medicine. Traditional opioids, while effective, are fraught with adverse effects. The this compound scaffold has emerged as a promising platform for developing novel analgesics that act on various pain-mediating targets, including opioid receptors and N-type calcium channels.
Rationale and Mechanism of Action
1.1.1. Dual μ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R) Ligands:
A promising strategy to develop safer analgesics is the design of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[5] MOR activation is the primary mechanism for opioid-induced analgesia, while σ1R antagonists have been shown to potentiate opioid analgesia and mitigate some of its adverse effects, such as the development of tolerance and dependence.[5][6] Benzylpiperidine derivatives have been successfully designed as dual MOR/σ1R ligands, demonstrating potent antinociceptive effects in various pain models with a reduced side-effect profile compared to traditional opioids.[5]
1.1.2. N-Type Calcium Channel Blockers:
N-type voltage-sensitive calcium channels (VSCCs) are predominantly located on presynaptic nerve terminals and play a crucial role in regulating neurotransmitter release, including those involved in pain signaling.[7][8] Blockers of N-type calcium channels can therefore produce potent analgesia.[7] this compound and related 4-benzyloxyaniline analogues have been identified as effective N-type calcium channel blockers, showing efficacy in preclinical models of pain.[7]
Experimental Protocols for Analgesic Evaluation
1.2.1. Synthesis of a Representative this compound Derivative:
A common synthetic route to this compound derivatives starts from the commercially available N-Boc-4-hydroxypiperidine.[9]
Protocol 1: Synthesis of 1-Boc-4-(benzyloxy)piperidine
-
Materials: N-Boc-4-hydroxypiperidine, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure: a. To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add NaH (1.2 eq) portion-wise. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add benzyl bromide (1.1 eq) dropwise at 0 °C. d. Let the reaction warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield 1-Boc-4-(benzyloxy)piperidine.
Subsequent deprotection of the Boc group and N-alkylation or reductive amination can be performed to generate a library of diverse derivatives.[9]
1.2.2. In Vitro Assays:
Protocol 2: μ-Opioid Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for the MOR.[10]
-
Materials: Membranes from cells stably expressing the human MOR (e.g., HEK293 or CHO cells), [³H]DAMGO (a selective MOR agonist radioligand), test compound, naloxone (for non-specific binding), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation cocktail.[10]
-
Procedure: a. In a 96-well plate, combine in triplicate:
- Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd), and cell membranes.
- Non-specific Binding (NSB): Assay buffer, [³H]DAMGO, naloxone (e.g., 10 µM), and cell membranes.
- Competition: Serial dilutions of the test compound, [³H]DAMGO, and cell membranes. b. Incubate at 25°C for 60-90 minutes.[11] c. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. d. Wash the filters with ice-cold assay buffer. e. Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity. f. Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
Protocol 3: GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.[5][12]
-
Materials: Cell membranes expressing the MOR, [³⁵S]GTPγS, GDP, test compound, assay buffer (containing MgCl₂ and NaCl), glass fiber filters, scintillation cocktail.
-
Procedure: a. Pre-incubate cell membranes with the test compound and GDP for 15-30 minutes at 30°C. b. Initiate the reaction by adding [³⁵S]GTPγS. c. Incubate for 60 minutes at 30°C. d. Terminate the reaction by rapid filtration. e. Wash filters with ice-cold buffer and measure radioactivity. f. Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC₅₀ and Emax values.
1.2.3. In Vivo Assays:
Protocol 4: Mouse Tail-Flick Test
This test assesses the central analgesic activity of a compound.[13][14]
-
Animals: Male or female mice (e.g., ICR strain, 20-25 g).
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Procedure: a. Acclimatize mice to the testing environment and restraining device.[15][16] b. Determine the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[13][17] c. Administer the test compound (e.g., via intraperitoneal or oral route). d. Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes). e. Data Analysis: Convert the latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Protocol 5: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity.[1][7]
-
Animals: Male mice (e.g., ICR strain, 23 ± 3 g).[1]
-
Procedure: a. Administer the test compound or vehicle to groups of mice. b. After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.6-1% solution of acetic acid intraperitoneally.[7][18] c. Immediately place each mouse in an individual observation chamber. d. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-15 minutes.[7][19] e. Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(mean writhes in control group - mean writhes in test group) / mean writhes in control group] x 100.
Data Presentation
| Compound | Target(s) | In Vitro Potency | In Vivo Efficacy (Model) | Reference |
| Compound 11 | N-type Ca²⁺ channels | IC₅₀ = 0.67 µM (IMR32 assay) | ED₅₀ = 6 mg/kg (iv, writhing) | [7] |
| Compound 52 | MOR/σ1R | Ki (MOR) = 56.4 nM; Ki (σ1R) = 11.0 nM | ED₅₀ = 4.04 mg/kg (writhing) | [5] |
Signaling Pathway Diagram
Caption: μ-Opioid Receptor (MOR) Signaling Pathway.
Part 2: this compound Derivatives as Novel Antipsychotics
The development of atypical antipsychotics, which exhibit efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects (EPS), has been a major focus of psychiatric drug discovery.[20] These agents typically possess a mixed pharmacology, acting as antagonists at dopamine D₂ receptors and serotonin 5-HT₂A receptors.[20][21] The this compound scaffold is a key structural motif in the design of such multi-target ligands.[8][9]
Rationale and Mechanism of Action
Atypical antipsychotic activity is often associated with a higher affinity for 5-HT₂A receptors relative to D₂ receptors.[20] The this compound scaffold provides a versatile platform for modulating the affinity and selectivity for these and other related receptors, such as the D₄ receptor.[8][9] By systematically modifying the substituents on both the benzyl and piperidine portions of the molecule, researchers can fine-tune the pharmacological profile to achieve the desired balance of D₂/5-HT₂A antagonism.[9][20][21] The benzyloxy group is a key feature that can be elaborated to explore interactions within the receptor binding pockets.[9]
Experimental Protocols for Antipsychotic Evaluation
2.2.1. In Vitro Assays:
Protocol 6: Dopamine D₂ Receptor Binding Assay
This assay is analogous to the MOR binding assay and is used to determine the affinity of test compounds for the D₂ receptor.
-
Materials: Membranes from cells stably expressing the human D₂ receptor, [³H]Spiperone or another suitable radioligand, test compound, haloperidol or another potent D₂ antagonist (for non-specific binding), assay buffer.
-
Procedure: a. Follow the general procedure outlined in Protocol 2 , substituting the D₂ receptor-expressing membranes and the appropriate radioligand and competitor. b. Incubate, filter, and measure radioactivity. c. Data Analysis: Calculate IC₅₀ and Ki values as described previously.
Protocol 7: Serotonin 5-HT₂A Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a compound to antagonize the 5-HT₂A receptor-mediated increase in intracellular calcium.[6][22]
-
Materials: CHO or HEK293 cells stably expressing the human 5-HT₂A receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), serotonin (agonist), test compound, assay buffer.
-
Procedure: a. Seed cells in a 96- or 384-well black, clear-bottom plate and grow to confluency. b. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. c. Pre-incubate the cells with serial dilutions of the test compound (for antagonist mode) or buffer alone. d. Place the plate in a fluorescence plate reader (e.g., FLIPR). e. Add a pre-determined concentration of serotonin (typically the EC₈₀) to all wells except the negative control. f. Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration. g. Data Analysis: Determine the IC₅₀ of the test compound by plotting the inhibition of the serotonin-induced calcium response against the log concentration of the compound.
2.2.2. In Vitro ADME & Safety Profiling:
For CNS drug candidates, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[4][20]
Protocol 8: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (MDCK-MDR1)
-
Model: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (P-glycoprotein).[23]
-
Procedure: a. Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed. b. Add the test compound to the apical (blood side) or basolateral (brain side) chamber. c. At various time points, sample the receiver chamber and analyze the concentration of the test compound by LC-MS/MS. d. Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) indicates susceptibility to P-glycoprotein efflux. An efflux ratio >2 suggests the compound is a P-gp substrate.
Data Presentation
| Compound | D₄ Ki (nM) | D₂ Ki (nM) | 5-HT₂A Ki (nM) | CNS MPO Score | Reference |
| Compound 9j | 96 | >10,000 | N/A | 5.0 | [9] |
| Compound 11d | 121 | >10,000 | N/A | N/A | [9] |
CNS MPO (Multi-Parameter Optimization) score assesses the druglikeness of a compound for CNS targets; a score >4 is considered favorable.[9]
Signaling Pathway Diagram
Caption: Key Receptor Targets for Atypical Antipsychotics.
Conclusion
The this compound scaffold represents a highly valuable and privileged structure in the design and development of novel analgesics and antipsychotics. Its synthetic tractability and the ability to finely tune its pharmacological profile through targeted modifications make it an attractive starting point for lead optimization campaigns. The protocols detailed herein provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of new chemical entities based on this versatile scaffold. By understanding the causal relationships between chemical structure and biological activity at key CNS targets, researchers can continue to leverage the this compound core to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Binding Assay. [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radioligand-binding studies [bio-protocol.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. diacomp.org [diacomp.org]
- 16. protocols.io [protocols.io]
- 17. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. saspublishers.com [saspublishers.com]
- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
The Versatile Scaffold: 4-(Benzyloxy)piperidine Hydrochloride in Neuropharmacology Research
This guide provides an in-depth exploration of 4-(benzyloxy)piperidine hydrochloride, a key building block in the design and synthesis of novel neuropharmacological agents. We will delve into its applications, particularly in the development of selective ligands for critical central nervous system (CNS) targets, and provide detailed, field-proven protocols for its use in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their neuroscience research.
Introduction: The Strategic Importance of the this compound Moiety
This compound hydrochloride is a substituted piperidine derivative that has garnered significant attention in medicinal chemistry. The piperidine ring is a prevalent motif in a vast number of FDA-approved drugs and natural products, prized for its three-dimensional structure which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to flat aromatic rings.[1][2]
The strategic incorporation of a benzyloxy group at the 4-position of the piperidine ring imparts a unique combination of physicochemical properties. The benzyl group can influence lipophilicity, metabolic stability, and critically, engage in specific interactions with biological targets, such as π-π stacking with aromatic amino acid residues in receptor binding pockets.[3] The hydrochloride salt form enhances the compound's aqueous solubility, a desirable trait for many chemical reactions and biological assays.[4]
Its primary value lies in its role as a versatile intermediate. The piperidine nitrogen is readily functionalized through common synthetic transformations like N-alkylation and reductive amination, allowing for the systematic introduction of a wide array of substituents to explore structure-activity relationships (SAR).[4] This adaptability makes this compound hydrochloride a crucial starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.[4]
Core Application: A Scaffold for Selective Dopamine D4 Receptor Antagonists
A prominent application of this compound hydrochloride in neuroscience is in the development of selective antagonists for the dopamine D4 receptor (D4R).[3] The D4R is highly expressed in brain regions associated with motor control, cognition, and emotion, making it a compelling target for therapeutic intervention in a range of CNS disorders.[3] Notably, selective D4R antagonists are being investigated as potential treatments for L-DOPA-induced dyskinesias in Parkinson's disease, as well as other conditions like addiction and schizophrenia.[3][5]
The 4-benzyloxypiperidine scaffold has proven to be a fruitful starting point for the discovery of potent and selective D4R antagonists.[3] The general structure of these antagonists often features a functionalized piperidine nitrogen and a benzyloxy group that can be modified to fine-tune receptor affinity and selectivity.
Rationale for the 4-Benzyloxypiperidine Scaffold in D4R Antagonist Design
The design of selective D4R antagonists based on the 4-benzyloxypiperidine scaffold is guided by key structural insights into the dopamine receptor family. The high degree of homology among dopamine receptor subtypes presents a significant challenge in achieving selectivity.[3] However, subtle differences in the binding pockets can be exploited.
Molecular docking studies have revealed that the piperidine nitrogen of these ligands often forms a crucial salt bridge with a conserved aspartate residue (Asp115) in the D4R binding pocket.[3] The substituent on the piperidine nitrogen can then be varied to explore interactions with other residues and optimize potency.
The benzyloxy group at the 4-position of the piperidine ring is also thought to play a key role. It can engage in π-π stacking interactions with aromatic residues, such as phenylalanine (Phe410), within the receptor.[3] Modifications to the benzyl ring of the benzyloxy group, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the strength of this interaction and influence both affinity and selectivity.[3]
The following diagram illustrates the general workflow for the synthesis of D4 receptor antagonists from a this compound precursor.
Caption: Synthetic workflow for D4R antagonists.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of D4 receptor antagonists using this compound. These protocols are based on established methodologies and can be adapted for the synthesis of a variety of analogs.[5][6]
Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation of this compound with a substituted benzyl bromide.
Materials:
-
This compound hydrochloride
-
Substituted benzyl bromide (e.g., 3-fluoro-4-methoxybenzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Protocol 2: Reductive Amination of this compound
This protocol details the reductive amination of this compound with an aromatic aldehyde.
Materials:
-
This compound hydrochloride
-
Aromatic aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.2 eq) to liberate the free base.
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.
The following diagram illustrates the reductive amination workflow.
Caption: Reductive amination workflow.
Data Presentation: Structure-Activity Relationships of Benzyloxypiperidine-Based D4R Antagonists
The following table summarizes representative SAR data for a series of 4-benzyloxypiperidine derivatives as D4R antagonists.[3] This data highlights how modifications to both the N-substituent and the benzyloxy group can impact receptor binding affinity (Ki).
| Compound ID | N-Substituent | O-Substituent | D4R Ki (nM) |
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |
| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 |
| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 |
| 9a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |
| 9c | 2-Imidazo[1,2-a]pyridine | 3-Trifluoromethylbenzyl | 166 |
| 9d | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 |
Data Interpretation:
-
The data indicates that substitutions on the benzyl ring of the benzyloxy group have a noticeable effect on D4R binding affinity. For instance, the introduction of a methyl group at the 3-position and a fluorine at the 4-position of the benzyl ring (compound 8c ) resulted in the highest affinity in this particular series.
-
The nature of the N-substituent also plays a critical role. Replacing the 3-fluoro-4-methoxybenzyl group with a 2-imidazo[1,2-a]pyridine moiety generally leads to an increase in potency.
Conclusion
This compound hydrochloride is a valuable and versatile scaffold for the synthesis of novel neuropharmacological agents. Its utility is particularly well-demonstrated in the development of selective dopamine D4 receptor antagonists. The synthetic accessibility of the piperidine nitrogen allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this important building block in their efforts to discover and develop new treatments for CNS disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Characterization of 4-(benzyloxy)piperidine using HPLC and GC-MS
Abstract
This application note provides a detailed framework for the analytical characterization of 4-(benzyloxy)piperidine, a key intermediate in pharmaceutical synthesis. We present robust protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity and degradation product analysis, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification, impurity profiling, and quantitative analysis. The methodologies are designed to meet the rigorous standards of the pharmaceutical industry, ensuring scientific integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require validated analytical procedures for piperidine derivatives.
Introduction: The Significance of this compound in Drug Development
This compound is a crucial building block in the synthesis of a wide range of pharmacologically active molecules. The piperidine moiety is a common scaffold in many pharmaceuticals, and its derivatives often exhibit significant biological activity.[1] The purity and impurity profile of this intermediate can directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization throughout the drug development process.[2][3]
This application note details two complementary analytical techniques: HPLC for the assessment of purity and stability, and GC-MS for definitive identification and sensitive impurity detection. The presented protocols are grounded in established analytical principles and are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[4][5]
Stability-Indicating HPLC Method for Purity and Degradation Analysis
A stability-indicating HPLC method is critical for ensuring that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, impurities, and excipients.[6] This is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants.[7][8][9][10]
Rationale for Method Development
Given that this compound is a basic compound, a reverse-phase HPLC method with a C18 column is a suitable starting point.[11][12] To ensure good peak shape and retention for the basic piperidine nitrogen, the mobile phase pH should be controlled. A slightly acidic mobile phase (pH 2-4) will ensure the piperidine nitrogen is protonated, which can improve peak symmetry and retention on a C18 column.[11] For UV detection, the presence of the benzene ring in the benzyloxy group should provide sufficient chromophoric activity. If higher sensitivity is required, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed.[13][14][15]
Forced Degradation Protocol
Forced degradation studies are performed to demonstrate the specificity of the HPLC method.[7][8][10] The following conditions are recommended:
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound heated at 105°C for 48 hours.
-
Photolytic Degradation: 1 mg/mL of this compound solution exposed to UV light (254 nm) and visible light for 24 hours.
HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For forced degradation samples, neutralize the acidic and basic solutions before injection. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Method Validation Parameters (as per ICH Q2(R1))
The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[4][5][16][17] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from all degradation products and impurities. |
| Linearity | A linear relationship between peak area and concentration over a defined range (e.g., 0.05 - 0.15 mg/mL), with a correlation coefficient (r²) > 0.999. |
| Accuracy | The recovery of the analyte should be within 98-102% at three different concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature. |
GC-MS Method for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[18] For a compound like this compound, GC-MS provides definitive identification through its mass spectrum and can detect trace-level impurities.
Rationale for Method Development
This compound, being a secondary amine, may exhibit peak tailing on standard non-polar GC columns due to interactions with active silanol groups.[19] Derivatization is a common strategy to improve its volatility and chromatographic behavior.[20][21] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a suitable choice as it replaces the active hydrogen on the piperidine nitrogen with a non-polar group, leading to sharper peaks and improved sensitivity.[22]
GC-MS Protocol
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of ethyl acetate and vortex to dissolve.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
Expected Mass Fragmentation
The mass spectrum of the derivatized this compound is expected to show characteristic fragments. The fragmentation of piperidine derivatives is often initiated by the nitrogen atom.[1][23] Key fragmentation pathways include alpha-cleavage and ring fission.[1] The presence of the benzyloxy group will also lead to characteristic fragments, such as the tropylium ion at m/z 91.
Predicted Fragmentation of TFA-derivatized this compound:
-
Molecular Ion [M]⁺: The molecular ion of the trifluoroacetyl derivative.
-
m/z 91: Tropylium ion, characteristic of a benzyl group.
-
Alpha-cleavage: Loss of substituents adjacent to the nitrogen.
-
Ring Opening: Fragmentation of the piperidine ring.
Integrated Analytical Workflow
The combination of HPLC and GC-MS provides a comprehensive analytical characterization of this compound. The workflow below illustrates the integrated approach.
Caption: Integrated workflow for the analytical characterization of this compound.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide a robust framework for the comprehensive analytical characterization of this compound. The stability-indicating HPLC method is suitable for determining purity and monitoring degradation products, while the GC-MS method offers definitive identification and sensitive impurity profiling. Adherence to the principles of method validation as described by the ICH is crucial to ensure the reliability and accuracy of the data generated.[4][5][17] These methods, when properly validated, will support the development of safe and effective pharmaceutical products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. welch-us.com [welch-us.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. researchgate.net [researchgate.net]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. cmbr-journal.com [cmbr-journal.com]
- 19. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jfda-online.com [jfda-online.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 4-Benzylpiperidine Analogues: Palladium on Carbon-Catalyzed Pathways
Introduction: The Significance of the 4-Benzylpiperidine Scaffold
The 4-benzylpiperidine motif is a cornerstone in contemporary medicinal chemistry and drug development. Its rigid, saturated heterocyclic core, combined with the lipophilic benzyl substituent, provides a versatile framework for designing molecules that can effectively interact with a multitude of biological targets. This structural unit is prevalent in a range of therapeutic agents, from potent analgesics to innovative treatments for neurological disorders. The ability to efficiently and selectively synthesize analogues of 4-benzylpiperidine is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors.
This comprehensive technical guide provides an in-depth exploration of the synthesis of 4-benzylpiperidine analogues, with a specific focus on the pivotal role of palladium on carbon (Pd/C) as a heterogeneous catalyst. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven experimental protocols, and offer insights into reaction optimization and safety considerations.
The Role of Palladium on Carbon (Pd/C): A Versatile Catalyst for Key Transformations
Palladium on carbon (Pd/C) is a robust and highly efficient heterogeneous catalyst, widely employed in organic synthesis for its remarkable activity in hydrogenation and hydrogenolysis reactions.[1] Its heterogeneous nature simplifies product purification, as the catalyst can be readily removed by filtration, minimizing metal contamination in the final compound.[2] In the context of 4-benzylpiperidine synthesis, Pd/C is instrumental in two primary transformations:
-
Hydrogenation of Pyridine Rings: The aromatic pyridine ring can be fully saturated to the corresponding piperidine under catalytic hydrogenation conditions. This is a direct and atom-economical method for constructing the piperidine core.[3]
-
Hydrogenolysis of Benzyl Groups: Pd/C is also a classic catalyst for the cleavage of carbon-heteroatom bonds, particularly in the removal of benzyl protecting groups from amines and ethers.[4]
The judicious application of these Pd/C-mediated reactions allows for the strategic construction of 4-benzylpiperidine analogues from readily available starting materials.
Synthetic Strategies and Mechanistic Considerations
Two principal and highly effective strategies for the synthesis of 4-benzylpiperidine analogues using Pd/C catalysis are the direct hydrogenation of 4-benzylpyridine precursors and a one-pot synthesis from 4-acylpyridines.
Strategy 1: Direct Hydrogenation of 4-Benzylpyridine Derivatives
This is arguably the most straightforward approach to 4-benzylpiperidine analogues. The synthesis involves the catalytic hydrogenation of a pre-formed 4-benzylpyridine derivative. The key challenge in this transformation is to achieve chemoselective reduction of the pyridine ring without concomitant hydrogenolysis of the C-C bond of the benzyl group or reduction of the benzyl group's aromatic ring.
The mechanism of this reaction involves the adsorption of the pyridine ring onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the aromatic system, leading to the saturated piperidine ring. The reaction conditions, including hydrogen pressure, temperature, and solvent, play a crucial role in achieving high yields and selectivity.
References
Application of 4-(benzyloxy)piperidine in constructing androgen receptor (AR) antagonists
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the 4-(benzyloxy)piperidine moiety in the design and synthesis of novel Androgen Receptor (AR) antagonists.
Introduction: The Androgen Receptor as a Therapeutic Target
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male primary and secondary sexual characteristics. Upon binding to endogenous androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, thereby modulating the transcription of target genes.
In the context of prostate cancer, the AR signaling axis is a critical driver of tumor growth and progression. Consequently, inhibiting this pathway is a cornerstone of prostate cancer therapy. Androgen Receptor Antagonists, also known as antiandrogens, are compounds that competitively bind to the AR's ligand-binding pocket (LBP), thereby preventing its activation by endogenous androgens.[1][2] This blockade disrupts downstream signaling, leading to reduced proliferation and apoptosis of androgen-dependent cancer cells.
Nonsteroidal AR antagonists (NSAAs) are a particularly important class of therapeutics, offering high specificity for the AR with minimal cross-reactivity with other steroid receptors.[3][4] The development of next-generation NSAAs is driven by the need to overcome resistance mechanisms, including AR mutations, that emerge during therapy. Within this landscape, specific chemical scaffolds serve as privileged structures for building potent and effective antagonists. The This compound moiety has emerged as a valuable building block in this endeavor, notably in the construction of compounds like LT16, which features an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold and shows promise in overcoming clinically relevant AR mutations.[5][6]
This guide provides a detailed overview of the synthetic strategies, protocols for biological evaluation, and key structure-activity relationship (SAR) insights related to the use of this compound in the development of novel AR antagonists.
Part 1: Synthetic Strategies and Protocols
The incorporation of the this compound motif into a larger molecular entity requires a robust and flexible synthetic approach. The following sections outline a representative synthetic pathway and a detailed experimental protocol.
General Synthetic Workflow
The construction of AR antagonists featuring the this compound unit typically involves a multi-step sequence. A common strategy is to first synthesize the key this compound intermediate and then couple it to a second, complementary fragment to yield the final molecule.
Caption: General workflow for synthesizing an AR antagonist using a this compound intermediate.
Detailed Experimental Protocol: Synthesis of an N-Aryl-4-(benzyloxy)piperidine Analog
This protocol provides a representative method for synthesizing a molecule where the this compound moiety is coupled to an aromatic core via its nitrogen atom. This method is adapted from standard procedures in medicinal chemistry.[7][8]
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the product as a clear oil.
Step 2: Synthesis of this compound (TFA Salt)
-
Setup: Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue, the TFA salt of this compound, can often be used directly in the next step without further purification.
Step 3: Coupling via Reductive Amination
-
Setup: To a solution of this compound TFA salt (1.0 eq) and a desired aromatic aldehyde (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile for a thiohydantoin core) (1.1 eq) in dichloroethane (DCE, 0.1 M), add triethylamine (Et₃N, 2.5 eq) to neutralize the TFA salt.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Quenching & Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the final compound.
Compound Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.[5]
Part 2: Biological Evaluation and Protocols
Once synthesized, novel compounds must be evaluated for their ability to function as AR antagonists. This involves a tiered screening approach, from initial binding and functional assays to cellular and in vivo models.
Mechanism of Action of Nonsteroidal AR Antagonists
Modern NSAAs act through a multi-faceted mechanism to disrupt AR signaling.[9] Unlike steroidal antagonists, they are pure antagonists with no partial agonist activity.[4] Their primary actions include:
-
Competitive Binding: They bind directly to the AR's ligand-binding pocket, physically blocking the binding of androgens like DHT.[2]
-
Impeding Nuclear Translocation: The binding of these antagonists induces a conformational change in the AR that is distinct from agonist-induced changes, which can impair the receptor's ability to translocate from the cytoplasm to the nucleus.[5][6]
-
Inhibiting DNA Binding & Coactivator Recruitment: Even if some antagonist-bound AR reaches the nucleus, its conformation prevents stable binding to AREs on DNA and blocks the recruitment of essential coactivator proteins required for initiating gene transcription.[2][9]
Caption: Mechanism of AR antagonism, contrasting agonist vs. antagonist action.
Protocol 1: Competitive AR Binding Assay
This assay determines the affinity of a test compound for the AR.
-
Preparation: Prepare a cytosolic fraction containing the AR from a high-expressing source, such as LNCaP prostate cancer cells or tissues from castrated rats.
-
Reaction Mixture: In a 96-well plate, combine the AR-containing lysate, a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT), and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plate at 4 °C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters. The AR protein and any bound [³H]-DHT will be retained on the filter.[10]
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of specific binding). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[10]
Protocol 2: AR-Mediated Reporter Gene Assay (Antagonist Mode)
This functional assay measures the ability of a compound to inhibit AR-driven gene transcription.
-
Cell Culture: Use a mammalian cell line (e.g., HEK293) stably co-transfected with a human AR expression vector and a reporter vector containing a luciferase gene downstream of AREs.[11][12]
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM) along with a serial dilution of the test compound. Include controls for basal activity (vehicle only) and maximal activation (DHT only).
-
Incubation: Incubate the plate for 24 hours to allow for AR activation and reporter protein expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the data to the DHT-only control (100% activity) and the vehicle control (0% activity). Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
Protocol 3: Anti-Proliferative Assay in LNCaP Cells
This assay assesses the compound's ability to inhibit the growth of an androgen-dependent prostate cancer cell line.
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Plating: Seed the cells in a 96-well plate at a density of ~5,000 cells/well and allow them to attach.
-
Treatment: Replace the medium with medium containing charcoal-stripped FBS (to remove endogenous androgens) and treat with serial dilutions of the test compound.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or MTS assay. Add the reagent to the wells, incubate as required, and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC₅₀ value.
Part 3: Structure-Activity Relationship (SAR) and Data
Systematic modification of the this compound scaffold is crucial for optimizing antagonist potency, selectivity, and pharmacokinetic properties.
Key SAR Insights
Based on general principles of AR antagonist design and related piperidine scaffolds, several structural areas are critical for activity:[10][13]
-
The Piperidine Ring: This unit often serves as a central scaffold, correctly orienting the other functional groups within the AR ligand-binding pocket. Its conformation and substitution pattern are key.
-
The Benzyloxy Group: The benzyl ether provides a bulky, hydrophobic moiety that can form favorable interactions within the LBP. Substitutions on the aromatic ring of this group (e.g., with electron-withdrawing or -donating groups) can fine-tune these interactions and impact potency.
-
The Linker and Core: The nature of the chemical group attached to the piperidine nitrogen (e.g., sulfonamide, amide, alkyl chain) and the corresponding core structure it connects to are paramount.[5][6] These elements are responsible for key hydrogen bonds and hydrophobic interactions with specific residues in the LBP, such as those in helices 3, 5, and 12. For instance, in the design of new AR antagonists, introducing bulky substituents at certain positions can enhance antagonist activity and overcome resistance mutations.[13][14]
Data Presentation: Representative SAR of Hypothetical Analogs
The table below illustrates how SAR data for a series of new compounds based on a this compound scaffold might be presented. The data is hypothetical and for illustrative purposes.
| Compound ID | R Group (on Benzyl Ring) | Linker to Core | AR Binding Kᵢ (nM) | Reporter Assay IC₅₀ (nM) | LNCaP Proliferation IC₅₀ (µM) |
| REF-01 | H | Sulfonamide | 15.2 | 35.5 | 0.85 |
| CPD-02 | 4-F | Sulfonamide | 11.8 | 28.1 | 0.72 |
| CPD-03 | 4-CN | Sulfonamide | 9.5 | 22.4 | 0.61 |
| CPD-04 | 3-CH₃ | Sulfonamide | 21.3 | 45.8 | 1.10 |
| CPD-05 | H | Amide | 45.1 | 98.2 | 2.50 |
| CPD-06 | H | Alkyl Chain | 150.7 | > 500 | > 10 |
Data is for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold is a validated and valuable component in the rational design of novel, potent, and specific nonsteroidal androgen receptor antagonists. Its synthetic accessibility and the opportunities it provides for creating specific hydrophobic interactions within the AR ligand-binding pocket make it an attractive starting point for new drug discovery programs.
Future work in this area should focus on:
-
Overcoming Resistance: Systematically designing and testing new analogs against a panel of clinically relevant AR mutants that confer resistance to current therapies.[5][6]
-
Optimizing ADME Properties: Fine-tuning the structure to improve pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and half-life.
-
Exploring Novel Cores: Combining the this compound moiety with new and diverse chemical cores to explore untapped chemical space and identify antagonists with unique mechanisms of action or improved resistance profiles.
By leveraging the foundational knowledge outlined in this guide, researchers can effectively utilize the this compound building block to construct the next generation of AR antagonists for the treatment of prostate cancer and other androgen-driven diseases.
References
- 1. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of androgen receptor antagonists with bulky side chains for overcoming antiandrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the 4-(Benzyloxy)piperidine Scaffold
An in-depth guide to molecular docking methods for 4-(benzyloxy)piperidine-based inhibitors, designed for researchers and drug development professionals. This document provides a detailed walkthrough of computational protocols, emphasizing scientific integrity and practical application.
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1] Its favorable physicochemical properties and synthetic accessibility make it a frequent choice in modern drug discovery.[1] The this compound moiety, in particular, serves as a versatile building block for creating inhibitors targeting a range of enzymes and receptors.[2][3] Research has demonstrated the efficacy of these derivatives as potent antagonists for targets like the dopamine D4 receptor, making them relevant for CNS disorders, and as inhibitors for enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease.[1][4][5]
Molecular docking is a critical computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, providing invaluable insights into structure-activity relationships (SAR). This guide offers a comprehensive framework for applying molecular docking and post-simulation analysis to this compound-based inhibitors, ensuring both technical accuracy and reproducible results.
Visualizing the Computational Workflow
A successful molecular docking campaign is a multi-step process that extends beyond the docking calculation itself. It requires careful preparation, rigorous validation, and insightful post-processing to yield meaningful results.
Caption: Overall workflow for docking this compound inhibitors.
Part 1: Foundational Pre-Docking Preparation
The quality of your docking results is fundamentally dependent on the quality of your input structures. Garbage in, garbage out. This phase focuses on meticulously preparing both the protein receptor and the small molecule ligand.
Receptor Preparation
The goal is to prepare a biologically relevant and computationally ready protein structure.
Protocol 1: Receptor Preparation using Schrödinger's Maestro
-
Obtain Structure: Download the target protein's crystal structure from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.
-
Import and Preprocess:
-
Load the PDB file into Maestro.
-
Navigate to Tasks and search for the Protein Preparation Wizard.[6]
-
Use the wizard to automatically:
-
Assign bond orders.
-
Add hydrogens appropriate for a chosen pH (typically 7.4).
-
Create disulfide bonds.
-
Fill in missing side chains or loops using Prime.
-
Remove all water molecules, or only those far from the binding site if specific water molecules are known to be critical for binding.
-
-
-
Refinement and Minimization:
-
Review the structure for any potential issues.
-
Perform a restrained energy minimization to relieve steric clashes. Select Minimize and use the OPLS force field. Apply a heavy-atom convergence threshold of 0.30 Å RMSD.
-
Scientist's Note (Causality): The Protein Preparation Wizard is a comprehensive tool that corrects common issues in raw PDB files, such as missing atoms or incorrect protonation states, which would otherwise lead to inaccurate docking scores.[7] The restrained minimization step is crucial to relax the structure without deviating significantly from the experimentally determined coordinates.
Ligand Preparation
Proper ligand preparation is vital, especially for flexible molecules like piperidine derivatives. The conformational landscape of the piperidine ring is a key determinant of its interaction with biological targets.
Protocol 2: Ligand Preparation for this compound Derivatives
-
Sketch or Import: Draw the 2D structure of your inhibitor in Maestro or import it from an SDF/MOL2 file.
-
Generate 3D Structure: Use LigPrep, Schrödinger's ligand preparation tool.
-
Navigate to Tasks and search for LigPrep.
-
Specify the desired ionization states at the target pH (e.g., 7.4). The piperidine nitrogen will typically be protonated.
-
Generate possible tautomers and stereoisomers if relevant.
-
Perform a conformational search to generate a low-energy 3D structure.
-
The output will be an energy-minimized 3D structure in .mae format, ready for docking.
-
Scientist's Note (Causality): A 2D sketch is insufficient for docking. LigPrep generates a realistic 3D conformation and, critically, assigns correct protonation states and partial charges using the OPLS force field.[7] For the this compound scaffold, ensuring the piperidine nitrogen is protonated is essential as it often forms a key salt bridge interaction in the binding pocket.[8]
Part 2: Molecular Docking Protocols
With prepared structures, you can proceed to the docking simulation. We present protocols for two widely used platforms: AutoDock Vina (open-source) and Glide (commercial).
Protocol 3: Docking with AutoDock Vina
AutoDock Vina is a popular open-source tool known for its speed and accuracy.[9][10]
-
File Format Conversion:
-
Convert the prepared receptor (.mae or .pdb) and ligand (.mae or .mol2) files to the required PDBQT format using AutoDock Tools (ADT) or a command-line tool like Meeko.[11] PDBQT files include atomic charges and atom type definitions.
-
-
Grid Box Definition:
-
In ADT, load the receptor PDBQT file.
-
Go to Grid -> Grid Box.[9]
-
Define the search space by centering the grid box on the active site. If a co-crystallized ligand is present, center the box on it. A typical size is a 20x20x20 Å cube, which is large enough to allow the ligand to rotate freely.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Configuration File (conf.txt): Create a text file specifying the input files and search parameters.
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt
-
Analyze Results: The output file (ligand_out.pdbqt) will contain multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
Scientist's Note (Causality): The exhaustiveness parameter controls the thoroughness of the conformational search.[11] For flexible molecules like piperidine derivatives, increasing this value from the default of 8 to 16 or 32 can improve the chances of finding the true binding mode, at the cost of longer computation time.
Protocol 4: Docking with Schrödinger's Glide
Glide is a high-performance docking program that uses a series of hierarchical filters to find the best ligand poses.[12]
-
Receptor Grid Generation:
-
In Maestro, go to Tasks and search for Receptor Grid Generation.
-
Select the prepared receptor structure.
-
Define the binding site by picking the co-crystallized ligand or selecting residues that form the active site. The inner box should enclose the binding area, and the outer box should be large enough to contain ligands of the size being docked.
-
-
Ligand Docking:
-
Go to Tasks and search for Ligand Docking.
-
Select the generated grid file and the prepared ligand file.
-
Choose the docking precision:
-
SP (Standard Precision): Good for most cases.
-
XP (Extra Precision): More rigorous scoring and sampling, ideal for final-stage analysis.[7]
-
-
Under the Output tab, you can specify the number of poses to write for each ligand.
-
-
Run and Analyze: Launch the job. The results will appear in the Project Table, including the GlideScore (a measure of binding affinity) and detailed interaction diagrams.
| Feature | AutoDock Vina | Schrödinger Glide |
| Cost | Free (Open-Source) | Commercial License |
| Ease of Use | Command-line driven, requires manual file prep | Integrated GUI (Maestro), streamlined workflow |
| Precision Levels | Controlled by exhaustiveness | Multiple modes (HTVS, SP, XP, IFD)[7][12] |
| Scoring Function | Empirical + knowledge-based terms | ChemScore-based, highly validated |
| Flexibility | Ligand flexibility is standard; receptor is rigid | Rigid receptor standard; Induced Fit Docking (IFD) available for receptor flexibility[12] |
Part 3: Post-Docking Analysis and Validation
A docking score alone is not enough. The predicted binding pose must be validated for stability and biological relevance.
Protocol 5: Docking Validation via Redocking
This is the most fundamental validation check.[13]
-
Select System: Choose a PDB structure of your target that has a co-crystallized ligand similar to your inhibitor series.
-
Prepare: Prepare the receptor and extract the co-crystallized ligand. Then, prepare the ligand as you would for any other compound.
-
Redock: Dock the prepared ligand back into the receptor's binding site using the exact same protocol (grid settings, precision) you intend to use for your inhibitors.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Assess: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[14]
Caption: Decision workflow for validating a docking protocol.
Protocol 6: Refining Binding Affinity with MM/GBSA
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method to rescore docked poses and estimate binding free energy.[15][16] It is more accurate than standard docking scores but less computationally expensive than alchemical free energy methods.[17]
-
Run Molecular Dynamics (MD): The top-ranked docked pose is not a static complex. It must be evaluated in a dynamic, solvated environment.
-
Take the protein-ligand complex from docking.
-
Solvate it in a water box with appropriate counter-ions.
-
Run a short MD simulation (e.g., 10-100 ns) using software like GROMACS or AMBER.[18] This allows the complex to relax and find a more stable conformation.
-
-
Perform MM/GBSA Calculation:
-
Use the MD trajectory to calculate the binding free energy. This is typically done using scripts within the AmberTools suite (MMPBSA.py) or similar tools.
-
The calculation involves extracting snapshots from the trajectory and computing the free energy components for the complex, receptor, and ligand.[19]
-
Scientist's Note (Causality): Docking scores are primarily for ranking poses and compounds quickly. MM/GBSA provides a more physically realistic estimate of binding affinity by accounting for solvation effects and conformational changes that occur during the MD simulation.[16][20] However, it often neglects conformational entropy, so it is best used for comparing the relative affinities of similar ligands.[15][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. modekeji.cn [modekeji.cn]
- 8. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. schrodinger.com [schrodinger.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. peng-lab.org [peng-lab.org]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities | Semantic Scholar [semanticscholar.org]
Development of Dopamine Receptor Antagonists from 4-(Benzyloxy)piperidine Scaffolds: Application Notes and Protocols
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes including motor control, cognition, motivation, and reward.[1][2] Its actions are mediated through five distinct G protein-coupled receptors (GPCRs), broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[2][3] Dysregulation of dopaminergic signaling is implicated in numerous neuropsychiatric and neurological disorders, such as schizophrenia, Parkinson's disease, and addiction.[4][5] Consequently, the development of selective dopamine receptor ligands is a cornerstone of neuropharmacology research and drug discovery.
The 4-(benzyloxy)piperidine scaffold has emerged as a promising structural motif for the design of potent and selective dopamine receptor antagonists, particularly for the D4 subtype.[6][7][8] This guide provides a comprehensive overview of the key considerations and experimental protocols for the development of dopamine receptor antagonists derived from this versatile scaffold. It is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and practical application in this area.
I. The this compound Scaffold: A Privileged Structure for Dopamine Receptor Antagonism
The this compound core offers a synthetically tractable framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The key structural features contributing to its utility include:
-
The Piperidine Ring: This basic nitrogen-containing heterocycle is a common feature in many CNS-active compounds and is crucial for interaction with a conserved aspartate residue in the transmembrane domain of dopamine receptors.
-
The Benzyloxy Moiety: This group provides a key interaction point and its substitution pattern can be systematically varied to modulate receptor affinity and selectivity.
-
The Piperidine Nitrogen: This site allows for the introduction of diverse substituents to explore the chemical space and optimize pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective dopamine receptor antagonism.[6][9] Key SAR trends are summarized below:
-
Substitution on the Benzyl Ring: Halogenation (e.g., fluoro, chloro) and the introduction of small alkyl groups on the benzyl ring have been shown to influence binding affinity and selectivity. For instance, 3-fluoro and 3,4-difluoro substitutions have demonstrated favorable activity.[6]
-
Substituents on the Piperidine Nitrogen: A wide range of arylmethyl, heteroarylmethyl, and other functionalities have been explored at this position. The nature of this substituent is critical for determining receptor subtype selectivity.
-
Stereochemistry: For chiral analogs, the stereochemistry at the 3-position of the piperidine ring can significantly impact activity, with one enantiomer often being substantially more potent than the other.[6]
II. Synthetic Strategies for this compound Derivatives
A general and versatile synthetic route to access a variety of this compound-based dopamine receptor antagonists is outlined below. This approach allows for the systematic exploration of the SAR at both the benzyloxy and piperidine nitrogen positions.[6]
General Synthetic Scheme
Caption: General synthetic workflow for this compound analogs.
Protocol 1: Synthesis of a Representative this compound Analog
This protocol details the synthesis of a generic this compound derivative, which can be adapted for the synthesis of a library of compounds.
Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the desired substituted benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-Boc-4-(benzyloxy)piperidine derivative.
Step 2: Boc Deprotection
-
Dissolve the N-Boc-4-(benzyloxy)piperidine derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound intermediate.
Step 3: N-Alkylation
-
To a solution of the this compound intermediate (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the reaction mixture at 60-80 °C for 12-16 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, methanol/dichloromethane gradient) to obtain the final compound.
III. In Vitro Characterization of Dopamine Receptor Antagonists
A crucial step in the development of novel dopamine receptor antagonists is their in vitro pharmacological characterization. This involves determining their binding affinity, functional activity, and selectivity for the target receptor.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptors
This assay measures the affinity of a test compound for the dopamine D2 receptor by its ability to compete with a radiolabeled ligand.[10][11]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates and filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or 10 µM haloperidol for non-specific binding), and 50 µL of the radioligand (at a concentration close to its Kd).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Antagonist Activity
This functional assay assesses the ability of a test compound to inhibit agonist-stimulated G protein activation, a hallmark of antagonist activity at Gi/o-coupled receptors like the D2 receptor.[12][13][14]
Materials:
-
Cell membranes from cells expressing the dopamine D2 receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
Dopamine (agonist).
-
Test compound.
Procedure:
-
Pre-incubate the cell membranes (10-20 µg protein) with the test compound at various concentrations and GDP in the assay buffer for 15-30 minutes at 30°C.
-
Add dopamine at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Determine the IC₅₀ value for the antagonist.
Protocol 4: cAMP Assay for D2 Receptor Antagonism
D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17] This assay measures the ability of an antagonist to block the agonist-induced reduction in cAMP.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (agonist).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a mixture of forskolin and dopamine for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
The antagonist activity is determined by the reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC₅₀ value for the antagonist.
Data Presentation: In Vitro Pharmacological Profile
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2 Functional Antagonism (IC₅₀, nM) |
| Reference | ||||
| Haloperidol | 1.2 | 0.8 | 5.4 | 2.5 |
| Example 1 | 205.9 | >10,000 | 205.9 | 350.1 |
| Example 2 | 169.0 | >10,000 | 169.0 | 289.5 |
| Example 3 | 135.0 | >10,000 | 135.0 | 215.3 |
Note: The data presented are hypothetical examples for illustrative purposes. Actual values should be determined experimentally.[6]
IV. In Vivo Evaluation of Dopamine Receptor Antagonists
Following in vitro characterization, promising compounds are advanced to in vivo models to assess their efficacy and potential side-effect profile.
Protocol 5: Haloperidol-Induced Catalepsy Test in Rats
This model is widely used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs, which are often associated with D2 receptor blockade in the nigrostriatal pathway.[18][19][20][21][22]
Apparatus:
-
A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally).
-
At a predetermined time after dosing (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat remains in this immobile posture (catalepsy). The cut-off time is typically 180-300 seconds.
-
A significant increase in the duration of immobility compared to the vehicle-treated group indicates a cataleptic effect.
Protocol 6: Porsolt Forced Swim Test (FST) in Mice
The FST is a common behavioral screening tool for antidepressants.[1][2][23][24][25] While not a direct measure of dopamine antagonism, it can be used to assess the overall behavioral effects of a compound and its potential antidepressant or pro-depressant properties.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10-15 cm.
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a specified pre-treatment time (e.g., 30-60 minutes), gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
V. Lead Optimization and Future Directions
The development of this compound-based dopamine receptor antagonists is an iterative process of design, synthesis, and testing. Lead optimization efforts should focus on:
-
Improving Potency and Selectivity: Fine-tuning the substituents on the benzyloxy and piperidine nitrogen moieties to enhance affinity for the target receptor while minimizing off-target effects.[26][27]
-
Optimizing Pharmacokinetic Properties: Modulating physicochemical properties (e.g., lipophilicity, pKa) to improve absorption, distribution, metabolism, and excretion (ADME) profiles, including brain penetration for CNS targets.[28]
-
Minimizing Side Effects: Utilizing in vivo models to assess the potential for adverse effects, such as extrapyramidal symptoms, and guiding medicinal chemistry efforts to mitigate these liabilities.
VI. Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. innoprot.com [innoprot.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 21. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. d-nb.info [d-nb.info]
- 27. chemrxiv.org [chemrxiv.org]
- 28. umb.edu.pl [umb.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-(Benzyloxy)piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(benzyloxy)piperidine is a fundamental transformation in the development of numerous pharmaceutical agents. However, achieving consistently high yields can be challenging. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: I'm experiencing significantly low yields in my this compound synthesis. What are the most common culprits?
Low yields in this Williamson ether synthesis are typically traced back to several key factors. Identifying the root cause is the first step toward optimizing your reaction.
-
Incomplete Deprotonation: The reaction requires the formation of an alkoxide from 4-hydroxypiperidine. If the base is not strong enough or used in stoichiometric insufficiency, a significant portion of the starting material will remain unreacted.[1][2]
-
Competing N-Alkylation: The piperidine nitrogen is also nucleophilic and can react with benzyl bromide. This side reaction is particularly problematic if the hydroxyl group is not fully deprotonated, leading to the formation of a quaternary ammonium salt.[3][4]
-
Side Reactions of Benzyl Bromide: Benzyl bromide can undergo elimination reactions at elevated temperatures to form stilbene and other byproducts.[2][5] Hydrolysis of benzyl bromide can also occur if the reaction conditions are not sufficiently anhydrous.
-
Inefficient Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., aqueous NaOH/organic solvent), the efficiency of the phase-transfer catalyst is paramount. An inappropriate catalyst, insufficient loading, or poor agitation can severely limit the reaction rate.[6][7]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a crucial role. For instance, excessively high temperatures can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.[1][5]
Question 2: My TLC analysis shows unreacted 4-hydroxypiperidine. How can I ensure complete deprotonation?
Complete deprotonation is critical for driving the reaction to completion. Here’s how to address this issue:
A. Selecting the Right Base and Solvent
The choice of base is dictated by the pKa of the 4-hydroxypiperidine's hydroxyl group. A significantly stronger base is required to ensure the equilibrium lies far to the side of the alkoxide.
| Base | Common Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | Highly effective for complete deprotonation. Requires strictly anhydrous conditions as it reacts violently with water.[3][8] |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | A strong, non-nucleophilic base suitable for this synthesis. Also requires anhydrous conditions. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Water/Toluene (with PTC) | Effective in a biphasic system with a phase-transfer catalyst. The catalyst is essential to transport the hydroxide or alkoxide into the organic phase. |
B. Protocol: Deprotonation using Sodium Hydride
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 4-hydroxypiperidine (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for at least one hour. The completion of deprotonation is indicated by the cessation of hydrogen gas evolution.
C. Visualizing the Deprotonation and Subsequent SN2 Reaction
Caption: Key steps in the Williamson ether synthesis.
Question 3: My reaction is producing a significant amount of a polar byproduct that I suspect is from N-alkylation. How can I favor O-alkylation?
The competition between N- and O-alkylation is a common hurdle.[4][9][10][11] Here are strategies to promote the desired O-alkylation:
-
Ensure Complete Deprotonation: As mentioned previously, a fully formed alkoxide is a much stronger nucleophile than the neutral amine, thus favoring O-alkylation.
-
Use of a Protecting Group: Protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) is a highly effective, albeit longer, route. The N-Boc-4-hydroxypiperidine can be O-benzylated, followed by the removal of the Boc group under acidic conditions.[3][12][13][14]
-
Hard and Soft Acids and Bases (HSAB) Principle: The alkoxide oxygen is a "harder" nucleophile than the nitrogen. While benzyl bromide is a relatively soft electrophile, using a harder electrophile or modifying reaction conditions to favor the hard-hard interaction can sometimes improve selectivity.
Experimental Protocol: N-Boc Protection Strategy
-
Protection: Dissolve 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium bicarbonate).[14] Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
O-Alkylation: Isolate the N-Boc-4-hydroxypiperidine and perform the Williamson ether synthesis as previously described (e.g., using NaH and benzyl bromide).[15]
-
Deprotection: Dissolve the resulting N-Boc-4-(benzyloxy)piperidine in a solvent like dichloromethane or dioxane and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid to remove the Boc group.
Visualizing Competing Pathways
Caption: O-Alkylation versus N-alkylation side reaction.
Question 4: I'm using a phase-transfer catalysis (PTC) method and the reaction is slow or incomplete. How can I optimize it?
Phase-transfer catalysis is a powerful technique for this synthesis, but its efficiency depends on several parameters.[6][7][16]
A. Critical Parameters for PTC
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Tetrabutylammonium bromide (TBAB) or hydrogen sulfate (TBAHS) are common and effective choices. | These quaternary ammonium salts are efficient at transporting anions from the aqueous to the organic phase. |
| Catalyst Loading | Typically 1-5 mol% relative to the limiting reagent. | Sufficient catalyst is needed to facilitate the reaction, but excess amounts can complicate purification without improving the rate. |
| Agitation | Vigorous mechanical stirring. | A large interfacial surface area between the aqueous and organic phases is crucial for efficient phase transfer. |
| Solvent | Toluene or chlorobenzene. | These solvents are effective at dissolving the organic reactants and are immiscible with water. |
| Concentration of Base | A concentrated aqueous solution of NaOH (e.g., 50% w/w) is often used. | This creates a high concentration of hydroxide ions in the aqueous phase, driving the deprotonation equilibrium. |
B. Troubleshooting Slow PTC Reactions
-
Check Catalyst Quality: Ensure the PTC is not degraded. Using a fresh batch is a good troubleshooting step.
-
Increase Stirring Speed: If using a magnetic stirrer, switch to a mechanical overhead stirrer for more efficient mixing.
-
Monitor Temperature: While PTC reactions can often be run at moderate temperatures (e.g., 60-80 °C), ensure the temperature is sufficient to achieve a reasonable reaction rate without causing decomposition.
Summary of Troubleshooting Strategies
| Issue Encountered | Primary Suspected Cause(s) | Recommended Actions |
| Low overall yield | Incomplete deprotonation, competing side reactions. | Use a stronger base (e.g., NaH), ensure anhydrous conditions, or consider an N-protection strategy.[2][3] |
| Significant unreacted starting material | Insufficient base or incomplete deprotonation. | Increase equivalents of base, switch to a stronger base, or allow for a longer deprotonation time. |
| Formation of polar byproducts | N-alkylation of the piperidine nitrogen. | Ensure complete O-deprotonation before adding benzyl bromide; utilize an N-Boc protection/deprotection sequence.[3][4] |
| Dark-colored reaction mixture | Elimination of benzyl bromide at high temperatures. | Maintain a moderate reaction temperature; add benzyl bromide slowly to control any exotherm. |
| Slow or stalled PTC reaction | Inefficient phase transfer. | Increase stirring rate, use a fresh and appropriate phase-transfer catalyst (e.g., TBAB), and ensure adequate catalyst loading.[7] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 14. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 15. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Alkylation of Piperidine Rings
Welcome to the Technical Support Center for the N-alkylation of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules, making the efficient and selective formation of the N-C bond a critical step in many synthetic endeavors.[1][2] This resource offers practical, field-proven insights to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the N-alkylation of piperidine rings, offering potential causes and actionable solutions based on fundamental chemical principles.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
A low yield or complete reaction failure is a common frustration. Several factors can contribute to this outcome.
| Potential Cause | Troubleshooting/Solution | Scientific Rationale & Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. If the reaction has stalled, consider incrementally increasing the reaction temperature or extending the reaction time.[3][4] | Ensuring the reaction goes to completion is the first logical step. Increased thermal energy can overcome the activation barrier, leading to the consumption of starting materials and the formation of the desired product. |
| Inappropriate Base | The choice of base is critical. For direct alkylation with alkyl halides, a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the acid generated during the reaction.[3][5][6] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF might be necessary.[5] | The reaction of piperidine with an alkyl halide produces an acid (HX) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[7] A suitable base scavenges this acid, allowing the reaction to proceed. The expected outcome is an improved reaction rate and yield. |
| Poor Leaving Group on the Alkylating Agent | The reactivity of the alkylating agent is directly related to the quality of the leaving group. The general reactivity trend is R-I > R-Br > R-Cl.[8] | A better leaving group stabilizes the negative charge that develops in the transition state of the Sₙ2 reaction, thus lowering the activation energy and increasing the reaction rate. Switching to a more reactive alkyl halide should lead to a higher yield in a shorter reaction time. |
| Steric Hindrance | Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or the alkylating agent can significantly slow down the reaction rate.[7] | Steric hindrance raises the energy of the Sₙ2 transition state, making the reaction less favorable. Increasing the reaction temperature can provide the necessary energy to overcome this barrier. Alternatively, a less sterically hindered alkylating agent or a different synthetic approach, like reductive amination, might be more suitable. |
| Poor Solubility of Reactants | Ensure all reactants, including the base, are at least partially soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system (e.g., switching from acetonitrile to DMF or using a co-solvent).[3][9] | A homogeneous or at least well-suspended reaction mixture is crucial for efficient reaction kinetics. Improved solubility leads to more frequent molecular collisions and a higher reaction rate, resulting in a better yield. |
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the presence of side products.
| Potential Cause | Troubleshooting/Solution | Scientific Rationale & Expected Outcome |
| Over-alkylation (Formation of Quaternary Ammonium Salt) | This is a very common side reaction, especially with highly reactive alkylating agents like methyl iodide. To minimize this, use an excess of the piperidine starting material (1.5-2 equivalents).[3] Alternatively, add the alkylating agent slowly to the reaction mixture, for instance, with a syringe pump.[3][5] | The N-alkylated piperidine product is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt.[10] By using an excess of the starting piperidine, the alkylating agent is more likely to encounter and react with the primary nucleophile. Slow addition maintains a low concentration of the alkylating agent, further favoring mono-alkylation. |
| Elimination (Formation of Alkenes) | This is more prevalent with secondary and tertiary alkyl halides, especially when using a strong, sterically hindered base.[8] If elimination is a significant issue, consider using a less hindered base or a lower reaction temperature. | Strong bases can act as bases to abstract a proton from the alkyl halide, leading to an E2 elimination pathway that competes with the desired Sₙ2 substitution. Using a milder base or lower temperature will favor the substitution reaction. |
| Reaction with Solvent | Some solvents can participate in the reaction. For example, using ethanol as a solvent with a reactive alkyl halide like benzyl chloride can lead to the formation of the corresponding ethyl ether.[11] | The solvent, if nucleophilic, can compete with the piperidine for the alkylating agent. Using a non-nucleophilic, aprotic solvent such as acetonitrile, DMF, or acetone is generally recommended for N-alkylation reactions.[6] |
| C-Alkylation | While less common for piperidine itself, C-alkylation can occur on activated piperidine derivatives or under specific conditions. | C-alkylation is generally not a major concern in standard N-alkylation of piperidine but can be observed in more complex systems. If suspected, careful characterization of byproducts is necessary. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of N-alkylation of piperidine rings.
Q1: What is the best general-purpose method for N-alkylation of piperidines?
For simple, unhindered alkyl halides, direct alkylation using potassium carbonate as the base in acetonitrile or DMF at room temperature to 60 °C is a robust and common method.[4][5] However, for more challenging substrates, or to avoid over-alkylation, reductive amination is often the superior choice.[5][10] This two-step, one-pot procedure involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12][13]
Q2: How do I choose the right solvent for my reaction?
The ideal solvent should dissolve your reactants and be inert under the reaction conditions.
-
Acetonitrile (ACN): A good first choice for many N-alkylations. It is polar aprotic and has a convenient boiling point.[5]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving a wide range of reactants, including inorganic bases. However, it has a high boiling point and can be difficult to remove.[5][6]
-
Dichloromethane (DCM): A common solvent for reductive aminations and for reactions with sensitive substrates at lower temperatures.[11]
-
Alcohols (e.g., Ethanol): Generally, these should be avoided in direct alkylations with reactive alkyl halides due to the potential for O-alkylation side products.[11]
Q3: My product is a salt. How do I isolate the free amine?
If you have isolated the N-alkylated piperidine as a hydrohalide salt, you can obtain the free base by performing a liquid-liquid extraction. Dissolve the salt in water and add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic (pH > 9).[5] Then, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the free amine.
Q4: When should I consider using a more advanced method like the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds, particularly for the N-arylation of amines.[14][15] You should consider this method when you want to couple piperidine with an aryl or heteroaryl halide or triflate, a transformation that is not possible via standard Sₙ2 chemistry.[16][17]
Experimental Protocols
Below are detailed, step-by-step protocols for common N-alkylation methods.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol is a general procedure for the N-alkylation of piperidine with a primary alkyl bromide.
Materials:
-
Piperidine
-
Alkyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add piperidine (1.5 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Add the alkyl bromide (1.0 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of piperidine with an aldehyde.
Materials:
-
Piperidine
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.) and anhydrous dichloromethane.
-
Add piperidine (1.1 eq.) to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20-30 minutes. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows
Diagrams can help clarify the decision-making process and experimental steps.
Caption: Decision workflow for N-alkylation of piperidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Brain Penetration of Benzyloxypiperidine-Based Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered when optimizing the brain penetration of benzyloxypiperidine-based antagonists. The following sections are designed to offer practical, evidence-based solutions and explain the scientific rationale behind experimental strategies.
Section 1: Troubleshooting Poor Brain Penetration
This section addresses common issues that lead to low brain-to-plasma concentration ratios for benzyloxypiperidine derivatives.
Question 1: My benzyloxypiperidine antagonist shows high in vitro potency but poor in vivo efficacy in CNS models. What are the likely causes and how can I troubleshoot this?
Answer:
Poor in vivo efficacy despite high in vitro potency is a frequent challenge in CNS drug development, often stemming from insufficient drug concentration at the target site in the brain.[1][2][3] The primary obstacle is the blood-brain barrier (BBB), a highly selective interface that restricts the passage of molecules from the bloodstream into the central nervous system.[4][5][6]
Here’s a systematic approach to diagnosing and addressing the issue:
Step 1: Quantify Brain Penetration
First, it's crucial to determine the extent of brain penetration. The most common metric is the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 indicates poor penetration or high efflux.[7]
Step 2: Assess Physicochemical Properties
The physicochemical properties of your compound are critical determinants of its ability to cross the BBB.[8][9][10] Analyze the following parameters:
-
Lipophilicity (LogP/LogD): A LogP value between 1.5 and 2.5 is often considered optimal for BBB penetration.[11] Very high lipophilicity can lead to increased non-specific binding to plasma proteins and tissues, paradoxically reducing the free fraction available to cross the BBB.[12][13] Conversely, highly polar compounds struggle to traverse the lipid-rich endothelial cell membranes of the BBB.[9][13]
-
Molecular Weight (MW): Generally, a lower molecular weight (<450 g/mol ) is favorable for passive diffusion across the BBB.[14]
-
Polar Surface Area (PSA): A lower PSA is typically associated with better brain penetration.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede BBB crossing.[15]
Physicochemical Property Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| Low Kp,uu | Suboptimal Lipophilicity | Modify the benzyloxypiperidine scaffold to adjust LogP/LogD into the optimal range. |
| High Molecular Weight | Synthesize analogs with lower molecular weight while maintaining pharmacophore. | |
| High Polar Surface Area | Reduce polarity by masking polar groups or replacing them with less polar moieties. | |
| Excessive Hydrogen Bonding | Decrease the number of HBDs and HBAs through chemical modification.[16] |
Step 3: Investigate P-glycoprotein (P-gp) Efflux
P-glycoprotein (P-gp) is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics, including many drug candidates, out of the brain.[16][17][18][19] Benzyloxypiperidine derivatives can be substrates for P-gp, significantly limiting their brain accumulation.[20]
Experimental Workflow for P-gp Substrate Assessment
Caption: Workflow for determining if a compound is a P-gp substrate.
Question 2: My compound is confirmed to be a P-gp substrate. What are the most effective chemical modification strategies to reduce efflux?
Answer:
Once P-gp mediated efflux is confirmed, several rational design strategies can be employed to mitigate this issue.[21][22] The goal is to alter the molecule's interaction with the transporter without compromising its affinity for the primary target.
Key Chemical Modification Strategies to Reduce P-gp Efflux
| Strategy | Rationale | Example Modification on Benzyloxypiperidine Scaffold |
| Reduce Hydrogen Bond Donors | Decreases key interactions with P-gp's binding pocket.[16][21] | N-methylation of an amide or amine; replacing an N-H with a methylene group.[23] |
| Increase Basicity (pKa) | Can alter the ionization state and conformation, disrupting P-gp recognition.[21] | Introduction of fluorine atoms near a basic nitrogen to lower pKa.[16] |
| Increase Molecular Weight/Volume | Larger molecules may sterically hinder binding to the P-gp transporter.[21] | Addition of a bulky group, such as replacing a pyridyl with an isoquinoline.[21] |
| Introduce a Carboxylic Acid | Appending a carboxylic acid has been shown to enable evasion of P-gp efflux.[24] | Addition of a carboxyl group to a suitable position on the scaffold. |
| Conformational Restriction | Locking the molecule in a conformation that is not recognized by P-gp. | Introduction of ring systems or bulky groups to restrict bond rotation. |
It is crucial to test each new analog for both P-gp efflux and target potency, as modifications can impact both properties.[23]
Section 2: FAQs on Experimental Design and Interpretation
This section provides answers to frequently asked questions regarding the experimental protocols used to assess and improve brain penetration.
FAQ 1: How do I set up and interpret an in vitro BBB permeability assay?
Answer:
In vitro BBB models are essential tools for screening compounds for their potential to cross the BBB.[4][25][26] The most common models are based on cell monolayers grown on semi-permeable membranes in Transwell inserts.[4]
Step-by-Step Protocol for a Transwell-Based Permeability Assay
-
Cell Culture:
-
Seed brain microvascular endothelial cells (BMECs), either primary cells or immortalized cell lines (e.g., hCMEC/D3), onto the apical side of a Transwell insert.[27]
-
For more physiologically relevant models, co-culture the BMECs with astrocytes and/or pericytes on the basolateral side of the well.[4][28]
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER).[27] Higher TEER values indicate a tighter barrier.
-
Assess paracellular permeability using a fluorescent marker of low permeability (e.g., Lucifer yellow or fluorescein).
-
-
Permeability Measurement:
-
Add the test compound to the apical (luminal) chamber.
-
At various time points, take samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
To assess P-gp efflux, perform the assay in parallel with and without a known P-gp inhibitor (e.g., verapamil or elacridar).[18]
-
Calculate the efflux ratio (ER):
-
ER = Papp (basolateral to apical) / Papp (apical to basolateral)
-
An ER significantly greater than 2 suggests active efflux.
-
-
Interpretation of Permeability Data
| Papp (cm/s) | Predicted In Vivo Brain Penetration |
| > 6 x 10⁻⁶ | High |
| 2-6 x 10⁻⁶ | Medium |
| < 2 x 10⁻⁶ | Low |
FAQ 2: What are the advantages and disadvantages of different in vitro BBB models?
Answer:
The choice of in vitro BBB model depends on the specific research question and available resources.[4]
| Model Type | Advantages | Disadvantages |
| Monolayer Models (e.g., hCMEC/D3) | High-throughput, relatively inexpensive, good for initial screening.[27] | Lower TEER values, may lack certain transporters, less predictive of in vivo conditions.[5] |
| Co-culture Models (with astrocytes/pericytes) | More physiologically relevant, higher TEER values, better expression of tight junctions and transporters.[5] | More complex to set up and maintain, lower throughput. |
| Stem Cell-Based Models (iPSCs) | Human-derived, high TEER values, express a wide range of BBB-specific markers.[4][25] | Differentiation protocols can be lengthy and variable, high cost. |
| Dynamic Models (BBB-on-a-chip) | Incorporate shear stress from fluid flow, mimicking blood flow, which improves barrier properties.[27][28] | Technically challenging, low throughput, specialized equipment required. |
FAQ 3: When should I consider using in vivo models, and which ones are most appropriate?
Answer:
While in vitro models are excellent for screening, in vivo studies are necessary to confirm brain penetration and efficacy in a complex biological system.[5]
In Vivo Models for Assessing Brain Penetration
-
Pharmacokinetic Studies in Rodents:
-
Administer the compound to rats or mice and collect blood and brain samples at multiple time points.
-
Measure drug concentrations in both matrices to determine the Kp and Kp,uu.
-
-
P-gp Knockout Mice:
-
Comparing the brain penetration of a compound in P-gp knockout mice versus wild-type mice provides definitive evidence of P-gp's role in its efflux.[20] A significantly higher brain concentration in knockout mice confirms that the compound is a P-gp substrate.
-
-
Microdialysis:
-
This technique allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid, providing a direct measure of the pharmacologically active concentration at the target site.
-
Logical Flow for In Vivo Model Selection
Caption: Decision tree for selecting appropriate in vivo models.
Section 3: Advanced Strategies and Future Directions
FAQ 4: Are there strategies beyond direct chemical modification to enhance brain delivery of benzyloxypiperidine-based antagonists?
Answer:
Yes, several advanced drug delivery strategies can be employed to overcome the BBB.[11][29]
-
Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[11][30] The surface of these nanoparticles can be modified with ligands that target specific receptors on the BBB for enhanced uptake (receptor-mediated transcytosis).[11]
-
Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active, more polar antagonist within the CNS.[29]
-
Co-administration with P-gp Inhibitors: While clinically challenging due to potential drug-drug interactions, co-administering a P-gp inhibitor can increase the brain concentration of a P-gp substrate.[20][24][31] This is more of a research tool than a therapeutic strategy at present.
-
Intranasal Delivery: For some molecules, intranasal administration can bypass the BBB and deliver the drug directly to the CNS.[29]
By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can effectively diagnose and overcome the challenges associated with achieving optimal brain penetration of benzyloxypiperidine-based antagonists, ultimately accelerating the development of novel CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical considerations and pharmacokinetic behavior in delivery of drugs to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology [mdpi.com]
- 16. scientificarchives.com [scientificarchives.com]
- 17. ori.umkc.edu [ori.umkc.edu]
- 18. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 19. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scientificarchives.com [scientificarchives.com]
- 22. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 27. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the synthesis of benzyloxypiperidine derivatives
Welcome to the technical support center for the synthesis of benzyloxypiperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during synthesis, ensuring the integrity of your target molecules.
The benzyloxypiperidine scaffold is a key structural motif in numerous pharmacologically active agents. The benzyl ether serves as a crucial protecting group for the hydroxyl functionality on the piperidine ring, while the nitrogen atom is often a site for further functionalization to modulate biological activity. However, the synthesis, particularly the N-alkylation of the piperidine nitrogen, is not without its challenges. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing N-alkylated benzyloxypiperidine derivatives?
The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[1] This occurs because the desired N-alkylated benzyloxypiperidine (a tertiary amine) can be more nucleophilic than the starting secondary amine, making it susceptible to reacting with another equivalent of the alkylating agent.[2]
Q2: Can the benzyloxy group be cleaved during the N-alkylation reaction?
While benzyl ethers are generally robust, they are sensitive to certain conditions.[3] The primary concern is cleavage via hydrogenolysis. If your N-alkylation procedure involves a catalyst like Palladium on carbon (Pd/C) in the presence of a hydrogen source, you risk cleaving the benzyl ether to reveal a hydroxyl group.[3][4] Strong acidic conditions can also lead to the cleavage of benzyl ethers.[5] Therefore, it is crucial to select reagents and conditions that are compatible with the benzyl ether protecting group.
Q3: Why is my N-alkylation reaction showing low or no conversion?
Several factors can contribute to low conversion:
-
Inappropriate Base: The base used may be too weak to effectively neutralize the acid generated during the reaction, leading to the protonation and deactivation of the starting piperidine.[6]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[6]
-
Steric Hindrance: A bulky substituent on the piperidine ring or a sterically demanding alkylating agent can slow down the reaction.
-
Reagent Purity: Impurities in the starting materials or solvent, especially water, can interfere with the reaction.
Q4: What is the best way to monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. You should see the consumption of your starting benzyloxypiperidine and the appearance of the desired product spot. It is also advisable to run a co-spot (a mixture of the starting material and the reaction mixture) to accurately track the progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting material, product, and any potential side products.
Troubleshooting Guides
Issue 1: Formation of Quaternary Ammonium Salt (Over-alkylation)
Symptoms:
-
A new, more polar spot appears on the TLC plate that does not correspond to the starting material or the desired product.
-
LC-MS analysis shows a mass corresponding to the addition of two alkyl groups to the starting benzyloxypiperidine.
-
The isolated product has poor solubility in common organic solvents.
Root Causes & Solutions:
| Potential Cause | Proposed Solution | Experimental Protocol |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.[7] | 1. Dissolve benzyloxypiperidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, ACN).2. Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq.).3. Slowly add the alkylating agent (1.05 eq.) dropwise to the stirred solution at room temperature.[7] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly over an extended period using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[6][7] | Set up a syringe pump to add the alkylating agent over 1-2 hours. |
| High Reaction Temperature | Lower the reaction temperature. Over-alkylation is often accelerated at higher temperatures.[2] | Run the reaction at room temperature or even 0 °C, and monitor the progress. |
| Inappropriate Solvent | Use a less polar solvent to potentially reduce the rate of the second alkylation. | Screen solvents like THF or Dichloromethane (DCM). |
Visualizing Over-alkylation:
Caption: Competing pathways of N-alkylation.
Issue 2: Unintentional Cleavage of the Benzyl Ether
Symptoms:
-
Appearance of a new, highly polar spot on the TLC, potentially corresponding to the resulting alcohol.
-
LC-MS analysis reveals a mass corresponding to the loss of the benzyl group (a decrease of 90.05 Da).
-
¹H NMR of the crude product shows the disappearance of the characteristic benzyl protons and the appearance of a broad -OH signal.
Root Causes & Solutions:
| Potential Cause | Proposed Solution | Experimental Protocol |
| Use of Reductive Alkylation with H₂/Pd-C | Avoid catalytic hydrogenolysis conditions. Opt for direct alkylation with an alkyl halide or reductive amination with a milder reducing agent.[4][5] | Reductive Amination Protocol: 1. Dissolve benzyloxypiperidine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCE, THF).2. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.3. Stir at room temperature until completion. |
| Strongly Acidic Conditions | Avoid the use of strong acids. If an acid scavenger is needed, use a non-nucleophilic organic base like DIPEA or a solid-supported base like potassium carbonate.[5] | Use K₂CO₃ or DIPEA as the base in your direct alkylation protocol. |
Troubleshooting Workflow:
Caption: Troubleshooting decision tree.
References
Technical Support Center: Kinetic Resolution of Chiral 2-Aryl-4-Methylenepiperidines
Welcome to the technical support center for the kinetic resolution of chiral 2-aryl-4-methylenepiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established literature and are intended to help you navigate the common challenges associated with this powerful enantioselective transformation.
Introduction to the Method
The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines via asymmetric deprotonation using n-butyllithium (n-BuLi) and a chiral ligand, most notably (-)-sparteine or its enantiomer (+)-sparteine, is a robust method for accessing highly enantioenriched piperidine fragments.[1][2][3][4][5][6][7] These functionalizable building blocks are of significant interest in drug discovery.[2] The reaction proceeds by the preferential deprotonation of one enantiomer of the racemic starting material, which is then trapped by an electrophile. This leaves the unreacted starting material enriched in the other enantiomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (low ee) of Recovered Starting Material and/or Product
Question: My kinetic resolution is proceeding, but the enantiomeric excess (ee) of both the recovered starting material and the 2,2-disubstituted product is lower than expected. What are the potential causes and how can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common hurdle and can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Reagents and Solvent:
-
(-)-Sparteine or (+)-Sparteine: The chiral ligand's enantiomeric purity is paramount. Ensure you are using a high-purity grade of sparteine. The presence of the other enantiomer will erode the selectivity of the deprotonation.
-
n-BuLi: The concentration of n-BuLi can vary between batches. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.
-
Solvent: The reaction is highly sensitive to moisture. Ensure your solvent (typically THF or toluene) is anhydrous.
-
-
Reaction Temperature:
-
The deprotonation step is typically carried out at low temperatures (-78 °C to -40 °C) to enhance selectivity.[2] A deviation in temperature can lead to a decrease in the enantiomeric ratio. Ensure your cooling bath is stable and the internal reaction temperature is monitored.
-
-
Stoichiometry of Reagents:
-
The ratio of n-BuLi to sparteine is critical. An excess of sparteine is often used.[1] For some substrates, particularly those with electron-donating groups like methoxy substituents on the aryl ring, an increased amount of both n-BuLi and sparteine may be necessary to achieve high enantioselectivity.[1]
-
-
N-Protecting Group:
Optimization Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Conversion or Low Yield of the Product
Question: I am observing high enantioselectivity, but the reaction conversion is very low, resulting in a poor yield of my 2,2-disubstituted product. How can I improve the conversion?
Answer: Low conversion with good selectivity suggests that the deprotonation is enantioselective but inefficient. Consider the following:
-
Reaction Time: The optimal reaction time can vary depending on the substrate. While some reactions are complete in 30 minutes, others may require longer.[8] Monitor the reaction progress by TLC or quenching small aliquots at different time points.
-
Equivalents of n-BuLi: For a kinetic resolution, you should be using substoichiometric amounts of the deprotonating agent (typically around 0.5-0.6 equivalents) to achieve ~50% conversion. If the conversion is significantly lower, a slight increase in the equivalents of n-BuLi might be necessary, but be mindful that this could affect the enantioselectivity.
-
Substrate Reactivity: 2-aryl-4-methylenepiperidines with electron-withdrawing groups on the aryl ring may be more acidic and react faster, while those with electron-donating groups might require more forcing conditions (e.g., slightly higher temperature or longer reaction time).[1]
-
Side Reactions: The organolithium intermediate can be unstable and undergo side reactions, such as β-elimination, which can lead to lower yields of the desired trapped product.[8] Ensuring the reaction is kept at a low temperature until the electrophile is added can help minimize these side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I prepare the racemic N-Boc-2-aryl-4-methylenepiperidine starting material?
A1: A common route involves the synthesis of 2-aryl-4-piperidones, followed by a Wittig olefination to introduce the methylene group.[1][4] The piperidone precursors can often be synthesized from corresponding enones.[1]
Q2: Can I use a different chiral ligand instead of sparteine?
A2: Sparteine and its enantiomer are highly effective for this transformation.[1][2] While other chiral ligands for asymmetric lithiation exist, their effectiveness for this specific substrate class would need to be experimentally validated.
Q3: What electrophiles can be used to trap the organolithium intermediate?
A3: A variety of electrophiles can be used, leading to a range of 2,2-disubstituted piperidines. Methyl chloroformate is a common choice, resulting in the corresponding methyl ester.[2][8] Other electrophiles can also be employed, allowing for the introduction of different functional groups.
Q4: How do I determine the enantiomeric excess (ee) of my samples?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of both the recovered starting material and the product.[9] It is essential to first develop a separation method using the racemic material. Other techniques like chiral Gas Chromatography (GC) for volatile derivatives, or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents can also be used.[9][10]
Q5: What is the maximum theoretical yield for the recovered starting material and the product in this kinetic resolution?
A5: In a classical kinetic resolution, the maximum theoretical yield for the enantioenriched recovered starting material is 50%, and for the enantioenriched product is also 50%.[11][12]
Experimental Protocols
Protocol 1: General Procedure for the Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Racemic N-Boc-2-aryl-4-methylenepiperidine
-
(-)-Sparteine or (+)-sparteine
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous solvent (e.g., THF or toluene)
-
Electrophile (e.g., methyl chloroformate)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent.
-
Add the chiral ligand (e.g., (+)-sparteine, 0.8 equivalents).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the titrated n-BuLi solution (0.6 equivalents) and stir for 15 minutes.
-
Add a solution of the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equivalent) in the anhydrous solvent dropwise.
-
Stir the reaction mixture at the same temperature for the optimized reaction time (e.g., 30 minutes).
-
Add the electrophile (e.g., methyl chloroformate, 1.0 equivalent) and continue stirring for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the recovered starting material and the 2,2-disubstituted product by column chromatography.
-
Determine the enantiomeric excess of both fractions using chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Procedure:
-
Method Development:
-
Dissolve the racemic starting material or product in the mobile phase.
-
Inject the racemic sample onto the chiral column.
-
Optimize the mobile phase composition (typically a mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomers.
-
-
Sample Analysis:
-
Prepare a dilute solution of your enantioenriched sample (recovered starting material or product) in the mobile phase.
-
Inject the sample using the optimized method.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Data Presentation Example:
| Entry | Substrate (Aryl Group) | Ligand | ee (%) of Recovered SM | ee (%) of Product | Conversion (%) |
| 1 | Phenyl | (+)-Sparteine | >99 | 95 | 52 |
| 2 | 4-Fluorophenyl | (+)-Sparteine | 98 | 94 | 51 |
| 3 | 4-Methoxyphenyl | (+)-Sparteine | 96 | 92 | 53 |
Note: The data in this table is illustrative and based on typical outcomes reported in the literature.
Visualizing the Kinetic Resolution Workflow
Caption: General workflow of the kinetic resolution process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 3. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Kinetic Resolution of 2âAryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Challenges and solutions for scaling up 4-(benzyloxy)piperidine production
Technical Support Center: Scaling Up 4-(Benzyloxy)piperidine Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound, and what is its core chemical principle?
The most robust and scalable synthesis of this compound is achieved via a protected Williamson ether synthesis. This strategy involves three key stages:
-
N-Protection: The secondary amine of the starting material, 4-hydroxypiperidine, is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.
-
O-Alkylation: The hydroxyl group of the N-protected intermediate is deprotonated with a suitable base to form an alkoxide, which then undergoes an SN2 reaction with a benzylating agent (e.g., benzyl bromide or benzyl chloride) to form the benzyl ether.[1][2]
-
N-Deprotection: The protecting group is removed, usually under acidic conditions, to yield the final this compound product.
This approach is favored because it prevents the more nucleophilic nitrogen atom from competing with the oxygen atom during the alkylation step, thus avoiding the formation of undesired N-benzylated byproducts.[3][4]
Q2: Why is direct O-alkylation of 4-hydroxypiperidine without N-protection not recommended for scale-up?
Directly reacting 4-hydroxypiperidine with a benzylating agent is problematic due to competitive N-alkylation. The secondary amine in the piperidine ring is generally more nucleophilic than the secondary alcohol. This leads to a mixture of products, including the desired O-alkylated product, the N-alkylated byproduct (1-benzyl-4-hydroxypiperidine), and the di-alkylated product (1-benzyl-4-(benzyloxy)piperidine).[5][6] Separating this mixture at scale is often difficult and economically unviable, leading to low yields and high purification costs.
Q3: What are the critical safety considerations when using benzyl chloride or benzyl bromide at an industrial scale?
Benzyl halides are potent lachrymators and are toxic, corrosive, and carcinogenic.[7][8][9][10][11] When scaling up, the following precautions are mandatory:
-
Handling: All manipulations must be performed in a well-ventilated fume hood or a closed-system reactor. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, full-face shields, and respiratory protection.[10]
-
Exotherm Control: The alkylation reaction is exothermic. Reagents should be added slowly and controllably, with efficient reactor cooling and temperature monitoring to prevent thermal runaway.
-
Quenching & Waste: Unreacted benzyl halide must be quenched safely. Aqueous bases (like sodium bicarbonate or sodium hydroxide) can be used, but this should be done cautiously. All waste streams containing benzyl halides must be treated as hazardous waste and disposed of according to regulations.[8]
Q4: Which analytical techniques are essential for monitoring reaction progress and ensuring final product purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and the relative percentage of products and byproducts. A stable, well-resolved method is crucial for in-process control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It is particularly useful for identifying and quantifying isomeric byproducts like the N-alkylated species.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues.
Problem: My reaction yield is consistently low, even though TLC shows full consumption of the starting material.
-
Potential Cause 1: Side Reactions. The most likely cause is the formation of byproducts. The Williamson ether synthesis can be compromised by an E2 elimination reaction of the benzyl halide, especially with stronger, bulkier bases, which produces toluene.[12]
-
Solution: Ensure you are using a primary benzyl halide (chloride or bromide). Switch to a less hindered base if possible (e.g., from potassium tert-butoxide to sodium hydride or potassium carbonate). Lowering the reaction temperature can also favor the SN2 substitution over elimination.
-
-
Potential Cause 2: Product Degradation during Workup or Purification. The piperidine nitrogen can be sensitive to certain conditions. If using an N-Boc protected intermediate, the Boc group can be partially cleaved if the workup involves unintentionally strong acidic conditions.
-
Solution: Maintain neutral or mildly basic conditions during aqueous workup. Use a buffered solution if necessary. For purification, consider chromatography on silica gel treated with triethylamine (1-2% in the eluent) to prevent product streaking and degradation on the acidic silica surface.
-
-
Potential Cause 3: Inefficient Extraction. The product, especially in its free base form, may have some water solubility.
-
Solution: Ensure the aqueous layer is saturated with a salt like NaCl or K₂CO₃ before extraction to decrease the product's solubility. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (at least 3x) to ensure complete recovery.
-
Problem: I am seeing a significant amount of the N-benzylated byproduct, 1-benzyl-4-hydroxypiperidine.
-
Potential Cause 1: Incomplete N-Protection. If the initial N-protection step did not go to completion, any remaining 4-hydroxypiperidine will react at the nitrogen during the O-alkylation step.
-
Solution: Before proceeding to the O-alkylation step, confirm the complete consumption of 4-hydroxypiperidine by HPLC or NMR. If the protection is incomplete, either re-run the protection reaction or purify the N-protected intermediate before use.
-
-
Potential Cause 2: Premature Deprotection. If the conditions during O-alkylation are too harsh (e.g., excessively high temperatures or unintended acidic/basic contaminants), the N-protecting group could be partially cleaved, exposing the nitrogen for subsequent benzylation.
-
Solution: Re-evaluate your reaction conditions. For N-Boc protection, ensure the pH remains neutral or basic. Use moderate temperatures (typically 25-60 °C is sufficient for the Williamson ether synthesis). Ensure all reagents and solvents are of high purity.
-
Problem: My final product is contaminated with the di-benzylated species, 1-benzyl-4-(benzyloxy)piperidine.
-
Potential Cause: N-Alkylation after Deprotection. This occurs if residual benzylating agent is present during or after the N-deprotection step. For example, if the crude O-alkylated product is carried directly into an acidic deprotection step without quenching and removing the excess benzyl bromide.
-
Solution: Implement a thorough workup and purification step after the O-alkylation reaction. Quench any remaining benzyl halide with a mild nucleophile (e.g., a small amount of aqueous ammonia or sodium thiosulfate). Purify the N-protected intermediate to remove all traces of the alkylating agent before proceeding to the deprotection step.
-
Problem: The O-alkylation reaction is sluggish or stalls.
-
Potential Cause 1: Ineffective Deprotonation of the Alcohol. The base may not be strong enough or may be of poor quality (e.g., NaH that has been passivated by atmospheric moisture).
-
Solution: Use a stronger base like sodium hydride (NaH). Ensure the NaH is fresh and reactive (handle under an inert atmosphere). Alternatively, using a phase-transfer catalyst (e.g., tetrabutylammonium iodide) with a weaker base like K₂CO₃ can significantly improve reaction rates in a biphasic or slurry system.[1]
-
-
Potential Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the alkoxide intermediate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or THF are excellent choices for the Williamson ether synthesis as they solvate the cation but not the nucleophilic alkoxide anion.[1] Ensure the solvent is anhydrous, as water will quench the base and the alkoxide.
-
Section 3: Recommended Scale-Up Protocol & Workflow
This protocol prioritizes selectivity and safety by using an N-Boc protection strategy.
Experimental Workflow Diagram
References
- 1. jk-sci.com [jk-sci.com]
- 2. francis-press.com [francis-press.com]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. gov.uk [gov.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Addressing Stability Issues of the Benzyloxy Protecting Group in Acidic Media
<Technical Support Center: Benzyl (Bn) Protecting Group >
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the benzyloxycarbonyl (Bn) group for hydroxyl protection. Here, we address common stability issues encountered in acidic media through a series of frequently asked questions and troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding Bn Group Stability
Q1: Why is the benzyl (Bn) group generally considered stable, and under what acidic conditions does it become labile?
The benzyl ether is a robust protecting group for alcohols, valued for its general stability across a wide range of reaction conditions, including many acidic and basic environments.[1] Its stability stems from the fact that the ether C-O bond is inherently strong. However, under strongly acidic conditions, the ether oxygen can be protonated. This protonation turns the alcohol into a good leaving group, and the C-O bond can then be cleaved.[2] The lability of the benzyl group in strong acid is significantly enhanced because the cleavage proceeds via a stabilized benzylic carbocation intermediate.[3][4] While it is much more stable to acid than acetal-type protecting groups like MOM or THP, very strong acids such as neat trifluoroacetic acid (TFA), HBr, HI, or certain Lewis acids (e.g., BCl₃) will readily cleave it.[4][5][6]
Q2: What is the mechanism of acid-catalyzed debenzylation?
The acid-catalyzed cleavage of a benzyl ether typically follows an SN1-type mechanism.[3][4] This pathway is favored due to the high stability of the intermediate benzyl carbocation, which is resonance-stabilized by the adjacent phenyl ring.
The process unfolds as follows:
-
Protonation: A strong acid protonates the ether oxygen, converting the hydroxyl moiety of the original alcohol into a much better leaving group (R-OH).[3]
-
Carbocation Formation: The C-O bond cleaves heterolytically, releasing the alcohol and forming a planar, resonance-stabilized benzyl carbocation. This is typically the rate-determining step.[3]
-
Nucleophilic Trapping: The carbocation is then trapped by a nucleophile present in the medium (e.g., water, a halide ion, or another solvent molecule) to yield the final byproduct, such as benzyl alcohol or a benzyl halide.[3]
Caption: SN1 mechanism of acid-catalyzed benzyl ether cleavage.
Q3: How does the stability of a benzyl (Bn) ether compare to a p-methoxybenzyl (PMB) ether in acidic media?
The p-methoxybenzyl (PMB) ether is significantly more labile (less stable) under acidic conditions than an unsubstituted benzyl ether.[5] The methoxy group at the para position is strongly electron-donating, which further stabilizes the benzylic carbocation intermediate through resonance.[6] This enhanced stability lowers the activation energy for the cleavage reaction, allowing for deprotection under much milder acidic conditions (e.g., dilute TFA, DDQ oxidation) that would typically leave a standard benzyl group intact.[5][6] This difference in reactivity is the foundation of a common orthogonal protection strategy.
Part 2: Troubleshooting Guide
Q4: I am performing a reaction on an acid-sensitive substrate (e.g., removing a Boc or t-butyl ester group with TFA), and my benzyl ether is also being cleaved. How can I prevent this?
This is a classic selectivity challenge. The key is to modulate the reaction conditions to favor the cleavage of the more acid-labile group while preserving the benzyl ether.
-
Cause: The acidic conditions required to cleave the primary target (e.g., Boc group) are harsh enough to initiate cleavage of the benzyl ether. This is especially true with prolonged reaction times, elevated temperatures, or high concentrations of strong acids like TFA.
-
Solution 1 (Modify Conditions):
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Reaction kinetics for benzyl ether cleavage will be significantly slower at lower temperatures.
-
Reduce Acid Concentration: Use a lower concentration of TFA (e.g., 10-20% in a solvent like dichloromethane (DCM)) instead of neat TFA.[7]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired deprotection is complete.
-
Use a Scavenger: In some cases, side reactions involving the released benzyl carbocation can be problematic. Adding a scavenger like triethylsilane (TES) can trap the carbocation and may improve outcomes.
-
-
Solution 2 (Change Reagent):
-
Consider using a different acidic reagent that is milder than TFA. For example, 4M HCl in dioxane is often used for Boc deprotection and may be less aggressive towards benzyl ethers than TFA, depending on the substrate.[7]
-
Caption: Troubleshooting workflow for unintended debenzylation.
Q5: My substrate contains a basic nitrogen atom (like a pyridine or amine), and standard hydrogenolysis for debenzylation is failing. Can I use acidic conditions instead?
Yes, but with caution. While hydrogenolysis is the preferred method for Bn cleavage due to its mildness, it often fails for substrates containing basic nitrogen heterocycles or amines, which can poison the palladium catalyst.[8][9] In such cases, acidic cleavage is a viable alternative, provided the rest of the molecule can tolerate the conditions.
-
Challenge: The substrate is sensitive to reductive cleavage but resistant to standard hydrogenolysis.
-
Solution: Strong protic acids or Lewis acids can be used. For example, a boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is reported to be effective for cleaving benzyl ethers while tolerating many other functional groups.[10] However, you must first confirm that other functional groups in your molecule (e.g., esters, silyl ethers) are stable to these strongly acidic conditions.[10]
-
Alternative for Hydrogenolysis: Before abandoning hydrogenolysis, consider adding a mild acid like acetic acid to the reaction. This can protonate the basic nitrogen, preventing it from coordinating to and poisoning the catalyst, thereby facilitating the hydrogenolysis.[8][11] Using Pearlman's catalyst (Pd(OH)₂/C) is also often more effective in these cases.[8]
Part 3: Alternative Strategies and Comparative Data
Q6: When should I avoid using a benzyl group and what are the best alternatives if my downstream synthesis involves strongly acidic steps?
You should avoid a benzyl protecting group if your synthetic route requires harsh acidic conditions that are known to cleave benzyl ethers (e.g., strong Lewis acids, prolonged treatment with neat TFA at elevated temperatures).
Alternative Protecting Groups: If significant acid stability is required, consider groups that are cleaved under orthogonal conditions (i.e., non-acidic methods).
| Protecting Group | Abbreviation | Cleavage Conditions | Acid Stability | Base Stability | Orthogonal To Bn? |
| Benzyl | Bn | H₂, Pd/C; Strong Acid | Moderate[5] | High[1] | - |
| Silyl Ethers | TBS, TIPS | Fluoride (TBAF); Acid | Low to Moderate[5] | Moderate | Yes |
| Methyl Ether | Me | Very Harsh (BBr₃, HI) | Very High[5] | Very High | Yes |
| Allyl Ether | Allyl | Pd(0) catalyst | High | High | Yes |
| Ester | Ac, Bz | Base (hydrolysis) | High | Labile[1] | Yes |
This table provides a comparative overview of common alcohol protecting groups. The benzyl group offers a balance of stability but is vulnerable to strong acids and catalytic reduction.[1][5] For syntheses requiring robust acid tolerance, a simple methyl ether is extremely stable, though its removal requires very harsh conditions.[5] Silyl ethers are a popular choice but are generally less stable to acid than benzyl ethers.[5] Allyl ethers and esters offer excellent orthogonality as they are removed under conditions (Pd(0) catalysis and basic hydrolysis, respectively) that do not affect benzyl ethers.[12]
Part 4: Key Experimental Protocols
Protocol 1: Selective Boc-Deprotection in the Presence of a Benzyl Ether
Objective: To remove a tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom without cleaving a co-existing benzyl ether.
Methodology:
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 2.0 to 5.0 eq, or as a 20% v/v solution in DCM) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Self-Validation: The key to this protocol is careful monitoring.[1] By checking the reaction at regular intervals, you can identify the point of complete Boc deprotection and immediately quench the reaction, minimizing the exposure time of the benzyl ether to the acidic medium and thus preventing its cleavage.
Protocol 2: Lewis Acid-Mediated Debenzylation
Objective: To cleave a benzyl ether using a Lewis acid, often when hydrogenolysis is not feasible.
Methodology (using BCl₃·SMe₂): [10]
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -20 °C or 0 °C.
-
Reagent Addition: Add a solution of boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂, 1.5-3.0 eq) in DCM dropwise.
-
Reaction: Stir the mixture at the cooled temperature and monitor by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction very carefully by the slow, dropwise addition of methanol, followed by water.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol via column chromatography.
Trustworthiness: This protocol is validated by the specific reactivity of the Lewis acid. BCl₃·SMe₂ is known to selectively coordinate to and cleave the ether oxygen of the benzyl group while often leaving other protecting groups like silyl ethers and esters intact under controlled conditions.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzyloxypiperidine Ligand Selectivity for Dopamine Receptor Subtypes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of benzyloxypiperidine-based ligands for dopamine receptor subtypes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of achieving receptor selectivity. The high degree of homology among the D2-like receptor family (D₂, D₃, and D₄) presents a significant challenge in medicinal chemistry, making precise and reproducible experimental methodology paramount.[1][2] This resource is designed to explain the causality behind experimental choices and empower you to overcome common hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity between D₂, D₃, and D₄ receptors so challenging?
The primary difficulty lies in the high structural homology of the orthosteric binding site across the D2-like receptor family, with sequence identities reaching ~75%.[2] Many traditional ligands target highly conserved residues within this pocket, leading to a lack of subtype selectivity.[3] Achieving selectivity often requires exploiting subtle differences in the binding cavity's shape, volume, or the composition of secondary binding pockets.[3][4]
Q2: I'm starting a new project. Should I begin with binding assays or functional assays?
It is standard practice to begin with radioligand binding assays. These assays directly measure the affinity (Kᵢ) of your compound for each receptor subtype, providing the most straightforward measure of selectivity.[5] Once you have identified compounds with promising binding selectivity, you should proceed to functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to determine their efficacy (agonist, antagonist, partial agonist) and to uncover any functional selectivity (i.e., pathway bias).[6][7]
Q3: What is "functional selectivity" or "biased agonism" and why is it important for my D₂-like ligands?
D₂-like receptors signal through two primary pathways: G-protein dependent signaling (typically inhibiting adenylyl cyclase via Gαi/o) and β-arrestin mediated signaling.[6][7] A "biased agonist" is a ligand that preferentially activates one of these pathways over the other.[7] For example, a compound could be an antagonist for G-protein signaling but a partial agonist for β-arrestin recruitment.[8] Characterizing this profile is critical as these distinct pathways can be associated with different therapeutic effects and side-effect profiles.[6][8]
Q4: How can computational modeling and docking help in my experimental workflow?
Computational approaches are invaluable for rational drug design.[3][9] Homology modeling and molecular docking can predict how a benzyloxypiperidine ligand might bind to different receptor subtypes.[10][11] These models can highlight key interactions, explain observed structure-activity relationships (SAR), and guide the synthesis of new analogues with modifications designed to exploit subtle differences between the receptors, thereby improving selectivity.[3][12] For instance, modeling might reveal that the binding cavity in the D₂ receptor is shallower than in the D₃ receptor, suggesting that larger ligands may favor D₃ binding.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during key experimental phases.
Guide 1: Radioligand Competition Binding Assays
Issue: Low or No Specific Binding Signal
This is a common and frustrating issue where the difference between total binding and non-specific binding (NSB) is minimal.
-
Potential Cause 1: Insufficient Receptor Expression.
-
Expert Insight: The concentration of receptors in your membrane preparation is a critical parameter. For high-affinity radioligands like [³H]Spiperone, the receptor concentration should ideally be at least 10-fold lower than the radioligand's dissociation constant (Kᵈ) to avoid ligand depletion.[13] However, this can lead to a low signal if the specific activity of the radioligand is also low.
-
Solution: First, verify the protein concentration of your membrane prep. If it is low, optimize your cell culture and membrane preparation protocol to increase receptor yield. Consider using a cell line known for robust expression of the target receptor.[14] You may need to perform a saturation binding experiment with your chosen radioligand to determine both the Kᵈ and the receptor density (Bₘₐₓ) in your membrane stock.
-
-
Potential Cause 2: Incorrect Assay Buffer Composition.
-
Expert Insight: The ionic strength and pH of the binding buffer can significantly influence ligand-receptor interactions. For dopamine receptors, buffers are often supplemented with divalent cations like Mg²⁺, which can modulate receptor conformation and affinity.
-
Solution: Double-check the composition of your binding buffer against established protocols. A typical buffer is 50 mM Tris-HCl, pH 7.4, supplemented with ions like 5 mM MgCl₂.[14] Ensure the pH is accurately measured at the temperature of your incubation.
-
-
Potential Cause 3: Assay Not at Equilibrium.
-
Expert Insight: The incubation time must be sufficient for the binding reaction to reach a steady state. This is especially important when working with low concentrations of radioligand.
-
Solution: Conduct a time-course experiment (association kinetics) to determine the time required to reach equilibrium at your chosen radioligand concentration and temperature. Plot specific binding over time until a plateau is observed.
-
Issue: High Non-Specific Binding (NSB > 30% of Total Binding)
High NSB can obscure your specific signal and lead to inaccurate Kᵢ calculations.
-
Potential Cause 1: Radioligand Concentration is Too High.
-
Expert Insight: Using a radioligand concentration significantly above its Kᵈ value increases the likelihood of it binding to non-receptor sites, such as the filter plates or lipids in the membrane preparation.[14]
-
Solution: Reduce the radioligand concentration to a level at or slightly below its Kᵈ value for the target receptor. This maximizes the proportion of binding to the receptor of interest.
-
-
Potential Cause 2: Ineffective Blocking Agent for NSB.
-
Expert Insight: Non-specific binding is determined by adding a high concentration of an unlabeled "blocking" ligand that saturates the target receptors, revealing only the non-specific component. If this blocker is not effective or has off-target effects, your NSB will be inaccurate.
-
Solution: Ensure you are using a validated and highly selective unlabeled ligand at a concentration at least 100-fold higher than its Kᵢ. For D₂-like receptors, common choices include unlabeled Spiperone, Haloperidol, or Raclopride.[3][15]
-
-
Potential Cause 3: Issues with Filtration.
-
Expert Insight: Improper washing during the filtration step can leave unbound radioligand trapped on the filter, artificially inflating both total and non-specific counts.
-
Solution: Ensure the filtration is performed rapidly and that the filters are washed with an adequate volume of ice-cold wash buffer. The number of washes (typically 3-4) should be optimized to remove unbound ligand without causing significant dissociation of the bound ligand.
-
Guide 2: Gαi/o-Coupled cAMP Functional Assays
Issue: Inconsistent or No Inhibition of Forskolin-Stimulated cAMP
This assay measures the ability of a D₂-like agonist to inhibit adenylyl cyclase, thus reducing cAMP levels.
-
Potential Cause 1: Poor Cell Health or Low Receptor Expression.
-
Expert Insight: Functional assays are highly dependent on the physiological state of the cells. Over-confluent or unhealthy cells will have compromised signaling pathways.
-
Solution: Use cells at an optimal confluency (typically 80-90%). Ensure proper transfection efficiency if using transient expression. A positive control agonist, like dopamine or quinpirole, should always be included to confirm that the signaling pathway is intact.[16][17]
-
-
Potential Cause 2: Suboptimal Forskolin Concentration.
-
Expert Insight: Forskolin is used to activate adenylyl cyclase and create a cAMP signal "window" that can then be inhibited by your D₂-like agonist. If the forskolin concentration is too high, a weak partial agonist may not be able to produce a detectable inhibitory effect. If it's too low, the signal window will be too small.
-
Solution: Perform a forskolin dose-response curve to determine the EC₅₀. For your inhibition experiments, use a concentration of forskolin that produces approximately 80% of the maximal response (EC₈₀). This provides a robust signal that is still sensitive to inhibition.
-
-
Potential Cause 3: Your Compound is an Antagonist or Very Weak Partial Agonist.
-
Expert Insight: If a compound has high binding affinity but shows no inhibitory effect in an agonist-mode functional assay, it is likely an antagonist.
-
Solution: To confirm this, run the assay in antagonist mode. Pre-incubate the cells with your compound before adding a known agonist (like dopamine at its EC₈₀). An antagonist will cause a rightward shift in the agonist's dose-response curve.
-
Guide 3: β-Arrestin Recruitment Assays (BRET/Tango)
Issue: Low Signal-to-Background Ratio or No BRET Signal
These assays measure the recruitment of β-arrestin to the receptor upon agonist stimulation.[16]
-
Potential Cause 1: Insufficient GRK Expression.
-
Expert Insight: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which is a critical step for β-arrestin recognition and binding. The level and type of GRK expressed can dramatically affect the magnitude of β-arrestin recruitment.[8][18] GRK2, in particular, has been shown to enhance β-arrestin recruitment to the D₂ receptor.[18]
-
Solution: If you are observing a weak signal, consider co-transfecting your cells with GRK2. This can significantly amplify the recruitment signal for many D₂ ligands.[8]
-
-
Potential Cause 2: Suboptimal Donor/Acceptor Ratio.
-
Expert Insight: In Bioluminescence Resonance Energy Transfer (BRET) assays, the ratio of the donor (e.g., Rluc8 fused to the receptor) to the acceptor (e.g., Venus fused to β-arrestin) is critical for an optimal signal.
-
Solution: Perform a titration experiment to determine the optimal ratio of donor and acceptor plasmids during transfection. This ensures that the energy transfer is efficient without causing steric hindrance or other artifacts.
-
-
Potential Cause 3: Ligand-Specific Recruitment Kinetics.
-
Expert Insight: Different ligands can induce β-arrestin recruitment with different kinetics. A single-timepoint reading might miss the peak signal for a particular compound.
-
Solution: Perform a kinetic BRET experiment, taking readings at multiple time points after ligand addition (e.g., from 2 to 60 minutes). This will reveal the optimal time to measure the peak response for your specific benzyloxypiperidine ligands.
-
Data Presentation & Key Protocols
Summarizing Selectivity Data
Quantitative data should be summarized to clearly compare the properties of your synthesized ligands. The primary metrics are the inhibition constant (Kᵢ) from binding assays and the half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀) from functional assays. Selectivity is expressed as a ratio of these values.
| Compound ID | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | D₃/D₂ Selectivity Ratio (Kᵢ D₂ / Kᵢ D₃) | D₄/D₂ Selectivity Ratio (Kᵢ D₂ / Kᵢ D₄) |
| Parent-01 | 5.2 | 15.6 | 8.3 | 0.33 | 0.63 |
| BP-Analog-02 | 2.1 | 88.2 | 15.5 | 42 | 7.4 |
| BP-Analog-03 | 105.4 | 9.8 | 201.1 | 0.09 | 0.52 |
| BP-Analog-04 | 3.5 | 4.1 | 150.5 | 1.2 | 43 |
Table 1: Example binding affinity and selectivity data for a series of benzyloxypiperidine analogues. High selectivity ratios (>>10) indicate successful optimization.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for D₂/D₃/D₄ Receptors
-
Objective: To determine the binding affinity (Kᵢ) of a test compound.[5]
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D₂, D₃, or D₄ receptors.
-
Radioligand: [³H]Spiperone (a common D₂-like radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-Specific Blocker: 10 µM Haloperidol.
-
Test Compounds: Benzyloxypiperidine ligands at 10-12 serial dilutions.
-
96-well plates and glass fiber filters (e.g., GF/B).
-
-
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add reagents in triplicate for Total Binding (buffer only), Non-Specific Binding (10 µM Haloperidol), and Competition (serial dilutions of your test compound).
-
Radioligand Addition: Add [³H]Spiperone to all wells at a final concentration equal to its Kᵈ (typically 0.1-0.5 nM).
-
Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation (5-20 µg protein per well) to all wells. The final assay volume is typically 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes (or the predetermined equilibrium time).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with 250 µL of ice-cold wash buffer (50 mM Tris-HCl).
-
Scintillation Counting: Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of your test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of radioligand and Kᵈ is its dissociation constant.
-
Protocol 2: cAMP Inhibition Functional Assay
-
Objective: To determine the functional efficacy (EC₅₀) of a test compound as an agonist at Gαi/o-coupled receptors.[17]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 384-well white opaque plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of your test compounds or a reference agonist (e.g., Dopamine) to the wells.
-
Stimulation: Add Forskolin at a pre-determined EC₈₀ concentration to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Normalize the data with 0% inhibition being the forskolin-only signal and 100% inhibition being the basal (no forskolin) signal. Plot the percent inhibition against the log concentration of your test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Visualizations & Diagrams
Dopamine D₂-like Receptor Signaling
Caption: Canonical G-protein and β-arrestin signaling pathways for D₂-like receptors.
Experimental Workflow for Ligand Characterization
Caption: A workflow for synthesizing and characterizing novel ligands.
Troubleshooting Decision Tree: Low Specific Binding
Caption: A decision tree for troubleshooting low specific binding in radioligand assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 12. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. mdpi.com [mdpi.com]
- 19. pdspdb.unc.edu [pdspdb.unc.edu]
- 20. resources.revvity.com [resources.revvity.com]
Technical Support Center: Refinement of the Aza-Prins Cyclization for Functionalized Piperidine Synthesis
Welcome to the comprehensive technical support guide for the aza-Prins cyclization, a powerful and versatile reaction for the synthesis of functionalized piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, enabling the optimization of this critical synthetic tool. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, making mastery of their synthesis paramount in medicinal chemistry and drug discovery.[1]
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the aza-Prins cyclization.
Q1: What is the fundamental mechanism of the aza-Prins cyclization for piperidine synthesis?
The aza-Prins cyclization is a chemical reaction that constructs the piperidine ring.[2] It typically begins with the condensation of a homoallylic amine with an aldehyde to form an iminium ion intermediate. This electrophilic iminium ion is then attacked intramolecularly by the pendant alkene, leading to the formation of a six-membered ring and a transient piperidinyl cation. This cation is subsequently trapped by a nucleophile present in the reaction mixture to yield the final functionalized piperidine product.[2][3] The stereochemical outcome of the reaction is largely determined during the cyclization and nucleophilic trapping steps.[2]
Q2: Why is the choice of acid catalyst so critical for the success of the reaction?
The acid catalyst, which can be either a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde and promoting the formation of the key iminium ion intermediate.[2] The nature and strength of the acid can significantly influence the reaction rate, yield, and, most importantly, the diastereoselectivity of the cyclization. Different acids can lead to varying degrees of stereocontrol, making catalyst screening an essential part of methods development.[2] For instance, strong Lewis acids may be required for less reactive substrates, while milder acids might be sufficient for more facile cyclizations.
Q3: What are the primary factors that control the diastereoselectivity of the aza-Prins cyclization?
Several factors collaboratively determine the diastereoselectivity of the reaction:
-
Acid Catalyst: As mentioned, the choice of Lewis or Brønsted acid is paramount in influencing the transition state geometry.[2]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the iminium ion and the developing carbocation, thereby influencing the stereochemical outcome.[2]
-
Reaction Temperature: Temperature can impact the energy barrier of different transition states, and optimization is often necessary to achieve high diastereoselectivity.[2][4]
-
Substrate Structure: The steric and electronic properties of both the homoallylic amine and the aldehyde can favor specific chair-like transition states, leading to a preferred diastereomer.[2]
-
Nucleophile: The nature of the nucleophile that traps the piperidinyl cation can also play a role in determining the final stereochemistry of the product.[2]
Q4: Can the aza-Prins cyclization be used to synthesize other heterocyclic systems besides piperidines?
Yes, the versatility of the aza-Prins cyclization extends to the synthesis of other nitrogen-containing heterocycles. For example, by modifying the tether length of the unsaturated amine, it is possible to construct pyrrolidines or even larger rings like azepanes.[5][6] Furthermore, the reaction has been successfully applied to the synthesis of fused bicyclic systems like indolizidines.[4]
Visualizing the Core Mechanism
To better understand the reaction sequence, the following diagram illustrates the general mechanism of the aza-Prins cyclization.
References
Validation & Comparative
Strategic Scaffold Selection: A Comparative Guide to 4-(Benzyloxy)piperidine and 4,4-Difluoropiperidine in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring is a cornerstone scaffold, prized for its versatility and presence in numerous FDA-approved drugs.[1] The strategic modification of this core structure is a critical exercise in medicinal chemistry, aimed at fine-tuning a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and optimizing its interaction with biological targets. This guide provides an in-depth, data-driven comparison of two popular piperidine analogs: the classical 4-(benzyloxy)piperidine and the increasingly utilized 4,4-difluoropiperidine. We will explore how the choice between a benzyloxy substituent and gem-difluorination can profoundly impact a molecule's physicochemical properties, metabolic stability, and overall pharmacological performance.
The Physicochemical Divide: Basicity and Lipophilicity
The introduction of fluorine into a molecule can significantly alter its fundamental electronic properties. The most pronounced effect of replacing the 4-benzyloxy group with a 4,4-difluoro moiety is a substantial modulation of the basicity (pKa) of the piperidine nitrogen.
The strong electron-withdrawing nature of the two fluorine atoms pulls electron density away from the nitrogen, making it less likely to accept a proton. This results in a lower pKa for the 4,4-difluoropiperidine scaffold compared to its benzyloxy counterpart. This modulation of basicity is a critical design element, as excessively high pKa can lead to off-target effects, such as hERG channel inhibition, and can impact cell permeability and oral absorption.[2][3]
Lipophilicity (logP/logD), another key parameter in drug design, is also differentially affected. While the benzyloxy group adds significant lipophilicity, the effect of gem-difluorination can be more complex. It may increase or decrease lipophilicity depending on the overall molecular context.[2][4][5] However, the reduction in pKa for the 4,4-difluoro derivatives often leads to a higher effective lipophilicity (logD) at physiological pH (7.4), as a smaller fraction of the molecule is in its charged, more water-soluble form.
Table 1: Comparative Physicochemical Properties
| Property | This compound Scaffold | 4,4-Difluoropiperidine Scaffold | Rationale & Impact |
| pKa | Higher | Lower | The inductive effect of the gem-difluoro group reduces the basicity of the piperidine nitrogen.[2] This can mitigate pKa-related off-target liabilities. |
| Lipophilicity (logP) | Generally Higher | Context-Dependent | The large benzyl group increases lipophilicity. Fluorine's effect is complex and can either increase or decrease logP.[2][4] |
| Effective Lipophilicity (logD at pH 7.4) | Lower (due to higher ionization) | Higher (due to lower ionization) | Lower pKa means less protonation at physiological pH, increasing the concentration of the neutral, more permeable species. |
The Critical Question of Metabolic Stability
One of the most significant liabilities of the this compound scaffold is its susceptibility to metabolism. The benzylic position is prone to oxidation by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.[6][7] This metabolic pathway often results in rapid clearance of the drug, reducing its half-life and bioavailability.[8]
In stark contrast, the 4,4-difluoropiperidine scaffold offers a robust solution to this problem. The carbon-fluorine bond is exceptionally strong and resistant to CYP-mediated oxidation. By replacing the metabolically vulnerable benzyloxy group with the chemically inert gem-difluoro group, medicinal chemists can effectively block this major metabolic pathway, often leading to a dramatic improvement in metabolic stability and pharmacokinetic profile.[9]
Experimental Workflow: Assessing Metabolic Stability
A standard and crucial experiment to compare these scaffolds is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.[10][11]
Impact on Pharmacological Activity and Selectivity
The choice of scaffold can have profound effects on a compound's interaction with its biological target.
-
This compound : The benzyloxy group offers a large, hydrophobic substituent that can engage in favorable van der Waals or pi-stacking interactions within a receptor's binding pocket. The ether oxygen can also act as a hydrogen bond acceptor. These interactions can be crucial for achieving high potency.
-
4,4-Difluoropiperidine : While lacking the large hydrophobic moiety of the benzyl group, the gem-difluoro group is not merely an inert blocker. The polarized C-F bonds can engage in favorable dipole-dipole or other electrostatic interactions with the target protein.[4] In some cases, this bioisosteric replacement can maintain or even enhance binding affinity.[12] For example, in the development of Dopamine D4 receptor antagonists, a 4,4-difluoropiperidine ether series was identified that conferred improved potency and selectivity.[13][14]
The altered electronics and conformation can also significantly impact selectivity. The reduction in pKa associated with the 4,4-difluoropiperidine scaffold can be particularly advantageous for reducing off-target activity at ion channels or other targets where binding is driven by a basic amine.
Case Study: Dopamine D4 Receptor (D4R) Antagonists
Research into selective D4R antagonists provides a clear example of the strategic trade-offs between these scaffolds. An initial series based on a this compound scaffold showed promise but suffered from high intrinsic clearance, limiting its therapeutic potential.[3] A subsequent exploration of a 4,4-difluoropiperidine scaffold produced highly potent compounds. However, the significant drop in the basicity of the piperidine nitrogen in this context led to a drastic reduction in brain penetration, a critical parameter for a CNS-targeted drug.[3] This highlights that while the 4,4-difluoropiperidine scaffold can solve the metabolic stability issue, its impact on physicochemical properties like pKa and logD must be carefully balanced with other requirements of the target product profile, such as CNS exposure.[9][15][16]
Conclusion: A Strategic Choice
The decision between employing a this compound or a 4,4-difluoropiperidine scaffold is a nuanced one, driven by the specific goals of a drug discovery program.
-
The This compound scaffold may be suitable for early-stage structure-activity relationship (SAR) studies where achieving initial potency is the primary goal, or in cases where metabolic stability is not a primary concern (e.g., for in vitro tool compounds).
-
The 4,4-difluoropiperidine scaffold is a powerful tool for lead optimization, particularly when metabolic instability of a parent scaffold is a key issue to be overcome. Its ability to block oxidative metabolism and modulate pKa provides medicinal chemists with a robust strategy to enhance drug-like properties. However, the potential impact on CNS penetration and target binding must be carefully evaluated.
Ultimately, the strategic replacement of a metabolic liability with a stable bioisostere, as exemplified by the switch from a benzyloxy to a gem-difluoro group, represents a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective medicines.[17]
Appendix: Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (e.g., containing this compound or 4,4-difluoropiperidine)
-
Pooled liver microsomes (human, rat, or mouse)[18]
-
NADPH regenerating system (e.g., Solutions A & B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation : Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in buffer.[19] Thaw liver microsomes and NADPH solutions on ice.
-
Reaction Mixture : In a 96-well plate, add phosphate buffer, the microsomal suspension (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[10][20]
-
Initiation : Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH solution.[10] A control incubation without NADPH should be run to assess non-CYP-mediated degradation.[11]
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.[10][19]
-
Sample Processing : Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the line (-k), calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[20]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a compound.
Materials:
-
PAMPA plate system (a donor plate with a PVDF membrane and a compatible acceptor plate)[21]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating : Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate.[21][23]
-
Prepare Acceptor Plate : Fill the wells of the acceptor plate with buffer (PBS, pH 7.4), which may contain a small percentage of DMSO to aid solubility.[22]
-
Prepare Donor Plate : Prepare the test and control compounds in PBS (e.g., from a DMSO stock solution, final DMSO concentration typically ≤5%). Add these solutions to the wells of the coated donor plate.[22][23]
-
Incubation : Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the donor membrane is in contact with the acceptor solution. Incubate the assembly at room temperature for a set period (e.g., 5 to 18 hours).[21][24]
-
Quantification : After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[23]
-
Calculate Permeability : The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, accounting for incubation time and membrane surface area. Lucifer yellow can be used to check the integrity of the membrane post-incubation.[23][24]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 16. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. PAMPA | Evotec [evotec.com]
A Comparative Analysis of Piperidine Scaffolds for Potent and Selective Dopamine D4 Receptor Antagonists
A Technical Guide for Researchers in Drug Discovery and Development
The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric and neurological disorders.[1] Its unique distribution pattern, distinct from other dopamine receptor subtypes, suggests that selective D4R antagonists could offer a more targeted therapeutic approach with an improved side-effect profile.[1] This guide provides a comprehensive comparative analysis of various piperidine-based scaffolds that have been developed as potent and selective D4R antagonists, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
The Therapeutic Rationale for Targeting the D4 Receptor
The D4 receptor, a member of the D2-like family, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway implicates the D4R in the modulation of neuronal excitability and synaptic plasticity. Dysregulation of D4R signaling has been linked to conditions such as schizophrenia, ADHD, and the motor complications arising from long-term L-DOPA treatment in Parkinson's disease, known as L-DOPA-induced dyskinesias (LIDs).[2][3] Preclinical studies have demonstrated that selective D4R antagonists can alleviate LIDs without compromising the antiparkinsonian effects of L-DOPA, highlighting the therapeutic potential of this approach.[2][3]
The Piperidine Scaffold: A Privileged Motif in D4R Antagonist Design
The piperidine ring is a prevalent structural motif in a multitude of central nervous system (CNS) active compounds and represents one of the most extensively studied scaffolds for D4R ligands.[4] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for fine-tuning of potency and selectivity. The basic nitrogen atom of the piperidine ring is a key pharmacophoric feature, typically engaging in a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of the D4 receptor.
This guide will delve into a comparative analysis of several classes of piperidine-based D4R antagonists, focusing on their structure-activity relationships (SAR), binding affinities, functional potencies, and selectivity profiles.
Comparative Analysis of Piperidine-Based D4R Antagonists
The following sections and tables summarize the pharmacological data for distinct piperidine scaffolds, providing a comparative overview to inform the selection and design of novel D4R antagonists.
4,4-Difluoropiperidine Derivatives
The introduction of fluorine atoms into drug candidates is a widely used strategy to modulate physicochemical properties such as metabolic stability and lipophilicity. The 4,4-difluoropiperidine scaffold has been successfully employed to develop potent and selective D4R antagonists.[2][3][5]
Structure-Activity Relationship (SAR) Insights:
-
Fluorine Substitution: The gem-difluoro substitution at the 4-position of the piperidine ring generally enhances binding affinity and selectivity for the D4R.[2][3]
-
Ether Linkage: An ether linkage at the 3-position of the piperidine ring, connecting to a substituted phenoxy group, has proven to be a key structural element for high potency.[2][3][5]
-
Aromatic Substituents: The nature and position of substituents on the terminal aromatic ring significantly impact D4R affinity. Electron-withdrawing groups, such as cyano and halogen moieties, are often favored.[5]
Table 1: Comparative Binding Affinities (Ki, nM) of 4,4-Difluoropiperidine-based D4R Antagonists
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| 14a | 0.3 | >2000 | >2000 | >6667 | >6667 | [2][3] |
| Compound with 4-cyanophenoxy | 1.7 | - | - | - | - | [5] |
| Compound with 3,4-difluorophenoxy | 2.7 | - | - | - | - | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Benzyloxypiperidine Scaffolds
The exploration of benzyloxy-substituted piperidines has yielded another promising class of D4R antagonists with improved pharmacokinetic profiles compared to earlier series.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Positional Isomerism: Both 3- and 4-benzyloxypiperidine scaffolds have been shown to produce potent D4R antagonists.[6]
-
Heterocyclic Moieties: The attachment of various heterocyclic systems to the piperidine nitrogen has been a successful strategy to modulate potency and selectivity.[6]
-
Benzyl Substituents: Halogen substitutions on the benzyl ring are generally well-tolerated and can contribute to enhanced binding affinity.[6]
Table 2: Comparative Binding Affinities (Ki, nM) of Benzyloxypiperidine-based D4R Antagonists
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| Compound 9u | 276 | - | - | - | - | [6] |
| Compound 9v | 170 | - | - | - | - | [6] |
| Compound 9w | 201 | - | - | - | - | [6] |
Piperidines with Extended Linkers and Diverse Aromatic Termini
A variety of piperidine derivatives featuring different linker lengths and terminal aromatic groups have been synthesized and evaluated, providing valuable insights into the spatial requirements of the D4R binding pocket.[4]
Structure-Activity Relationship (SAR) Insights:
-
Linker Length: The length of the alkyl chain connecting the piperidine nitrogen to a terminal aromatic moiety, such as a quinolinone nucleus, is critical for optimal D4R affinity. Elongation of the linker beyond a certain length can be detrimental.[4]
-
Terminal Group: Both aliphatic (e.g., n-butyl) and aromatic (e.g., benzyl) terminal substituents on the piperidine ring have yielded potent and selective D4R antagonists.[4]
-
Piperidine Saturation: The saturation level of the piperidine ring can influence binding affinity, with both saturated piperidines and tetrahydropyridines demonstrating high affinity for the D4R.[4]
Table 3: Comparative Binding Affinities (pKi) of Piperidine Derivatives with Varied Linkers and Terminal Groups
| Compound | D4R pKi | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| 7 (77-LH-28-1) | - | - | - | [4] |
| 8 (4-benzyl analog of 7) | - | - | - | [4] |
| 12 | - | - | - | [4] |
| 16 | - | - | - | [4] |
| 19 (tetrahydropyridine) | 8.82 | 380 | 162 | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols for the Characterization of D4R Antagonists
The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize the binding affinity and functional activity of D4R antagonists.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes from a stable cell line expressing the human D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]spiperone or another suitable high-affinity D4R radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Non-specific binding control: 10 µM haloperidol or another suitable D4R ligand at a high concentration.[1]
-
Test compounds at a range of concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1][8]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, dilutions of the test compound, the radioligand at a concentration close to its Kd, and the cell membrane suspension.[1]
-
Non-Specific Binding Wells: For determining non-specific binding, a separate set of wells should contain the radioligand, cell membranes, and the non-specific binding control instead of the test compound.[1]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[1]
-
Functional cAMP Accumulation Assay for Determining Antagonist Potency (IC50)
This cell-based assay measures the ability of a D4R antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).
-
D4R agonist (e.g., quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (D4R antagonists) at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and supplements.
-
Phosphodiesterase inhibitor (e.g., IBMX).[1]
Step-by-Step Protocol:
-
Cell Plating: Plate the cells in a 96-well plate and grow them to 80-90% confluency.[1]
-
Pre-incubation: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.1 mM IBMX) and incubate for 30 minutes.[1][9]
-
Antagonist Addition: Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.[1]
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D4R agonist (typically the EC80 concentration) for 15-30 minutes.[1]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.[1]
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response, using non-linear regression analysis.[1]
-
In Vivo Evaluation of Piperidine-Based D4R Antagonists
While in vitro assays are crucial for initial characterization, in vivo studies are essential to evaluate the therapeutic potential of D4R antagonists. Preclinical studies in animal models of neuropsychiatric and neurological disorders have provided evidence for the efficacy of piperidine-based D4R antagonists. For example, selective D4R antagonists have been shown to attenuate L-DOPA-induced dyskinesias in rodent and primate models of Parkinson's disease.[2][3] More recently, D4R antagonists have been investigated as potential therapeutic agents for glioblastoma, with studies demonstrating their ability to decrease the viability of glioblastoma cell lines.[4]
Visualizing Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate the D4 receptor signaling pathway and the general workflow for evaluating D4R antagonists.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: General Workflow for D4R Antagonist Discovery.
Conclusion
The piperidine scaffold has proven to be a highly versatile and fruitful starting point for the design of potent and selective dopamine D4 receptor antagonists. The comparative analysis presented in this guide highlights the key structure-activity relationships that govern the interaction of these compounds with the D4R. By providing detailed experimental protocols and a clear overview of the current landscape of piperidine-based D4R antagonists, this guide aims to empower researchers to accelerate their drug discovery efforts in this promising therapeutic area. The continued exploration of novel piperidine derivatives, guided by the principles outlined herein, holds the potential to deliver new and improved treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Synthesis of 4-Benzylpiperidines via Suzuki Protocol: A Comparative Guide
Introduction: The Significance of the 4-Benzylpiperidine Scaffold
The 4-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals, ranging from analgesics to antipsychotics, underscores the critical need for efficient and versatile synthetic routes.[1][3][4] Traditional methods for the construction of this framework often grapple with limitations such as harsh reaction conditions, low functional group tolerance, and restricted substrate scope.[5] This guide provides an in-depth validation of the Suzuki-Miyaura cross-coupling protocol as a superior strategy for the synthesis of 4-benzylpiperidines, comparing its performance against classical and alternative modern synthetic methodologies.
The Suzuki-Miyaura Protocol: A Paradigm Shift in C-C Bond Formation
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool in organic synthesis.[6] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids contribute to its widespread adoption.[6][7] The catalytic cycle, a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, efficiently forges new carbon-carbon bonds.[8][9]
Mechanistic Underpinnings of the Suzuki Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[10]
-
Oxidative Addition: The cycle commences with the oxidative addition of a low-valent palladium(0) species to the organohalide (e.g., a benzyl halide), forming a palladium(II) intermediate.[8][9] This step is often the rate-determining step of the reaction.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid derived from 4-methylenepiperidine) forms a boronate complex. This complex then transfers its organic moiety to the palladium(II) center, a process known as transmetalation.[8][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (the 4-benzylpiperidine derivative) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Synthetic Methodologies
To objectively evaluate the Suzuki protocol, we compare it with other established methods for synthesizing 4-benzylpiperidines.
Classical Approaches: Limitations and Challenges
Traditional syntheses often involve multi-step sequences, such as the reaction of 4-cyanopyridine with toluene followed by catalytic hydrogenation.[1] While feasible, these methods can suffer from low overall yields and limited tolerance for diverse functional groups. Friedel-Crafts alkylation, another classical approach, frequently requires harsh acidic conditions and can lead to issues with regioselectivity and polyalkylation.
Alternative Cross-Coupling Reactions
Other palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, can also be employed for C(sp2)-C(sp3) bond formation.[12][13]
-
Stille Coupling: Utilizes organotin reagents. While effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[13]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but also moisture-sensitive, necessitating stringent anhydrous reaction conditions.[14]
The Suzuki protocol's use of generally stable and non-toxic boronic acids offers a distinct advantage over these alternatives.[7]
Experimental Validation: The Suzuki Protocol in Practice
An efficient method for the synthesis of 4-benzylpiperidines via a Suzuki coupling protocol has been described, demonstrating its broad applicability.[5][15] The key steps involve the hydroboration of an N-protected 4-methylenepiperidine followed by the palladium-catalyzed cross-coupling with a variety of aryl halides and triflates.[5][16]
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Hydroboration of N-Boc-4-methylenepiperidine
-
To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF, add 9-BBN dimer (0.6 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the solution from Step 1, add the aryl bromide (1.0 eq), PdCl2(dppf) (3 mol %), and an aqueous solution of K3PO4 (3.0 eq).
-
Degas the mixture and heat to 80 °C for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-benzylpiperidine derivative.
Caption: Experimental workflow for the synthesis of 4-benzylpiperidines via Suzuki protocol.
Performance Comparison: A Data-Driven Analysis
The Suzuki protocol consistently demonstrates high efficiency and broad functional group tolerance.[5]
| Synthetic Method | Typical Yields | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Suzuki Protocol | 80-95%[5] | Excellent[5][17] | Mild conditions, stable reagents, commercially available starting materials[6][18] | Potential for catalyst poisoning by certain impurities[19] |
| Stille Coupling | 70-90% | Good | Tolerant of many functional groups | Toxic organotin reagents, difficult purification[13] |
| Negishi Coupling | 75-95% | Moderate | High reactivity | Moisture-sensitive organozinc reagents[14] |
| Classical (e.g., Hydrogenation) | 40-60% (overall) | Limited | Utilizes simple starting materials | Multi-step, harsh conditions, lower overall yields[1] |
Troubleshooting and Optimization
While robust, the Suzuki coupling can be sensitive to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is crucial. For challenging couplings, specialized ligands such as those from the Buchwald or JohnPhos families may be necessary to enhance catalytic activity.[20][21]
-
Base Selection: The choice of base can significantly impact the reaction outcome by influencing the rate of transmetalation.[22] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).[17]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[5]
-
Purity of Boronic Acids: The purity of the boronic acid is paramount, as impurities can poison the catalyst and lead to lower yields.[19] In some cases, protecting the boronic acid as a boronate ester or trifluoroborate salt can improve its stability and reactivity.[6][23][24]
Conclusion: The Suzuki Protocol as the Method of Choice
The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient, versatile, and environmentally benign method for the synthesis of 4-benzylpiperidines. Its broad functional group tolerance, mild reaction conditions, and the use of stable and readily available organoboron reagents make it a superior alternative to classical methods and other cross-coupling reactions. The experimental data robustly validates the Suzuki protocol as a cornerstone methodology for medicinal chemists and drug development professionals engaged in the synthesis of this important pharmacophore.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Stability of Benzyloxypiperidine Derivatives
For researchers and drug development professionals, the benzyloxypiperidine scaffold is a familiar and valuable structural motif. Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties and engage with a wide array of biological targets.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized will likely fail to achieve the necessary exposure in the body to exert its therapeutic effect.
This guide provides an in-depth comparison of in vitro and in vivo methods for assessing the stability of benzyloxypiperidine derivatives. We will move beyond mere protocols to explore the causal logic behind experimental choices, enabling you to design more insightful studies and make better-informed decisions in your drug discovery campaigns. Our focus is on creating self-validating systems of experimentation, where data from one stage logically informs the next, building a robust profile of your compound's metabolic fate.
Part 1: The Front Line of Screening: In Vitro Stability Assessment
In vitro metabolic stability assays are the cornerstone of early drug discovery.[2] They serve as a rapid, cost-effective filter to identify and triage compounds with potential pharmacokinetic liabilities long before committing to expensive and time-consuming animal studies.[3] The primary goal is to estimate a compound's susceptibility to biotransformation by key metabolic enzymes, which provides an initial prediction of its persistence in the body.[4]
Causality in Model Selection: Microsomes vs. Hepatocytes
The choice of in vitro system is a critical decision dictated by the type of metabolic information you seek.
-
Liver Microsomes: These are subcellular fractions prepared from the endoplasmic reticulum of liver cells.[5] Their primary value lies in their high concentration of Cytochrome P450 (CYP450) enzymes, the main drivers of Phase I oxidative metabolism.[6][7] Microsomal stability assays are excellent for identifying compounds susceptible to CYP450-mediated clearance.[5]
-
Hepatocytes: As intact liver cells, hepatocytes offer a more complete and physiologically relevant model.[8] They contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II conjugation enzymes (e.g., UGTs, SULTs).[8] This dual capability makes them essential for assessing the full metabolic profile of a compound.
For the benzyloxypiperidine scaffold, where oxidative metabolism is often a primary clearance pathway, starting with a liver microsomal assay is a logical and efficient first step.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a robust framework for determining a compound's intrinsic clearance.
1. Reagent Preparation:
- Test Compound Stock: Prepare a 1 mM stock solution of the benzyloxypiperidine derivative in a suitable organic solvent (e.g., DMSO, Methanol).
- HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
- NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a continuous supply of the necessary cofactor for CYP450 activity.[3]
2. Incubation:
- Pre-warm the HLM suspension and test compound dilutions to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension containing the test compound (final concentration typically 1 µM).
- Incubate the mixture in a shaking water bath at 37°C.
3. Time Point Sampling & Reaction Quenching:
- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This halts all enzymatic activity and precipitates proteins.[3]
4. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated protein.
- Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10]
Data Interpretation & Visualization
The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): Calculated from the slope of the natural log of the remaining parent compound concentration versus time.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound. It is calculated using the formula: CLint = (0.693 / t½) / (protein concentration) .[8]
Table 1: Comparative In Vitro Stability of Hypothetical Benzyloxypiperidine Derivatives
| Compound ID | R1 Group (on Benzyl Ring) | R2 Group (on Piperidine-N) | In Vitro t½ (min) | CLint (µL/min/mg) |
| BZP-01 | 4-H | Methyl | 8 | 173.3 |
| BZP-02 | 4-F | Methyl | 25 | 55.4 |
| BZP-03 | 4-OCH3 | Methyl | < 5 | > 277.2 |
| BZP-04 | 4-H | Cyclopropyl | 45 | 30.8 |
This data is illustrative and intended for comparative purposes.
This table demonstrates how substitutions on the benzyloxypiperidine core can dramatically impact metabolic stability. For instance, adding a fluorine atom (BZP-02) significantly slows metabolism compared to the unsubstituted parent (BZP-01), a common strategy to block sites of oxidation. Conversely, an electron-donating methoxy group (BZP-03) can accelerate metabolism. Changing the N-alkyl substituent from a metabolically liable methyl group to a more robust cyclopropyl group (BZP-04) also markedly improves stability.[11]
Common Metabolic Pathways
For benzyloxypiperidine derivatives, several metabolic "hotspots" are frequently observed. Understanding these is key to rational drug design. A metabolite identification study on a benzyloxypiperidine-based compound identified N-dealkylation and oxidation of the phenyl ring as major metabolic liabilities.[11]
// Main structure
Parent [label=<
Parent Compound
// Metabolites
Metabolite1 [label=<
N-dealkylation
Metabolite2 [label=<
Aromatic Hydroxylation
Parent -> Metabolite1 [label="CYP450"]; Parent -> Metabolite2 [label="CYP450"]; } } Caption: Common Phase I metabolic pathways for benzyloxypiperidine derivatives.
Part 2: The Whole System View: In Vivo Stability Assessment
While in vitro assays are predictive, in vivo pharmacokinetic (PK) studies are definitive.[12] They measure how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism, providing a holistic view of its disposition.[13] This is crucial because factors absent in in vitro models, such as tissue distribution, plasma protein binding, and organ-specific blood flow, can significantly influence a drug's stability and exposure.[4][14]
Experimental Protocol: Rodent Pharmacokinetic (PK) Study
This protocol outlines a standard approach for assessing the PK profile of a lead compound.
1. Animal Model and Dosing:
- Select a rodent species (e.g., male Sprague-Dawley rats).
- Divide animals into two groups for intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for 100% bioavailability, while the PO dose assesses oral absorption and first-pass metabolism.
- Administer the compound (e.g., 1 mg/kg IV, 5 mg/kg PO) in a suitable vehicle.
2. Blood Sampling:
- Collect blood samples (typically via tail vein or jugular vein cannula) at a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
3. Plasma Processing and Analysis:
- Centrifuge the blood samples to separate plasma.
- Perform a protein precipitation or liquid-liquid extraction on the plasma samples.[10]
- Quantify the concentration of the parent drug in the plasma using a validated LC-MS/MS method.
Data Interpretation & Visualization
PK data is used to calculate several key parameters that define a drug's behavior in vivo.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
-
Bioavailability (%F): The fraction of the administered oral dose that reaches systemic circulation.
Table 2: Comparative In Vivo Pharmacokinetics of Benzyloxypiperidine Derivatives in Rats
| Compound ID | CL (mL/min/kg) | Vd (L/kg) | t½ (hr) | %F |
| BZP-01 | 85 | 5.1 | 0.7 | 12 |
| BZP-02 | 30 | 4.5 | 1.7 | 45 |
| BZP-03 | >120 | N/A | <0.5 | <2 |
| BZP-04 | 15 | 4.2 | 3.2 | 78 |
This data is illustrative and intended for comparative purposes.
The in vivo data corroborates the in vitro findings. BZP-01 and BZP-03, which were unstable in vitro, show high clearance and poor bioavailability in vivo. In contrast, BZP-02 and BZP-04, which were stabilized through structural modification, exhibit lower clearance, longer half-lives, and significantly improved oral bioavailability.
Part 3: Bridging the Gap: Structure-Stability Relationships and IVIVC
The ultimate goal is to establish a reliable in vitro-in vivo correlation (IVIVC), where in vitro results can confidently predict in vivo outcomes.[14] For the benzyloxypiperidine class, the data suggests a strong relationship between stability in HLM and the resulting pharmacokinetic profile.
Structure-Stability Relationships (SSR) Summary:
-
Aromatic Substitution: The benzyl ring is a common site for oxidative metabolism. Introducing electron-withdrawing groups, such as fluorine (BZP-02), can shield the ring from CYP450-mediated hydroxylation, thereby reducing clearance and improving half-life.
-
N-Alkyl Group: The piperidine nitrogen substituent is a key metabolic hotspot, often susceptible to N-dealkylation.[11] Replacing small, simple alkyl groups like methyl (BZP-01) with more sterically hindered or less electronically favorable groups, such as cyclopropyl (BZP-04), can dramatically enhance metabolic stability.
-
Metabolic Activation: Electron-donating groups like methoxy (BZP-03) can create metabolic liabilities by making the aromatic ring more susceptible to oxidation, leading to very rapid clearance and negligible oral bioavailability.
By integrating in vitro screening data with in vivo PK results, a clear SSR emerges. This knowledge is powerfully iterative; the poor stability of an initial lead like BZP-01 or BZP-03 directly informs the next round of chemical synthesis, guiding chemists to modify the identified metabolic hotspots to create more durable analogues like BZP-02 and BZP-04.
Conclusion
The stability assessment of benzyloxypiperidine derivatives is a multi-faceted process that relies on an integrated workflow of in vitro and in vivo experimentation. Rapid screening in human liver microsomes provides essential early-stage data on intrinsic metabolic clearance, allowing for the efficient prioritization of compounds and the identification of metabolic liabilities. Subsequent in vivo pharmacokinetic studies in rodent models offer a definitive, whole-system validation of a compound's stability, absorption, and overall exposure.
By systematically applying these methods and carefully analyzing the resulting structure-stability relationships, drug discovery teams can rationally design benzyloxypiperidine derivatives with optimized pharmacokinetic profiles, significantly increasing the probability of identifying a successful clinical candidate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benthamdirect.com [benthamdirect.com]
A Comparative Guide to N-Substituent SAR on the 4-(Benzyloxy)piperidine Core for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-(benzyloxy)piperidine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. Its inherent structural features offer a versatile platform for therapeutic intervention across a range of targets, most notably within the central nervous system (CNS). The strategic modification of the piperidine nitrogen (N-substitution) is a cornerstone of optimizing the pharmacological profile of these molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituents on the this compound core, offering a comparative look at how different substituent classes—N-benzyl, N-heteroarylmethyl, N-acyl, and N-alkyl—modulate potency, selectivity, and drug-like properties.
The Strategic Importance of the N-Substituent
The N-substituent of the this compound core plays a pivotal role in molecular recognition by the target protein. It can influence binding affinity through various interactions, including hydrogen bonding, van der Waals forces, and cation-π interactions. Furthermore, the nature of the N-substituent significantly impacts the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier.
Comparative SAR Analysis of N-Substituents
Our analysis will focus primarily on the well-documented effects of N-substitution on the dopamine D4 receptor, a key target in the development of treatments for neuropsychiatric disorders like Parkinson's disease and schizophrenia.[1] We will also draw comparisons to other relevant biological targets to provide a broader understanding of the SAR principles at play.
N-Benzyl and Substituted N-Benzyl Derivatives
The N-benzyl group is one of the most extensively studied substituents on the this compound core. The aromatic ring provides a key interaction point within the binding pockets of many receptors.
-
Impact of Aromatic Substitution: The electronic and steric properties of substituents on the benzyl ring can dramatically alter biological activity.
-
Electron-withdrawing groups , such as fluorine, can enhance potency. For instance, a 3-fluorobenzyl substituent shows good activity at the D4 receptor (Ki = 205.9 nM).[1] The addition of a second fluorine atom to give a 3,4-difluorobenzyl group can further improve potency (Ki = 169 nM).[1]
-
Electron-donating groups , like a methyl group, can also be well-tolerated. A 4-fluoro-3-methylbenzyl substituent demonstrates high potency (Ki = 135 nM).[1]
-
Steric hindrance near the point of attachment can be detrimental. A 2-methylbenzyl group, for example, leads to a slight loss of activity compared to its 4-methyl counterpart.[1]
-
-
Causality Behind Experimental Choices: The exploration of a wide array of substituted N-benzyl derivatives is driven by the need to fine-tune the electronic and steric profile of the ligand to achieve optimal interactions with the target receptor. The goal is often to maximize potency while simultaneously enhancing selectivity over other related receptors, such as other dopamine receptor subtypes.
N-Heteroarylmethyl Derivatives
Replacing the N-benzyl group with an N-heteroarylmethyl moiety introduces opportunities for additional hydrogen bonding interactions and can modulate the physicochemical properties of the compound.
-
Improved Stability and Potency: Certain N-heteroarylmethyl groups have been shown to significantly improve metabolic stability in liver microsomes compared to their N-benzyl counterparts.[1] For example, N-methylimidazo[1,2-a]pyridine derivatives have demonstrated enhanced stability.[1]
-
Modulation of Activity: The nature and substitution pattern of the heteroaromatic ring are critical.
-
An N-methylimidazo[1,2-a]pyridine coupled with a 3-fluorobenzyl ether showed a 10-fold improvement in D4 receptor activity compared to the corresponding N-3-fluoro-4-methoxybenzyl derivative.[1]
-
In contrast, moving the nitrogen within the heteroaromatic ring, as in indazole derivatives, can lead to less active compounds. However, methylation of the indazole nitrogen can restore and even enhance potency.[1]
-
N-Acyl and N-Alkyl Derivatives
The introduction of N-acyl and N-alkyl groups provides a means to explore different electronic and steric spaces and can significantly impact the basicity of the piperidine nitrogen.
-
N-Acyl Derivatives: Acylation of the piperidine nitrogen generally reduces its basicity. This can have profound effects on receptor interactions and pharmacokinetic properties.
-
In the context of steroid 5α-reductase inhibitors, N-acyl derivatives such as benzoyl, adamantanoyl, and diphenylacetyl groups have been synthesized and evaluated.[2] The diphenylacetyl group, in particular, showed notable inhibitory activity.[2]
-
For D4 receptor antagonists, an N-acetamide derivative was found to be active, suggesting that the hydrogen bond accepting capability of the amide carbonyl can be a favorable interaction.[1]
-
-
N-Alkyl Derivatives: Simple N-alkyl substituents can also modulate activity.
-
In a series of piperidine-2-carboxamides, the length and fluorination pattern of the N-alkyl chain were shown to influence basicity and lipophilicity, which in turn affected their properties as local anesthetics.
-
For some targets, a simple N-methyl group can be sufficient for activity, as seen in some N-methyl-5-indazole derivatives with high affinity for the σ1 receptor.
-
Data Summary: Comparative Activity at the Dopamine D4 Receptor
| N-Substituent Class | Example Substituent | D4 Receptor Ki (nM) | Key Observations |
| N-Benzyl | 3-Fluorobenzyl | 205.9[1] | Electron-withdrawing groups are well-tolerated. |
| 3,4-Difluorobenzyl | 169[1] | Multiple electron-withdrawing groups can enhance potency. | |
| 4-Fluoro-3-methylbenzyl | 135[1] | A combination of electronic and steric factors can be optimal. | |
| N-Heteroarylmethyl | 2-Imidazo[1,2-a]pyridinylmethyl | 167 (with 3-fluorobenzyl ether)[1] | Can improve potency and metabolic stability. |
| 6-Chloro-2-indolylmethyl | 319 (with 6-methyl-2-pyridyl ether)[1] | Specific heteroaromatic systems are required for activity. | |
| N-Acyl | Acetamide | 121 (for compound 11d)[1] | Can provide additional hydrogen bonding interactions. |
| N-Phenyl | Phenyl | Inactive[1] | Direct attachment of a phenyl ring is not tolerated. |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
A common and versatile method for the synthesis of N-substituted 4-(benzyloxy)piperidines is through reductive amination.
Step-by-Step Methodology:
-
Starting Material: Begin with this compound. This can be synthesized by the benzylation of 4-hydroxypiperidine.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reducing Agent: Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), to the reaction mixture. This mild reducing agent is selective for the iminium ion intermediate and is compatible with a wide range of functional groups.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted this compound.
Caption: General workflow for the synthesis of N-substituted 4-(benzyloxy)piperidines via reductive amination.
Dopamine D4 Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]spiperone or [³H]nemonapride) at a concentration near its Kd, and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a dopamine D4 receptor radioligand binding assay.
The Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[3]
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Upon activation by dopamine, the D4 receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.
Conclusion and Future Directions
The N-substituent on the this compound core is a critical determinant of its pharmacological profile. A systematic exploration of different N-substituents, ranging from substituted benzyl and heteroarylmethyl groups to acyl and alkyl moieties, is essential for the optimization of lead compounds. The choice of N-substituent profoundly influences potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlights the nuanced interplay between the structure of the N-substituent and its biological activity, providing a valuable resource for medicinal chemists in the design of novel therapeutics. Future research will undoubtedly continue to uncover novel N-substituents that further refine the therapeutic potential of this versatile scaffold, leading to the development of safer and more effective drugs for a variety of diseases.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Structural Confirmation of N-benzyl-4-piperidinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the structural integrity of intermediates is paramount. N-benzyl-4-piperidinecarboxaldehyde, a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including the Alzheimer's disease medication Donepezil, presents a case study in the importance of rigorous synthetic control and analytical confirmation.[1] This guide provides an in-depth comparison of common synthetic routes to this crucial intermediate and a detailed overview of the analytical techniques required to unequivocally confirm the structure of the final product and identify potential impurities.
I. Synthetic Pathways to N-benzyl-4-piperidinecarboxaldehyde: A Comparative Analysis
The synthesis of N-benzyl-4-piperidinecarboxaldehyde can be approached through several routes, each with its own set of advantages and challenges. The choice of method often depends on factors such as scale, available starting materials, and desired purity profile. Here, we compare two of the most prevalent methods: the Swern oxidation of N-benzyl-4-piperidinemethanol and the partial reduction of an N-benzyl-4-piperidinecarboxylate ester using diisobutylaluminium hydride (DIBAL-H).
Swern Oxidation: A Mild and High-Yielding Approach
The Swern oxidation is a widely used method for the conversion of primary alcohols to aldehydes under mild conditions, which is particularly advantageous for substrates sensitive to harsher oxidizing agents.[2][3][4]
Reaction Scheme:
Figure 1: General workflow of the Swern Oxidation.
Causality Behind Experimental Choices:
The Swern oxidation begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (typically -78 °C) to form the electrophilic sulfur species, the chlorodimethylsulfonium chloride. This low temperature is crucial to prevent side reactions of the activated DMSO. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2] The mild conditions of the Swern oxidation minimize the risk of over-oxidation to the carboxylic acid, a common side reaction in many other oxidation protocols.
Potential Impurities:
The primary impurities in a Swern oxidation can include:
-
Unreacted N-benzyl-4-piperidinemethanol: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Byproducts from the decomposition of the activated DMSO: If the temperature is not carefully controlled, the activated DMSO can undergo Pummerer rearrangement or other side reactions, leading to various sulfur-containing impurities.
-
Mixed thioacetals: These can form if the reaction temperature is allowed to rise significantly.[3]
DIBAL-H Reduction: A Direct Route from the Ester
The partial reduction of an ester to an aldehyde using a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H) is another efficient method.[5][6][7]
Reaction Scheme:
Figure 2: General workflow of the DIBAL-H Reduction.
Causality Behind Experimental Choices:
DIBAL-H is a powerful yet sterically hindered reducing agent. At low temperatures (typically -78 °C), one equivalent of DIBAL-H will reduce the ester to a stable tetrahedral intermediate.[6] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup. The low temperature is critical to prevent the addition of a second equivalent of hydride, which would lead to the over-reduction of the aldehyde to the corresponding alcohol.[5]
Potential Impurities:
The main impurity of concern in the DIBAL-H reduction is:
-
N-benzyl-4-piperidinemethanol: This is the product of over-reduction. Its formation can be minimized by careful control of the reaction temperature and the stoichiometry of DIBAL-H.[8]
-
Unreacted Ester: Incomplete reaction will result in the presence of the starting ester.
Comparison of Synthetic Methods
| Feature | Swern Oxidation | DIBAL-H Reduction |
| Starting Material | N-benzyl-4-piperidinemethanol | N-benzyl-4-piperidinecarboxylate ester |
| Typical Yield | High (often >90%) | High (can be >95%)[8] |
| Reaction Conditions | Low temperature (-78 °C), inert atmosphere | Low temperature (-78 °C), inert atmosphere |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Diisobutylaluminium hydride (DIBAL-H) |
| Primary Impurity | Unreacted alcohol | Over-reduction product (alcohol) |
| Advantages | Mild conditions, wide functional group tolerance, avoids over-oxidation | Direct conversion from ester, high yields |
| Disadvantages | Formation of odorous dimethyl sulfide, requires careful temperature control | Pyrophoric reagent, strict stoichiometry and temperature control needed to avoid over-reduction |
II. Analytical Techniques for Structural Confirmation
Unequivocal structural confirmation of the synthesized N-benzyl-4-piperidinecarboxaldehyde and the identification of potential impurities require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure.
¹H NMR Spectroscopy:
A detailed ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For N-benzyl-4-piperidinecarboxaldehyde, the following key signals are expected:
-
Aldehyde Proton: A singlet around 9.7 ppm.[8]
-
Aromatic Protons: A multiplet between 7.2 and 7.4 ppm corresponding to the five protons of the benzyl group.[8]
-
Benzylic Protons: A singlet around 3.5 ppm for the two protons of the -CH₂- group attached to the nitrogen.[8]
-
Piperidine Protons: A series of multiplets in the upfield region (1.5-3.0 ppm) corresponding to the protons on the piperidine ring.[8]
The presence of the aldehyde proton signal is a definitive confirmation of the successful synthesis. The absence of a broad singlet corresponding to the hydroxyl proton of the starting alcohol (in the Swern route) or the over-reduction product (in the DIBAL-H route) is a key indicator of purity.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include:
-
Aldehyde Carbonyl: A signal in the downfield region, typically around 204 ppm.
-
Aromatic Carbons: Signals in the range of 127-138 ppm.
-
Benzylic Carbon: A signal around 63 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (25-55 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of N-benzyl-4-piperidinecarboxaldehyde will show characteristic absorption bands:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2800-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.
The presence of the strong carbonyl absorption at ~1720 cm⁻¹ and the absence of a broad O-H stretch around 3300 cm⁻¹ (from the alcohol) are crucial for confirming the product's identity and purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for both confirmation of the target compound and identification of impurities.
Expected Fragmentation Pattern:
Under electron ionization (EI), N-benzyl-4-piperidinecarboxaldehyde (Molecular Weight: 203.28 g/mol ) is expected to fragment in a predictable manner:
-
Molecular Ion Peak (M⁺): A peak at m/z = 203.
-
Benzylic Cleavage: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is a hallmark of benzyl-containing compounds.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen can result in a fragment at m/z = 112 ([M-C₇H₇]⁺).
-
Loss of the Formyl Group: A peak at m/z = 174 ([M-CHO]⁺).
The presence of a peak at m/z = 205 would indicate the presence of the alcohol impurity (N-benzyl-4-piperidinemethanol), while a peak at m/z = 219 would suggest the presence of the carboxylic acid impurity.
III. Experimental Protocols
Synthesis Protocol: DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate[8]
-
Dissolve ethyl 1-benzylpiperidine-4-carboxylate in anhydrous toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of DIBAL-H (as a solution in an appropriate solvent like toluene or hexanes) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the reaction mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzyl-4-piperidinecarboxaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Analytical Workflow
Figure 3: A typical analytical workflow for product confirmation.
IV. Conclusion
The synthesis of N-benzyl-4-piperidinecarboxaldehyde is a critical step in the production of important pharmaceuticals. Both the Swern oxidation and DIBAL-H reduction offer viable and high-yielding routes to this intermediate. The choice between these methods will depend on the specific requirements of the synthesis. A thorough understanding of the potential impurities associated with each route is essential for developing a robust process. The application of a comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, is non-negotiable for ensuring the identity, purity, and quality of the final product, thereby safeguarding the integrity of the downstream API synthesis.
V. References
-
CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (URL: --INVALID-LINK--)
-
PubChem. (2023). 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information. (URL: --INVALID-LINK--)
-
ChemicalBook. (2023). N-Benzylpiperidine-4-carboxaldehyde. (URL: --INVALID-LINK--)
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. (URL: --INVALID-LINK--)
-
Sigma-Aldrich. (n.d.). N-Benzylpiperidine-4-carboxaldehyde 95%. (URL: --INVALID-LINK--)
-
Guidechem. (n.d.). N-Benzylpiperidine-4-carboxaldehyde 22065-85-6 wiki. (URL: --INVALID-LINK--)
-
Wikipedia. (2023). Swern oxidation. (URL: --INVALID-LINK--)
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: --INVALID-LINK--)
-
BenchChem. (2023). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate. (URL: --INVALID-LINK--)
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. (URL: --INVALID-LINK--)
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. (URL: --INVALID-LINK--)
-
Alfa Chemistry. (n.d.). Swern Oxidation. (URL: --INVALID-LINK--)
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. (URL: --INVALID-LINK--)
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. (URL: --INVALID-LINK--)
-
NIH. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (URL: --INVALID-LINK--)
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. adichemistry.com [adichemistry.com]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating the In Vivo Efficacy of Novel Benzyloxypiperidine Compounds
Introduction: The Therapeutic Promise of the Benzyloxypiperidine Scaffold
The benzyloxypiperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). These compounds often exhibit high affinity for dopaminergic and serotonergic receptors, making them promising candidates for treating a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.[1] The journey from a promising chemical entity to a clinically effective therapeutic is arduous and requires a robust, multi-stage evaluation process. Central to this process is the rigorous assessment of in vivo efficacy in relevant animal models.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo efficacy studies for novel benzyloxypiperidine compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a scientifically sound and self-validating approach to preclinical assessment.
Part 1: Foundational In Vitro Characterization
Before committing to costly and ethically significant in vivo studies, a thorough in vitro characterization is non-negotiable. This initial phase provides the mechanistic and pharmacokinetic foundation upon which in vivo hypotheses are built.
-
Receptor Binding & Functional Assays: The initial step is to determine the compound's binding affinity and functional activity (agonist, antagonist, inverse agonist) at primary and secondary targets. Given the prevalence of benzyloxypiperidines as dopamine and serotonin receptor ligands, a comprehensive panel is essential.[1][2]
-
ADME-Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical for CNS drug candidates.[3][4] Key assays include:
-
Solubility & Permeability: Essential for predicting oral bioavailability and blood-brain barrier (BBB) penetration.[4]
-
Metabolic Stability: Assays using liver microsomes help predict the compound's half-life in vivo.[2][5]
-
CYP450 Inhibition: Identifies potential for drug-drug interactions.[5]
-
hERG Inhibition: A crucial screen to flag potential cardiotoxicity.[4]
-
Cytotoxicity: Initial assessment of cell health in the presence of the compound.[5]
-
A compound with a promising receptor profile but poor ADME-Tox properties is unlikely to succeed in vivo and should be optimized before proceeding.[6][7]
Part 2: Strategic Selection of In Vivo Models
The choice of animal model is the most critical decision in designing an efficacy study. The model must be translationally relevant to the human disease being targeted. This choice is directly informed by the compound's in vitro profile. For instance, a compound showing high affinity for dopamine D2 receptors might be tested in models of schizophrenia, while a compound targeting cholinergic pathways could be evaluated in models of cognitive impairment.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} idot Caption: High-level workflow for preclinical evaluation of CNS compounds.
Commonly Used Animal Models for CNS Disorders:
-
Cognitive Impairment (e.g., Alzheimer's Disease):
-
Scopolamine-Induced Amnesia: An acute model where a cholinergic antagonist (scopolamine) is used to induce transient memory deficits, which a potential nootropic agent is expected to reverse.[9]
-
Transgenic Models (e.g., 5XFAD, APP/PS1 mice): These models genetically recapitulate aspects of Alzheimer's pathology, such as amyloid plaque deposition, and are used for testing disease-modifying therapies.[8]
-
-
Depression:
-
Forced Swim Test (FST): This test is widely used to screen for antidepressant potential.[10][11] Animals treated with effective antidepressants tend to spend more time actively trying to escape rather than becoming immobile.[12][13]
-
Chronic Unpredictable Stress (CUS): A more etiologically relevant model that induces depressive-like behaviors (e.g., anhedonia) over several weeks of exposure to mild, unpredictable stressors.
-
-
Schizophrenia:
-
Amphetamine- or MK-801-Induced Hyperlocomotion: These pharmacological models mimic the positive symptoms (e.g., psychosis) of schizophrenia by inducing dopamine hyperactivity. Antipsychotic drugs are expected to reduce this hyperlocomotion.[14]
-
Part 3: Core Efficacy Testing Protocols
Methodological rigor is paramount for generating reproducible and reliable data.[15][16] Blinding of experimenters to treatment groups and randomization of animals are essential practices to mitigate bias.[15][17]
Protocol 1: Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test is a widely accepted assay for evaluating learning and memory in rodents. It leverages their innate tendency to explore novel objects more than familiar ones.[18][19]
dot graph flowchart { bgcolor="transparent"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [color="#5F6368"];
} idot Caption: Step-by-step workflow for the Novel Object Recognition (NOR) test.
Detailed Methodology:
-
Habituation (Day 1): Place each mouse individually into the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes to allow it to acclimate to the environment.[18][20]
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[21]
-
Exploration is defined as the mouse's nose being pointed toward the object at a distance of ≤ 2 cm.[22]
-
Immediately after the training session, administer the novel benzyloxypiperidine compound, vehicle, or a positive control (e.g., Donepezil) via the predetermined route (e.g., intraperitoneal injection).
-
-
Testing (Day 3, typically 24h post-training):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.[20]
-
Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes.
-
The arena and objects must be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.[22]
-
Data Analysis: The key metric is the Discrimination Index (DI) , calculated as: (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time) A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one.
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral test used to assess the efficacy of potential antidepressant treatments.[11][12] While contentious, it has high predictive validity for existing classes of antidepressants.[10][23]
Detailed Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Pre-treatment: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine) at a specified time before the test (e.g., 60 minutes).
-
Test Session:
-
Data Analysis: The last 4 minutes of the 6-minute session are typically analyzed.[23] A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Part 4: Data Analysis and Comparative Evaluation
Effective data presentation is crucial for comparing the efficacy of a novel compound against controls and alternative treatments. All quantitative data should be summarized in clearly structured tables.
Table 1: Comparative Efficacy of BZP-007 in the Novel Object Recognition Test
| Treatment Group (n=12/group) | Dose (mg/kg, i.p.) | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle (Saline) | - | 65.4 ± 5.1 | 0.08 ± 0.04 |
| Scopolamine + Vehicle | 1.0 | 62.9 ± 4.8 | -0.15 ± 0.05 |
| Scopolamine + Donepezil | 1.0 | 68.1 ± 5.5 | 0.35 ± 0.06 *** |
| Scopolamine + BZP-007 | 3.0 | 64.2 ± 4.9 | 0.12 ± 0.05 |
| Scopolamine + BZP-007 | 10.0 | 66.8 ± 5.3 | 0.41 ± 0.07 *** |
*Data are illustrative. **p < 0.001 compared to Scopolamine + Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Tukey's test.
Interpretation: In this illustrative dataset, the scopolamine + vehicle group shows a negative DI, indicating a memory deficit. The reference drug, Donepezil, significantly reversed this deficit. The novel compound, BZP-007, showed a dose-dependent improvement in memory, with the 10 mg/kg dose performing comparably to Donepezil. The total exploration time is an important control parameter; no significant differences between groups suggest the compounds did not cause sedation or hyperactivity that could confound the memory assessment.
Part 5: Advanced In Vivo Characterization
Behavioral data provides a measure of overall efficacy, but more advanced techniques can elucidate the underlying neurochemical mechanisms, providing a stronger, more self-validating data package.
In Vivo Microdialysis: This powerful technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[24][25][26] For a benzyloxypiperidine compound hypothesized to increase acetylcholine in the hippocampus, a microdialysis study could directly confirm this target engagement.[27]
dot graph TD { rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];
} idot Caption: Simplified signaling pathway for a hypothetical BZP compound.
By correlating the dose-dependent increase in hippocampal acetylcholine with the dose-dependent improvement in the NOR test, researchers can build a compelling case that the compound's behavioral effects are directly mediated by its intended pharmacological action.
Conclusion
The in vivo evaluation of novel benzyloxypiperidine compounds is a complex but essential phase of drug discovery. A successful program relies not on a single experiment, but on a logically constructed, multi-faceted investigation. It begins with robust in vitro characterization, which informs the strategic selection of a translationally relevant animal model. The efficacy is then tested using well-validated behavioral paradigms, with meticulous attention to experimental design to ensure data integrity. Finally, advanced techniques like in vivo microdialysis can be employed to link behavioral outcomes directly to neurochemical mechanisms. By following this integrated and rigorous approach, researchers can confidently identify and advance the most promising candidates for clinical development, ultimately accelerating the delivery of new therapies to patients in need.
References
- 1. An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities | Bentham Science [benthamscience.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. cell4pharma.com [cell4pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. youtube.com [youtube.com]
- 14. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. behaviorcloud.com [behaviorcloud.com]
- 21. mmpc.org [mmpc.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. scispace.com [scispace.com]
- 24. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 27. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
A Comparative Guide to the Synthesis of 4-Benzylpiperidine: Suzuki Coupling vs. Pd/C Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 4-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Its synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of two prominent catalytic methods for its synthesis: the Suzuki-Miyaura coupling and catalytic hydrogenation using palladium on carbon (Pd/C). We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each methodology, supported by experimental data and protocols.
Method 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the context of 4-benzylpiperidine synthesis, this typically involves the palladium-catalyzed cross-coupling of a piperidine-containing organoboron species with a benzyl halide or vice versa.[2][3]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-understood process involving a palladium catalyst.[1] The fundamental steps are:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the benzyl halide, forming a Pd(II) intermediate.[4][5][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a piperidinylboronic acid) transfers its organic moiety to the palladium(II) complex.[4][5][6] The base is crucial for activating the boronic acid, which facilitates this step.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the desired C-C bond of 4-benzylpiperidine, regenerating the Pd(0) catalyst which re-enters the cycle.[4][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
The following protocol is adapted from established methodologies for the synthesis of 4-benzylpiperidines.[2][8]
Materials:
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To an oven-dried flask, add N-Boc-4-(boryl)piperidine, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed toluene and benzyl bromide via syringe.
-
Add degassed water to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by flash column chromatography to yield N-Boc-4-benzylpiperidine.
-
Subsequent deprotection of the Boc group yields the final product, 4-benzylpiperidine.
Method 2: Catalytic Hydrogenation with Pd/C
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions.[9][10] The synthesis of 4-benzylpiperidine via this method typically involves the reduction of 4-benzylpyridine.[11][12] This approach is often favored for its operational simplicity and scalability.
Mechanistic Overview
Catalytic hydrogenation is a heterogeneous process that occurs on the surface of the palladium catalyst.[13]
-
Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium, where the H-H bond is weakened.[13][14][15]
-
Substrate Binding: The 4-benzylpyridine substrate also adsorbs onto the catalyst surface, interacting with the palladium via its π-system.[13]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the pyridine ring, leading to its saturation.[13][14] This typically occurs with syn stereochemistry, as both hydrogens add from the same face of the ring, dictated by its binding to the catalyst surface.[13][16]
-
Desorption: The final product, 4-benzylpiperidine, desorbs from the catalyst surface, which is then available for the next catalytic cycle.[13]
Caption: Workflow for the heterogeneous catalytic hydrogenation of 4-benzylpyridine.
Experimental Protocol: Pd/C Catalytic Hydrogenation
This protocol is based on general procedures for the hydrogenation of pyridine derivatives.[12][17]
Materials:
-
4-Benzylpyridine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Ethanol or Acetic Acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-benzylpyridine in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and purge with hydrogen gas several times to remove all air.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, often filtered while wet to prevent ignition.[18]
-
Remove the solvent under reduced pressure to obtain 4-benzylpiperidine. Further purification can be achieved by distillation or crystallization of a salt form.
Head-to-Head Comparison
| Parameter | Suzuki-Miyaura Coupling | Pd/C Catalytic Hydrogenation |
| Bond Formation | C(sp²)-C(sp³) | Saturation of an aromatic ring |
| Starting Materials | Halogenated piperidines/benzyls & boronic esters | 4-Benzylpyridine |
| Catalyst | Homogeneous (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Heterogeneous (Pd/C) |
| Reagents | Organoboron compounds, base, ligands | Hydrogen gas (H₂) or transfer agent |
| Yields | Generally good to excellent (e.g., 46-88%)[8] | Typically high to quantitative (>90%)[11] |
| Functional Group Tol. | Excellent, tolerates a wide range of groups[2][19] | Sensitive to reducible groups (e.g., alkenes, alkynes, nitro groups, some protecting groups)[20] |
| Scalability | Can be challenging due to catalyst/ligand cost and product purification | Excellent, favored in industrial processes |
| Safety Concerns | Toxicity of palladium complexes and ligands | Flammability of H₂ gas; pyrophoric nature of catalyst[18] |
| Cost | Higher, due to expensive ligands and palladium precursors | Lower, Pd/C is relatively inexpensive and H₂ is cheap |
| Workup/Purification | Requires chromatography to remove catalyst residues and byproducts | Simple filtration to remove catalyst |
Choosing the Right Method: A Decision Framework
The choice between Suzuki coupling and Pd/C hydrogenation depends heavily on the specific requirements of the synthesis.
Caption: A decision-making framework for selecting a synthetic route.
Conclusion
Both the Suzuki-Miyaura coupling and Pd/C-catalyzed hydrogenation are powerful and effective methods for the synthesis of 4-benzylpiperidine.
-
The Suzuki-Miyaura coupling offers exceptional versatility and functional group tolerance, making it the superior choice for complex, substituted analogs in a discovery or medicinal chemistry setting.[2] Its main drawbacks are the higher cost and more complex purification procedures.
-
Pd/C-catalyzed hydrogenation is a robust, efficient, and highly scalable method.[9] Its operational simplicity, low cost, and straightforward workup make it the preferred route for large-scale production, provided the substrate does not contain other reducible functional groups.[12]
Ultimately, the optimal synthetic strategy will be dictated by the specific goals of the researcher, balancing the need for chemical diversity against the demands of scale, cost, and efficiency.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 3. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 11. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - How does Pd/C catalytic hydrogenations work? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. prepchem.com [prepchem.com]
- 18. ehs.stanford.edu [ehs.stanford.edu]
- 19. mt.com [mt.com]
- 20. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
A Comparative Analysis of Benzyloxypiperidine-Based Antagonists and Their Predecessors for the Dopamine D4 Receptor
A Senior Application Scientist's Guide to Navigating the Landscape of D4R Antagonism
The Dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, has long been a compelling yet challenging target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Its unique expression profile, primarily within the cortical and limbic regions of the brain, suggests that selective D4R antagonists could offer a more targeted therapeutic approach with a potentially reduced side-effect profile compared to less selective dopaminergic agents.[1] This guide provides a detailed comparative analysis of a newer class of benzyloxypiperidine-based D4R antagonists against previously established antagonists, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their research and development efforts.
Historically, the development of selective D4R antagonists has been a journey of incremental advances. Early compounds, while demonstrating high affinity for the D4R, often suffered from a lack of selectivity against other dopamine receptor subtypes or possessed unfavorable pharmacokinetic properties, hindering their clinical translation.[2][3] The emergence of the benzyloxypiperidine scaffold represents a significant step forward, offering a promising platform for the development of highly selective and metabolically stable D4R antagonists.[4][5][6]
The Evolving Landscape of D4R Antagonists: A Structural and Pharmacological Overview
The quest for selective D4R antagonists has led to the exploration of diverse chemical scaffolds. The benzyloxypiperidine series has emerged from a rational drug design approach, building upon the knowledge gained from earlier classes of antagonists.
Previously Reported D4R Antagonists: The Benchmarks
Two notable examples of previously reported D4R antagonists that have served as important tool compounds and benchmarks in the field are L-745,870 and ML398 .
-
L-745,870 : Developed by Merck, L-745,870 was one of the first highly selective D4R antagonists to be identified.[7][8][9] It exhibits sub-nanomolar affinity for the human D4 receptor and displays excellent selectivity over other dopamine receptor subtypes.[8][9][10] However, its clinical development was halted due to a lack of efficacy in treating schizophrenia.[7]
-
ML398 : Identified through a chiral morpholine-based scaffold exploration, ML398 is a potent and highly selective D4R antagonist.[11][12][13][14] Its distinct scaffold, differing from the more common piperidine-based antagonists, contributes to its remarkable selectivity.[11]
The Benzyloxypiperidine Scaffold: A New Frontier
Recent research has focused on the discovery and characterization of 3- and 4-benzyloxypiperidine scaffolds as a novel class of D4R antagonists.[4][5][6] These compounds have been designed to improve upon the limitations of their predecessors, with a focus on enhancing both selectivity and in vivo stability.[4][5][6]
Quantitative Comparison: Unveiling the Performance Advantages
A direct comparison of the pharmacological and pharmacokinetic properties of benzyloxypiperidine antagonists with their predecessors reveals the advancements made in D4R-targeted drug discovery.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Dopamine Receptors
| Compound | D4R | D1R | D2R | D3R | D5R | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| Benzyloxypiperidine Analog (11a) | 299 | >10,000 | >10,000 | >10,000 | >10,000 | >33 | >33 | [4] |
| Benzyloxypiperidine Analog (11d) | 121 | >10,000 | >10,000 | >10,000 | >10,000 | >82 | >82 | [4] |
| Piperidine Analog (9j) | 95.5 | >10,000 | >10,000 | >10,000 | >10,000 | >104 | >104 | [4] |
| L-745,870 | 0.43 | >10,000 | 960 | 2300 | >10,000 | >2232 | >5348 | [8][10] |
| ML398 | 36 | >20,000 | >20,000 | >20,000 | >20,000 | >555 | >555 | [11][12][14] |
Table 2: Comparative Functional Antagonist Potency (IC50, nM)
| Compound | Assay Type | IC50 (nM) | Reference |
| Benzyloxypiperidine Analogs | cAMP Inhibition | Not explicitly reported for this specific analog series, but generally characterized as antagonists. | [4] |
| L-745,870 | cAMP Inhibition | 0.1 - 1000 (assay dependent) | [1] |
| ML398 | cAMP Inhibition | 130 | [11][12][14] |
Table 3: Comparative In Vitro and In Vivo Pharmacokinetic Parameters
| Compound | Human Liver Microsomal Clearance (CLint, mL/min/kg) | Mouse Liver Microsomal Clearance (CLint, mL/min/kg) | Brain Penetration (Kp) | Reference |
| Benzyloxypiperidine Analog (11a) | 49.5 | 306.2 | 2.9 | [4] |
| Previously Reported Morpholine Analog (1) | 71.9 | 2128 | Not Reported in this study | [4] |
| L-745,870 | Not directly compared in this study | Not directly compared in this study | Excellent | [8] |
The data clearly indicates that while L-745,870 exhibits exceptional potency and selectivity, the newer benzyloxypiperidine analogs, such as 11a , demonstrate significantly improved metabolic stability, particularly in mouse liver microsomes, compared to earlier morpholine-based compounds.[4] This improved stability, coupled with good brain penetration, marks a critical advancement for developing clinically viable D4R antagonists.
Understanding the Mechanism: D4R Signaling and Antagonist Action
The therapeutic rationale for D4R antagonism stems from its role in modulating neuronal signaling. The D4 receptor is a Gi/o-coupled receptor, and its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade plays a crucial role in regulating neuronal excitability and neurotransmitter release.
D4R antagonists, such as the benzyloxypiperidines, act by competitively binding to the D4 receptor, thereby preventing dopamine from binding and initiating the downstream signaling cascade. This blockade of D4R signaling is hypothesized to restore normal neuronal function in disease states characterized by dysregulated dopamine transmission.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)piperidine
Foundational Principles: Beyond Compliance
In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and operational safety. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Benzyloxy)piperidine, a versatile piperidine derivative used in the synthesis of bioactive molecules.[1][2] Our approach moves beyond simple checklists to instill a deep understanding of the causality behind each step, ensuring that safety protocols are not just followed, but are intrinsically self-validating. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and environmental stewardship.
Hazard Profile and Risk Mitigation
Understanding the inherent risks of this compound is the critical first step in establishing a safe handling and disposal workflow. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate its management as a hazardous substance.[3]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Pictogram | Code | Hazard Statement |
| Acute Toxicity (Oral) |
| H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation |
| H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation |
| H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity |
| H335 | May cause respiratory irritation.[3] |
The causality behind treating this compound as hazardous stems from its potential to cause significant irritation to skin, eyes, and the respiratory tract upon contact or inhalation, and harmful effects if ingested.[3] Exposure can lead to inflammation, redness, and pain.[4] Therefore, all disposal procedures must be designed to prevent environmental release and human exposure.
Essential Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. Before handling or preparing this compound for disposal, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles or a full-face shield.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile. Always check the manufacturer's glove compatibility data.[5]
-
Body Protection: A laboratory coat or chemical-resistant apron to protect against spills.[5]
-
Respiratory Protection: All handling of open containers or waste packaging should occur in a certified chemical fume hood to minimize inhalation exposure.[5]
Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste.[6] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain. [4][5][7] Doing so can lead to environmental contamination and represents a serious breach of regulatory compliance.[6]
Phase 1: Waste Characterization and Segregation
The foundation of proper disposal is accurate identification and strict segregation. This prevents dangerous reactions with incompatible materials and ensures the waste is handled correctly by disposal professionals.
-
Step 1: Classify the Waste: All waste streams containing this compound (pure chemical, solutions, contaminated materials) must be classified as hazardous chemical waste.[6]
-
Step 2: Select a Compatible Container: Use only leak-proof, sealable containers made of chemically compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free from cracks or residue on the exterior.[6]
-
Step 3: Label Correctly: Immediately upon adding waste, affix a "Hazardous Waste" label. This label must clearly state:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of waste accumulation.[6]
-
-
Step 4: Segregate the Waste: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potential reactions.[4][7] The waste container should be kept in a designated, well-ventilated satellite accumulation area with secondary containment.[6]
Phase 2: Spill and Contamination Management
Accidental releases must be managed promptly and safely. The procedure varies based on the scale of the spill.
-
Minor Spills (in a fume hood):
-
Ensure all ignition sources are removed from the area.[8]
-
Wearing appropriate PPE, cover the spill with an inert, non-reactive absorbent material such as vermiculite, sand, or dry lime.[4][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8][9]
-
Decontaminate the spill surface with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials (wipes, gloves) as hazardous waste.[6]
-
-
Major Spills (outside a fume hood):
-
Evacuate all non-essential personnel from the immediate area and secure the location.[8]
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]
-
If safe to do so, increase ventilation by opening sashes and remove any nearby ignition sources.[8]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Phase 3: Final Disposal Procedures
-
Unused or Surplus Product: The original container with unused this compound should be sealed, clearly labeled as hazardous waste, and prepared for collection. Do not attempt to neutralize the chemical unless you are equipped and trained for such reactions.[7]
-
Contaminated Materials: All items that have come into direct contact with this compound, including used PPE, weigh boats, pipette tips, and spill cleanup debris, must be collected in the designated solid hazardous waste container.[6]
-
Empty Containers: Even "empty" containers retain chemical residues and must be treated as hazardous waste.[9][10] Do not rinse the container into the sink. Seal the empty container, deface the original manufacturer's label, and place a hazardous waste label on it for disposal.
-
Waste Solutions: Solutions containing this compound from experimental work must be collected in a designated liquid hazardous waste container. Do not mix this waste with other incompatible waste streams.[7]
Phase 4: Professional Collection and Disposal
All hazardous waste must be disposed of through a licensed and certified professional waste disposal company.[10] Adhere to your institution's EHS guidelines for scheduling a waste pickup. This ensures the final treatment, which may involve high-temperature incineration, is conducted in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[11][12]
Visualized Disposal Workflow
The following diagram provides a logical decision-making framework for the safe management and disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound hydrochloride | C12H18ClNO | CID 12807000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pwaste.com [pwaste.com]
Navigating the Safe Handling of 4-(Benzyloxy)piperidine: A Comprehensive Guide for Laboratory Professionals
4-(Benzyloxy)piperidine is a versatile piperidine derivative utilized in the synthesis of various pharmaceutical compounds. While an invaluable building block, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to mitigate risks of exposure and ensure regulatory compliance. This guide offers a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven best practices.
Hazard Assessment and Chemical Profile
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling.
GHS Hazard Classification:
| Hazard Statement | Code | Description | Pictogram | Signal Word |
| Causes skin irritation | H315 | May cause redness, itching, and inflammation upon contact with skin. | GHS07 | Warning |
| Causes serious eye irritation | H319 | Can result in significant eye irritation, pain, and potential damage. | GHS07 | Warning |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may lead to irritation of the respiratory tract. | GHS07 | Warning |
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 76716-51-3 | Sigma-Aldrich |
| Molecular Formula | C12H17NO | Sigma-Aldrich |
| Molecular Weight | 191.27 g/mol | --- |
| Boiling Point (Predicted) | 288.3 ± 33.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.03 ± 0.1 g/cm³ | ChemicalBook[1] |
| Appearance | Off-white to light yellow oil | ChemicalBook[1] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[1] |
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of exposure mitigation, a comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection
Given that this compound can cause skin irritation, the selection of appropriate chemical-resistant gloves is critical. Studies on similar amine compounds have shown that certain materials offer superior protection.
Recommended Glove Materials:
| Glove Material | Rationale |
| Butyl Rubber | Exhibits high resistance to permeation by a wide range of chemicals, including many amines.[2] |
| Neoprene | Offers good resistance to a broad spectrum of chemicals and is a suitable alternative to butyl rubber.[2] |
| Nitrile Rubber | While commonly used, ensure the specific nitrile glove has been tested for resistance to piperidine derivatives. Thicker nitrile gloves (e.g., >8 mil) are generally recommended over thinner examination gloves. |
Glove Usage Protocol:
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For procedures with a higher risk of splashing, consider wearing two pairs of gloves.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.
Body Protection
A dedicated laboratory coat, preferably made of a low-permeability material, should be worn at all times when handling this compound. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is non-negotiable.
-
Safety Glasses: Should be worn as a minimum standard for all laboratory work.
-
Chemical Goggles: Required when there is a risk of splashing.
-
Face Shield: Should be used in conjunction with chemical goggles for procedures with a high potential for splashing or aerosol generation.
Respiratory Protection
To mitigate the risk of respiratory irritation, all handling of this compound that may generate aerosols or dust should be conducted within a certified chemical fume hood. In situations where a fume hood is not feasible or as a supplementary precaution during large-scale operations or spill clean-up, respiratory protection is necessary.
Respirator Selection:
| Respirator Type | Cartridge/Filter | Rationale |
| Air-Purifying Respirator (APR) | Organic Vapor (OV) Cartridge (Black Label) | Effective for capturing organic amine vapors. |
| Powered Air-Purifying Respirator (PAPR) | Organic Vapor (OV) Cartridge with a P100 (HEPA) filter | Provides a higher level of protection and is recommended for extended use or higher concentrations. |
A formal respiratory protection program, including fit-testing and training, is essential for all personnel required to wear respirators.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure and ensuring a safe working environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
